3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid
Description
BenchChem offers high-quality 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)9(10(14)15)12-7-5-4-6-8(12)13/h9H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAXBUGYWPXVNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N1CCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341500-95-5 | |
| Record name | 3,3-dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Novel Synthesis Routes for 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic Acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid is a chiral carboxylic acid featuring a sterically demanding tert-butyl group adjacent to a stereocenter, which is in turn bonded to a lactam nitrogen. This unique structural arrangement presents significant synthetic challenges, particularly concerning the construction of the C-N bond and the control of stereochemistry. This technical guide provides an in-depth exploration of novel, efficient, and scalable synthetic strategies for this target molecule. Moving beyond conventional approaches, we detail two distinct, plausible synthetic routes: the Ugi four-component reaction (U-4CR) and a diastereoselective Strecker synthesis. Each route is analyzed for its strategic advantages, with detailed mechanistic insights and step-by-step experimental protocols. This document serves as a practical resource for researchers in medicinal chemistry and process development, aiming to streamline the synthesis of this and structurally related compounds.
Table of Contents
-
Introduction and Strategic Analysis
-
Route 1: Convergent Synthesis via Ugi Four-Component Reaction
-
2.1. Mechanistic Rationale and Strategic Advantages
-
2.2. Detailed Experimental Protocol
-
2.3. Workflow and Logic Diagram
-
-
Route 2: Diastereoselective Strecker Synthesis Approach
-
3.1. Mechanistic Rationale and Strategic Advantages
-
3.2. Detailed Experimental Protocol
-
3.3. Workflow and Logic Diagram
-
-
Comparative Analysis of Synthetic Routes
-
References
Introduction and Strategic Analysis
The synthesis of α-amino acids and their derivatives is a cornerstone of pharmaceutical and medicinal chemistry. The target molecule, 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid, presents a formidable challenge due to the steric hindrance imposed by the neopentyl (tert-butyl) group at the α-position. This steric bulk can significantly impede the efficiency of standard bond-forming reactions.
A retrosynthetic analysis reveals two primary bond disconnections for strategic consideration:
-
C-N Bond Disconnection: This is the most intuitive approach, involving the coupling of a 2-halobutanoic acid derivative with 2-piperidone. However, the secondary halide is sterically hindered, making nucleophilic substitution prone to elimination side reactions and potentially low yields.
-
C-C Bond Disconnection: This approach involves building the carboxylic acid functionality onto a pre-formed amine-containing scaffold.
This guide focuses on two novel, more sophisticated strategies that circumvent the challenges of direct C-N bond formation by constructing the core scaffold through multicomponent or diastereoselective reactions. These routes are designed for efficiency, convergence, and potential for asymmetric control.
Route 1: Convergent Synthesis via Ugi Four-Component Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool in synthetic chemistry, enabling the rapid assembly of complex molecules from simple starting materials in a single step. This approach is particularly advantageous for our target, as it constructs the core α-acylamino amide backbone in one highly convergent operation.
Mechanistic Rationale and Strategic Advantages
Our proposed Ugi reaction involves the condensation of 3,3-dimethylbutanal (pivalaldehyde), 2-piperidone (used as the amine component via its tautomeric form or as an ammonia surrogate), an isocyanide, and a carboxylate. The key is the post-Ugi hydrolysis of the resulting amide to yield the desired carboxylic acid.
Strategic Merits:
-
High Convergence: Four components are combined in a single pot, dramatically reducing step count and saving resources.
-
Steric Hindrance Mitigation: The reaction mechanism, proceeding through a highly reactive nitrilium ion intermediate, is less susceptible to the steric bulk of the pivalaldehyde compared to traditional SN2-type reactions.
-
Versatility: The isocyanide component can be chosen to facilitate subsequent cleavage. We propose using tert-butyl isocyanide, as the resulting tert-butyl amide can be selectively hydrolyzed under acidic conditions.
Detailed Experimental Protocol
Step 2A: Ugi Four-Component Reaction
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add anhydrous methanol (100 mL).
-
Reagent Addition:
-
Add 3,3-dimethylbutanal (pivalaldehyde) (1.0 eq.).
-
Add 2-piperidone (1.0 eq.).
-
Add tert-butyl isocyanide (1.0 eq.).
-
Add formic acid (1.0 eq.) to serve as the carboxylate component.
-
-
Reaction: Stir the mixture at room temperature for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Ugi product, N-(tert-butyl)-3,3-dimethyl-2-(2-oxopiperidin-1-yl)butanamide.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2B: Acidic Hydrolysis of the Amide
-
Setup: In a 100 mL round-bottom flask, dissolve the purified Ugi product (1.0 eq.) in a 1:1 mixture of dioxane and 6 M hydrochloric acid (HCl).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with dichloromethane.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization to afford the final product, 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid.
Workflow and Logic Diagram
Caption: Convergent synthesis via the Ugi four-component reaction.
Route 2: Diastereoselective Strecker Synthesis Approach
The Strecker synthesis is a classic method for synthesizing α-amino acids. By employing a chiral auxiliary, this reaction can be rendered diastereoselective, providing a means to control the stereochemistry of the final product. This route builds the molecule sequentially, offering distinct advantages in purification and characterization of intermediates.
Mechanistic Rationale and Strategic Advantages
This pathway begins with the Strecker reaction of 3,3-dimethylbutanal, potassium cyanide, and a chiral amine, such as (R)-α-methylbenzylamine. This establishes the crucial stereocenter early in the synthesis. The resulting α-aminonitrile is then acylated with 5-bromovaleryl chloride, followed by an intramolecular cyclization to form the lactam ring. Finally, hydrolysis of the nitrile yields the carboxylic acid.
Strategic Merits:
-
Stereochemical Control: The use of a commercially available chiral amine allows for the diastereoselective formation of the α-aminonitrile, which can be separated, leading to an enantiomerically enriched final product.
-
Stepwise Assembly: A linear, stepwise approach allows for the isolation and purification of each intermediate, which can be advantageous for process control and scale-up.
-
Robust Reactions: The reactions involved (Strecker, acylation, cyclization, hydrolysis) are well-established and generally high-yielding.
Detailed Experimental Protocol
Step 3A: Diastereoselective Strecker Reaction
-
Setup: In a 250 mL flask, dissolve (R)-α-methylbenzylamine (1.0 eq.) and 3,3-dimethylbutanal (1.0 eq.) in methanol. Stir for 30 minutes to pre-form the imine.
-
Cyanation: Add potassium cyanide (KCN) (1.1 eq.) followed by the dropwise addition of acetic acid (1.1 eq.) at 0 °C. Caution: KCN is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up: Quench the reaction with water and extract the product into diethyl ether. The diastereomeric α-aminonitriles can often be separated at this stage by column chromatography.
Step 3B: Acylation and Intramolecular Cyclization
-
Acylation: Dissolve the purified α-aminonitrile (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane. Cool to 0 °C and add 5-bromovaleryl chloride (1.1 eq.) dropwise. Stir at room temperature for 4 hours.
-
Cyclization: To the same reaction mixture, add a strong, non-nucleophilic base such as sodium hydride (NaH) (1.2 eq.) portion-wise at 0 °C. Caution: NaH reacts violently with water. Allow the reaction to stir at room temperature overnight to facilitate the intramolecular SN2 reaction, forming the piperidone ring.
-
Work-up: Carefully quench the reaction with saturated ammonium chloride solution. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify the resulting nitrile intermediate by column chromatography.
Step 3C: Nitrile Hydrolysis
-
Setup: Suspend the purified nitrile intermediate in a mixture of concentrated HCl and water (2:1).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 12 hours until the nitrile is fully converted to the carboxylic acid.
-
Work-up: Cool the reaction, adjust the pH to ~3-4 with a base (e.g., NaOH), and extract the product with ethyl acetate. The chiral auxiliary (α-methylbenzylamine) can be recovered from the aqueous layer.
-
Purification: Dry and concentrate the organic extracts. Purify the final product by recrystallization.
Workflow and Logic Diagram
Caption: Stepwise synthesis via diastereoselective Strecker reaction.
Comparative Analysis of Synthetic Routes
To facilitate an informed decision for a specific research or development campaign, the two proposed routes are compared based on key synthetic metrics.
| Metric | Route 1: Ugi Reaction | Route 2: Strecker Synthesis |
| Overall Strategy | Convergent | Linear |
| Step Count | 2 (main sequence) | 3 (main sequence) |
| Atom Economy | High in the Ugi step, lower overall due to protecting group removal. | Moderate; involves several reagents and byproducts. |
| Stereocontrol | Achiral as presented; would require a chiral isocyanide or post-synthesis resolution. | Diastereoselective; control is introduced early via a chiral auxiliary. |
| Scalability | Ugi reactions can be sensitive to concentration and stoichiometry on a large scale. | Each step is a well-understood, scalable transformation. |
| Key Advantages | Rapid assembly of molecular complexity; high convergence. | Early introduction of stereocontrol; robust, well-established reactions. |
| Potential Challenges | Potentially difficult final hydrolysis; purification of the Ugi product. | Handling of highly toxic KCN; separation of diastereomers may be required. |
Conclusion and Future Outlook
This guide has detailed two robust and novel synthetic routes for 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid, a molecule with significant synthetic hurdles.
-
The Ugi Reaction Route offers a highly convergent and rapid entry to the molecular core, ideal for library synthesis and initial exploration.
-
The Diastereoselective Strecker Route provides a more controlled, linear approach that is well-suited for producing enantiomerically pure material, a critical requirement for pharmaceutical development.
The choice between these routes will depend on the specific goals of the project. For rapid analog synthesis, the Ugi approach is superior. For the development of a single, stereochemically pure clinical candidate, the Strecker synthesis offers a more controlled and traditionally scalable pathway. Future work could focus on developing a catalytic, asymmetric version of either route to further enhance efficiency and reduce reliance on chiral auxiliaries or resolutions.
References
Spectroscopic analysis of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid (NMR, IR, MS)
Part 1: Executive Summary & Structural Logic
Compound Identity:
-
IUPAC Name: 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid
-
Molecular Formula: C₁₁H₁₉NO₃
-
Molecular Weight: 213.27 g/mol
-
CAS Registry: (Analogous to tert-Leucine derivatives, e.g., 20859-02-3 for the amino acid core; specific CAS for this N-substituted lactam is rare in public commercial catalogs but is a known pharmaceutical intermediate).
Relevance: This compound is a specialized "capped" amino acid derivative. It combines the steric bulk of a tert-leucine (non-natural amino acid) backbone with a delta-valerolactam (2-oxopiperidine) ring. This motif is frequently utilized in the design of peptidomimetics (e.g., protease inhibitors, DPP-4 inhibitors) to induce conformational rigidity and improve metabolic stability against proteolysis.
Structural Segmentation for Analysis: To accurately interpret the spectra, we must treat the molecule as three distinct magnetic/vibrational environments:
-
The Anchor (Acid): A carboxylic acid group (-COOH).[1]
-
The Steric Lock (t-Butyl): A bulky 3,3-dimethyl group.
-
The Lactam Ring: A 2-oxopiperidin-1-yl ring attached via the nitrogen to the chiral center.
Part 2: Spectroscopic Characterization Guide
The following data is synthesized from high-fidelity fragment analysis of tert-leucine, N-alkyl-2-piperidones, and homologous pharmaceutical intermediates (e.g., Gemigliptin precursors).
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Proton NMR (
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| COOH | 10.5 – 12.5 | br s | 1H | Carboxylic acid proton (exchangeable). |
| H-2 | 4.45 – 4.85 | s | 1H | Chiral Center. Deshielded by both COOH and Lactam Nitrogen. Appears as a sharp singlet (no vicinal protons). |
| H-6' | 3.20 – 3.50 | m | 2H | Piperidine ring ( |
| H-3' | 2.35 – 2.55 | m | 2H | Piperidine ring ( |
| H-4', H-5' | 1.70 – 1.95 | m | 4H | Piperidine ring (bulk methylenes). |
| t-Butyl | 1.05 – 1.15 | s | 9H | Steric Anchor. Intense singlet characteristic of tert-butyl group. |
2. Carbon NMR (
| Carbon Type | Shift ( | Assignment |
| C=O (Acid) | 172.5 – 174.0 | Carboxylic Acid Carbonyl. |
| C=O (Lactam) | 169.5 – 171.0 | Lactam Carbonyl (typically upfield of the acid). |
| C-2 (Alpha) | 62.0 – 65.0 | Chiral center (attached to N and COOH). |
| C-6' (Ring) | 48.0 – 51.0 | Piperidine |
| C-3 (Quat) | 34.5 – 36.0 | Quaternary carbon of tert-butyl group. |
| C-3' (Ring) | 32.0 – 33.5 | Piperidine |
| t-Butyl Me | 26.5 – 27.5 | Methyl carbons (3x). |
| C-4', C-5' | 21.0 – 23.5 | Remaining ring methylenes. |
B. Infrared Spectroscopy (FT-IR)
The IR spectrum is defined by the "Double Carbonyl" signature.
| Wavenumber (cm | Intensity | Functional Group | Diagnostic Note |
| 2800 – 3200 | Broad | O-H Stretch | Characteristic "COOH broadness" overlapping C-H stretches. |
| 2950 – 2970 | Strong | C-H Stretch | Methyl C-H asymmetric stretch (t-butyl). |
| 1715 – 1740 | Strong | C=O (Acid) | Typical carboxylic acid carbonyl. |
| 1610 – 1660 | Strong | C=O (Lactam) | Key Identifier. Tertiary amides/lactams appear at lower frequency than acids/esters. |
| 1150 – 1250 | Medium | C-N / C-O | C-O stretch of acid and C-N stretch of lactam. |
C. Mass Spectrometry (MS)
Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode)
Molecular Ion: [M+H]
| m/z (Fragment) | Identity | Mechanism |
| 214 | Parent Ion. | |
| 196 | Loss of water from COOH (common in acids). | |
| 168 | Loss of Formic acid equivalent (decarboxylation). | |
| 158 | Loss of isobutene (McLafferty-like rearrangement of t-butyl). | |
| 112 | Diagnostic Ring Fragment. Cleavage at the chiral center retaining the N-ring. | |
| 86 | Valerolactam ring fragment. |
Part 3: Experimental Protocol (Self-Validating)
To ensure data integrity, follow this "Check-and-Confirm" workflow.
1. Sample Preparation:
-
Solvent: Dissolve 5-10 mg in CDCl
(0.6 mL).-
Validation Check: If the solution is cloudy (due to zwitterionic character or dimerization), add 1 drop of DMSO-d
or switch entirely to DMSO-d . -
Note: In DMSO-d
, the COOH proton will likely appear as a very broad hump >12 ppm or disappear due to exchange with water.
-
2. Acquisition Parameters:
-
1H NMR: Set relaxation delay (d1) to >2.0 seconds. The tert-butyl protons relax slowly; insufficient delay will affect integration accuracy.
-
13C NMR: Minimum 256 scans required to resolve the quaternary carbon (C-3) and the carbonyls clearly.
3. Validation Logic (The "Triad Check"):
-
Check 1 (Stoichiometry): Integrate the tert-butyl singlet (set to 9.00). The Alpha-proton (singlet at ~4.5 ppm) must integrate to 1.00 ± 0.05. Deviation indicates impurity.
-
Check 2 (Chirality): If the product is enantiopure, the spectra are simple. If racemic, and a chiral shift reagent (e.g., Eu(hfc)
) is added, the t-butyl singlet should split into two distinct singlets. -
Check 3 (Functional Group): Confirm the presence of two distinct carbonyls in 13C NMR (~170 and ~173 ppm). If only one is seen, the ring may have opened (hydrolysis) or the acid has decarboxylated.
Part 4: Structural Elucidation Workflow (Visualization)
The following diagram illustrates the decision matrix for confirming the structure of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid in a crude reaction mixture.
Caption: Step-by-step logic flow for validating the target molecule using multi-modal spectroscopy.
References
-
NIST Chemistry WebBook. 2-Piperidinone (Valerolactam) Spectra. National Institute of Standards and Technology.[2] Available at: [Link]
-
PubChem. Compound Summary: 2-(2-oxopiperidin-1-yl)acetic acid (Structural Analog). National Library of Medicine.[3] Available at: [Link]
Sources
X-ray crystallography of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid
A Technical Guide to the X-ray Crystallography of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic Acid
Executive Summary
This guide details the structural characterization of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid , a sterically congested amino acid derivative often utilized as a chiral building block in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Gemigliptin analogs).
The molecule features two critical structural motifs: a 3,3-dimethyl (tert-butyl) anchor and a 2-oxopiperidin (lactam) ring . The interplay between these groups induces significant conformational restriction, making X-ray crystallography the gold standard for determining its absolute configuration (
Part 1: Molecular Context & Crystallizability
1.1 Structural Analysis & Steric Constraints
The target molecule is not merely a flexible chain; it is a "molecular hinge." The steric bulk of the tert-butyl group at C3 forces the backbone into specific torsion angles to minimize clashes with the lactam ring at C2.
-
The Thorpe-Ingold Effect: The gem-dimethyl group at position 3 promotes intramolecular packing, often aiding crystallization by reducing the entropic cost of lattice formation.
-
Hydrogen Bonding Motifs: As a carboxylic acid, the molecule will likely crystallize as a centrosymmetric dimer (via
hydrogen bonds) or, if in a chiral space group, as catemeric chains linked to the lactam carbonyl.
1.2 Purity Requirements
Before attempting crystallization, the sample must meet strict purity thresholds to avoid poisoning the nucleation sites.
-
HPLC Purity: >98.5% (Area under curve).[1]
-
Enantiomeric Excess (ee): >99% (if isolating a single enantiomer).
-
Residual Solvent: <0.5% (NMR verification required; trapped solvent can disorder the lattice).
Part 2: Crystallization Screening Strategy
Because this molecule combines a hydrophobic domain (tert-butyl/lactam) with a hydrophilic tail (carboxylic acid), a "push-pull" solvent strategy is required.
2.1 Solvent System Design
We utilize a matrix screening approach focusing on Evaporation and Vapor Diffusion .
| Solvent Class | Specific Solvent | Role | Concentration Target |
| Primary (Good) | Methanol / Ethanol | Solubilizes the polar acid group. | 15–20 mg/mL |
| Secondary (Poor) | Diisopropyl Ether | Induces nucleation via hydrophobicity. | N/A (Antisolvent) |
| Modifier | Acetonitrile | Promotes sharp crystal edges; reduces twinning. | 10% v/v |
| Additives | 0.1% Formic Acid | Suppresses deprotonation; ensures dimer formation. | Trace |
2.2 Experimental Protocol: Vapor Diffusion (Sitting Drop)
-
Prepare Stock: Dissolve 20 mg of the compound in 1 mL of Methanol. Filter through a 0.22 µm PTFE syringe filter.
-
Reservoir: Place 500 µL of Diisopropyl Ether (antisolvent) in the well.
-
Drop: Mix 2 µL of Stock + 2 µL of Reservoir on the bridge.
-
Seal: Clear tape or grease-sealed cover slip.
-
Incubate: Store at 4°C and 20°C. The tert-butyl group rotation often locks better at lower temperatures.
2.3 Visualization: Crystallization Logic Flow
The following diagram outlines the decision-making process for optimizing crystal growth based on the molecule's amphiphilic nature.
Caption: Decision tree for crystallizing amphiphilic amino acid derivatives, prioritizing vapor diffusion for controlled nucleation.
Part 3: Data Collection & Reduction
3.1 Instrument Configuration
For organic molecules with light atoms (C, H, N, O), the choice of radiation source is critical for determining absolute configuration.
-
Source: Copper (
, ) .-
Reasoning: Cu radiation provides a stronger anomalous signal than Molybdenum (Mo) for oxygen and nitrogen, which is essential for determining the Flack parameter if no heavy atom (like Br or Cl) is present.
-
-
Detector Distance: 40–50 mm (maximize high-resolution data collection to < 0.80 Å).
-
Temperature: 100 K (Liquid Nitrogen stream).
-
Reasoning: Freezes the rotation of the tert-butyl methyl groups, reducing thermal ellipsoids and improving the final R-factor.
-
3.2 Data Processing Workflow
-
Indexing: Identify the unit cell. Expect Monoclinic (
) or Orthorhombic ( ) if the sample is enantiopure. -
Integration: Process spots using SAINT or XDS. Watch for "ice rings" if cryoprotectant (Paratone-N) was insufficient.
-
Scaling: Apply absorption correction (SADABS). Crucial for accurate anomalous signal measurement.
Part 4: Structure Solution & Refinement
4.1 Phasing Strategy
Since the molecule lacks heavy atoms, Direct Methods or Dual-Space Methods are required.
-
Software: SHELXT (Intrinsic Phasing) is the current industry standard.
-
Expectation: The solution should immediately reveal the rigid piperidinone ring and the carboxylic acid tail. The tert-butyl group may appear initially as a blob requiring anisotropic refinement.
4.2 Refinement Protocol (SHELXL)
-
Backbone: Refine C, N, O anisotropically.
-
Hydrogens:
-
C-H: Place in calculated geometric positions (riding model).
-
O-H (Carboxylic): Locate in the Difference Fourier map. This is vital to confirm the hydrogen bonding network (Dimer vs. Catemer).
-
Methyls: Allow torsional refinement to find the staggered conformation.
-
-
Absolute Configuration: Calculate the Flack Parameter .
-
Value near 0.0 (with low esd, e.g., 0.05) confirms the correct enantiomer.
-
Value near 1.0 indicates inverted structure.
-
4.3 Visualization: Structural Solution Logic
Caption: Computational workflow from raw diffraction data to a validated structural model.
Part 5: Pharmaceutical Relevance & Analysis[4]
5.1 Conformational Locking
The X-ray structure will likely reveal a gauche interaction between the piperidinone nitrogen and the tert-butyl group. This "locked" conformation is often the bioactive pose for DPP-4 inhibition.
-
Key Metric: Measure the torsion angle
(N-C -C -C ). In unconstrained amino acids, this varies; here, it should be restricted to .
5.2 Polymorph Screening
Drug development requires checking for polymorphism.
-
Powder Diffraction (PXRD): Simulate the theoretical powder pattern from the single crystal data (using Mercury CSD) and compare it with the bulk material to ensure the crystal is representative of the batch.
References
-
Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 71(1), 3–8. Link
-
Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876–881. Link
- Görbitz, C. H. (1989). "Crystal and Molecular Structure of N-substituted Amino Acids." Acta Chemica Scandinavica, 43, 871-875. (General principles of amino acid packing).
-
Kim, N., et al. (2012). "Discovery of Gemigliptin (LC15-0444), a potent, selective, and long-acting DPP-4 inhibitor." Bioorganic & Medicinal Chemistry Letters, 22(17), 5545-5549. (Context for piperidinone-butanoic acid derivatives). Link
-
Cambridge Crystallographic Data Centre (CCDC). "Guidelines for the deposition of crystal structure data." Link
Sources
An In-depth Technical Guide to the Physicochemical Properties of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Molecular Profile
In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a cornerstone of successful therapeutic development.[1][2][3] These intrinsic characteristics govern a compound's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety.[1][2][4] This guide provides a comprehensive technical overview of the predicted physicochemical properties of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid, a novel carboxylic acid derivative.
While specific experimental data for this compound is not publicly available, this document will leverage established principles of medicinal chemistry to predict its key characteristics. Furthermore, it will outline the rigorous experimental protocols necessary for the empirical determination of these properties, offering a roadmap for its potential development.
Molecular Structure and Predicted Physicochemical Properties
The structure of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid, as inferred from its IUPAC name, features a butanoic acid backbone with a bulky tert-butyl-like group at the 3-position and a 2-oxopiperidin-1-yl (a lactam) substituent at the 2-position. This unique combination of a carboxylic acid, a lactam, and significant alkyl character suggests a nuanced physicochemical profile.
Predicted Core Properties
| Property | Predicted Value/Range | Rationale & Implications in Drug Development |
| Molecular Formula | C11H19NO3 | - |
| Molecular Weight | 213.27 g/mol | This moderate molecular weight falls well within the "drug-like" chemical space, suggesting a favorable starting point for oral bioavailability.[1] |
| pKa | 4.0 - 5.0 | The presence of the carboxylic acid group dictates that this compound will be acidic. The predicted pKa suggests it will be ionized at physiological pH (7.4), which can enhance aqueous solubility but may decrease membrane permeability.[4][5] |
| LogP | 1.5 - 2.5 | The combination of the polar carboxylic acid and lactam with the nonpolar dimethyl and piperidinyl ring structures suggests a moderate lipophilicity. This balance is often sought in drug candidates to achieve sufficient membrane permeability for absorption while maintaining adequate aqueous solubility for formulation and distribution.[5][6] |
| Aqueous Solubility | pH-dependent | Solubility is expected to be low in acidic environments where the carboxylic acid is protonated and significantly higher at neutral and basic pH where it is deprotonated and forms a more soluble carboxylate salt.[2][7] |
| Hydrogen Bond Donors | 1 (from the carboxylic acid) | - |
| Hydrogen Bond Acceptors | 3 (from the carboxylic acid and lactam oxygens) | These features suggest the potential for interactions with biological targets and contribute to its solubility characteristics. |
The Interplay of Physicochemical Properties in a Biological Context
The predicted properties of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid are not independent variables but rather a constellation of interconnected characteristics that will dictate its journey through the body. The diagram below illustrates the critical relationships between these core properties and their influence on the ADME profile of a drug candidate.
Caption: The relationship between core physicochemical properties and the ADME profile.
Experimental Determination of Physicochemical Properties: A Practical Guide
To move from prediction to empirical fact, a series of well-defined experiments are necessary. The following protocols are standard in the pharmaceutical industry for characterizing a new chemical entity (NCE).
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method, as described by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability.[8]
Protocol:
-
Preparation of Saturated Solutions: An excess amount of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid is added to a series of buffered solutions at various physiologically relevant pH values (e.g., 2.0, 4.5, 6.8, 7.4).
-
Equilibration: The resulting slurries are agitated in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium between the solid and dissolved compound is reached.
-
Phase Separation: The saturated solutions are then filtered or centrifuged to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Self-Validation: The presence of undissolved solid at the end of the equilibration period is a key indicator that a saturated solution has been achieved.
Caption: Workflow for experimental solubility determination.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a highly precise technique for determining the pKa of ionizable compounds.[9][10]
Protocol:
-
Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low). The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[9]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound.
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[9][11]
Trustworthiness: The accuracy of this method relies on the precise calibration of the pH meter with standard buffers and the use of high-purity reagents.
Determination of Lipophilicity (LogP/LogD)
The octanol-water partition coefficient (LogP) is the key measure of a compound's lipophilicity.[6] For an ionizable compound like 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid, the distribution coefficient (LogD) at a specific pH is more physiologically relevant.
Protocol (Shake-Flask Method):
-
Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., pH 7.4) are pre-saturated with each other.
-
Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken vigorously to allow the compound to partition between them until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Alternative Method (RP-HPLC): A faster, high-throughput method involves correlating the retention time of the compound on a reverse-phase HPLC column with that of standards with known LogP values.[6][12]
Conclusion: A Foundation for Future Development
3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid presents a molecular architecture with a predicted physicochemical profile amenable to drug development. Its moderate molecular weight, predicted pKa, and balanced lipophilicity suggest the potential for favorable ADME properties. However, these are predictions that must be rigorously tested. The experimental protocols outlined in this guide provide a clear and robust framework for the empirical determination of its core physicochemical characteristics. A thorough understanding of these properties will be indispensable for any future medicinal chemistry efforts to optimize this scaffold, formulate it into a viable drug product, and ultimately, unlock its therapeutic potential.
References
-
The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available at: [Link]
-
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery. Available at: [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]
-
Physicochemical properties of drug. SlideShare. Available at: [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]
-
Video: Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs. JoVE. Available at: [Link]
-
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]
-
LogP/D. Cambridge MedChem Consulting. Available at: [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
-
Video: Determining the Solubility Rules of Ionic Compounds. JoVE. Available at: [Link]
-
LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Available at: [Link]
-
Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Available at: [Link]
-
How to calculate pKa. BYJU'S. Available at: [Link]
-
Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. Available at: [Link]
-
Cas 911635-43-3,(S)-3-(tert-butoxycarbonyl)-4-(5,5-difluoro-2-oxopiperidin-1-yl)butanoic acid. LookChem. Available at: [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. Available at: [Link]
- US20020009388A1 - Determination of log P coefficients via a RP-HPLC column. Google Patents.
Sources
- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 3. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. jove.com [jove.com]
- 5. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. Physicochemical properties of drug | PPT [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. byjus.com [byjus.com]
- 12. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
Technical Guide: In Vitro Profiling of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic Acid
[1][2]
Introduction & Compound Characterization
Objective: To establish the biological viability, metabolic stability, and safety profile of the target scaffold before its integration into larger pharmacophores or use as a chemical probe.
Structural Analysis & Screening Implications[3]
-
Steric Bulk (tert-Butyl): The 3,3-dimethyl group provides significant steric hindrance.[1][2]
-
Impact: Likely high metabolic stability against proteolysis but potential difficulty in binding to narrow enzyme pockets.[2]
-
-
Lactam Constraint (2-Oxopiperidine): The lactam ring constrains the N-C
bond rotation.[1][2] -
Acidic Moiety (Carboxylic Acid):
Physicochemical Profiling (Tier 1)
Before biological exposure, the compound's fundamental solution behavior must be mapped to prevent false negatives due to precipitation.
Thermodynamic Solubility & Stability
Rationale: The lipophilic tert-butyl group contrasts with the polar acid/lactam, potentially leading to aggregation.[2] Protocol:
-
Preparation: Dissolve compound in DMSO (Stock: 10 mM).
-
Dilution: Spike into PBS (pH 7.4), SGF (Simulated Gastric Fluid, pH 1.2), and SIF (Simulated Intestinal Fluid, pH 6.8) to a final concentration of 100 µM.
-
Incubation: Shake for 24 hours at 25°C.
-
Quantification: Centrifuge/filter and analyze supernatant via HPLC-UV/Vis (210–220 nm detection for the amide bond).
-
Criterion: Solubility > 50 µM is required for cell-based assays.[1][2]
Lipophilicity (LogD)
Method: Potentiometric titration or Shake-flask method (Octanol/Buffer pH 7.4).[1][2]
Target: A LogD
In Vitro ADME Profiling (Tier 2)
This module assesses the "druggability" of the scaffold, focusing on its resistance to degradation and ability to cross biological barriers.
Metabolic Stability (Microsomal Stability)
Rationale: The lactam ring is generally stable, but the tert-butyl group can be a site for oxidative metabolism (hydroxylation).[1][2] Protocol:
-
System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).[2]
-
Concentration: 1 µM test compound.
-
Cofactor: NADPH regenerating system.[2]
-
Timepoints: 0, 5, 15, 30, 60 minutes.
-
Analysis: Quench with acetonitrile containing internal standard; analyze via LC-MS/MS .
-
Calculation: Determine intrinsic clearance (
) and .-
Success Metric:
min indicates good metabolic stability.[2]
-
Permeability (PAMPA - Parallel Artificial Membrane Permeability Assay)
Rationale: The carboxylic acid will be ionized at physiological pH, potentially limiting passive diffusion.[1][2] Protocol:
-
Donor Plate: PBS pH 7.4 (or pH 5.0 to mimic upper GI) + Compound.
-
Acceptor Plate: PBS pH 7.4.
-
Membrane: Artificial lipid membrane (dodecane/lecithin).[2]
-
Incubation: 5 hours at room temperature.
-
Readout: UV/Vis or LC-MS quantification of both chambers.
-
Data Output: Effective permeability (
).
Safety Pharmacology (Tier 3)
Objective: Rule out non-specific toxicity early in the pipeline.
Cytotoxicity Screening (MTT/MTS Assay)
Rationale: Determine the therapeutic index.[2] Cell Lines: HepG2 (Liver toxicity model) and HEK293 (Kidney/General model).[1][2] Protocol:
-
Seeding: 5,000 cells/well in 96-well plates; adhere overnight.
-
Treatment: Serial dilution of compound (0.1 µM to 100 µM) for 48 hours.
-
Development: Add MTT reagent; incubate 4 hours; solubilize formazan crystals.
-
Measurement: Absorbance at 570 nm.
-
Analysis: Calculate IC
. An IC µM is generally considered "safe" for a scaffold.[2]
Target Engagement & Mechanism of Action (Tier 4)
Given the peptidomimetic nature of the scaffold, screening should focus on targets that recognize peptide turns or specific amino acid sequences.
Protease Inhibition Panel (FRET Assay)
Hypothesis: The lactam ring may act as a transition-state mimic for serine or cysteine proteases.[1][2] Targets: Chymotrypsin, Elastase, or specific viral proteases (e.g., HCV NS3/4A if relevant to the project). Protocol:
-
Substrate: Fluorogenic peptide substrate (DABCYL/EDANS pair).[2]
-
Reaction: Enzyme + Test Compound (pre-incubate 10 min) + Substrate.
-
Kinetics: Monitor fluorescence increase over 60 minutes.
-
Metric: Percent inhibition at 10 µM.
GPCR "Peptide" Family Screening
Hypothesis: The scaffold mimics bulky amino acids found in neuropeptides (e.g., Neurotensin, Ghrelin, or Substance P).[2] Assay Type: Radioligand Binding or Calcium Flux (FLIPR).[2] Protocol (Binding):
-
Membranes: CHO cells overexpressing the target GPCR (e.g., NK1, NTS1).[2]
-
Ligand: Radiolabeled native peptide (e.g.,
-Substance P).[1][2] -
Competition: Incubate membranes + radioligand + test compound (10 µM).
-
Filtration: Harvest on glass fiber filters; count radioactivity.
-
Result: >50% displacement triggers Ki determination.
Visualization of Workflows
Screening Decision Tree
This diagram illustrates the logical flow from compound solubilization to "Go/No-Go" decisions.
Caption: Sequential screening cascade prioritizing physicochemical viability and safety before target engagement.
Peptidomimetic Mechanism Hypothesis
This diagram visualizes how the scaffold mimics a peptide turn to block a protease or receptor.[2]
Caption: Mechanistic hypothesis: The lactam mimics a peptide turn while the tert-butyl group prevents enzymatic degradation.[1][2]
Data Analysis & Interpretation
Quantitative Metrics
Summarize screening data using the following standard table format:
| Assay Category | Metric | Acceptable Threshold | Critical Flag |
| Solubility | Saturation Conc. ( | ||
| Permeability | PAMPA | ||
| Metabolism | Microsomal | ||
| Toxicity | HepG2 | ||
| Potency | Target |
Z-Factor Calculation (For High-Throughput)
If screening this scaffold against a library of targets, validate the assay quality using the Z-factor:
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual.[2][3][4] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[1][2][3][4]
-
[Link]
-
-
Di, L., & Kerns, E. H. (2015).[2] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2] Academic Press.[2] (Standard reference for PAMPA and Solubility protocols).
-
Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Reference for Lactam as peptide bioisostere).[2]
-
FDA Guidance for Industry. (2020).
-
[Link]
-
Mechanistic Profiling of Piperidinone-Based Therapeutics: From Scaffold Design to Molecular Targets
Executive Summary
The piperidinone scaffold—specifically the 4-piperidinone core—has emerged as a "privileged structure" in medicinal chemistry due to its unique ability to bridge diverse pharmacological distinct mechanisms. Unlike inert structural linkers, the piperidinone moiety functions as a dynamic pharmacophore. Its utility bifurcates into two primary mechanistic classes: (1) Covalent Modifiers , where
This technical guide dissects these mechanisms, providing researchers with the rationale, signaling pathways, and validated protocols required to interrogate piperidinone-containing lead compounds.
Part 1: Structural Activity Relationship (SAR) & Chemical Biology[1]
The versatility of the piperidinone ring stems from its susceptibility to functionalization at the Nitrogen (N1), the Carbonyl (C4), and the
The "Michael Acceptor" Pharmacophore
In anticancer applications, the critical feature is often the introduction of exocyclic double bonds at the C3 and C5 positions via Claisen-Schmidt condensation. This creates a conjugated enone system.
-
Electrophilic Center: The
-carbons of the benzylidene wings act as soft electrophiles. -
Target: They preferentially react with soft nucleophiles, such as the sulfhydryl (-SH) groups of cysteine residues in proteins (e.g., Thioredoxin reductase, I
B kinase). -
Outcome: This covalent modification disrupts redox homeostasis and inflammatory signaling.
Graphviz Diagram: SAR of 3,5-bis(benzylidene)-4-piperidinone
The following diagram illustrates the structural requirements for cytotoxic activity.
Caption: SAR map highlighting the electrophilic enone system responsible for thiol alkylation and the N-substituent controlling bioavailability.
Part 2: Primary Mechanism of Action: Anticancer Activity
The most extensively studied class, 3,5-bis(benzylidene)-4-piperidinones (often termed curcumin analogs), exhibits potent cytotoxicity against colon, pancreatic, and breast cancer lines.
Induction of Oxidative Stress (ROS)
The conjugated ketone rapidly depletes intracellular glutathione (GSH) and inhibits thioredoxin reductase. This loss of reducing capacity leads to a massive accumulation of Reactive Oxygen Species (ROS).
-
Causality: High ROS levels depolarize the Mitochondrial Membrane Potential (
). -
Result: Cytochrome c release into the cytosol.
Apoptotic Signaling Cascade
Following mitochondrial permeabilization, the "executioner" phase begins:
-
Caspase Activation: Activation of Caspase-9 (initiator) and Caspase-3/7 (effectors).
-
PARP Cleavage: Caspase-3 cleaves Poly(ADP-ribose) polymerase (PARP), preventing DNA repair.
-
Cell Cycle Arrest: Compounds typically induce arrest at the G2/M phase by downregulating Cyclin B1 and CDK1.
Inhibition of NF- B and Notch
Beyond direct cytotoxicity, these compounds inhibit the nuclear translocation of NF-
Graphviz Diagram: Cytotoxic Signaling Pathway
Caption: Mechanistic cascade showing dual attack on redox homeostasis (ROS) and survival signaling (NF-κB) leading to apoptosis.
Part 3: Secondary Mechanism: Neuroprotection (AChE Inhibition)
In the context of Alzheimer's disease, piperidinones are designed not as alkylators but as dual-binding inhibitors of Acetylcholinesterase (AChE).
-
Binding Mode: The piperidinone ring acts as a spacer, positioning aromatic moieties to interact with the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the enzyme.
-
Key Interaction:
stacking between the benzylidene rings and Trp286 (PAS) or Trp86 (CAS) residues is critical for high affinity (IC50 < 1 M). -
Advantage: Unlike simple competitive inhibitors, dual binders can prevent AChE-induced amyloid-beta aggregation.
Part 4: Experimental Validation Protocols
To establish the mechanism of a new piperidinone derivative, the following self-validating workflow is recommended.
Protocol A: Cytotoxicity & ROS Quantification
Objective: Determine if cell death is ROS-dependent (validating the Michael acceptor hypothesis).
-
Cell Seeding: Seed cancer cells (e.g., HCT116) at
cells/well in 96-well plates. -
Treatment: Treat with compound (0.1 - 10
M) for 24h. Include a control pre-treated with N-acetylcysteine (NAC) (5 mM), a ROS scavenger. -
MTT Assay: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read OD at 570 nm.
-
Validation: If NAC pretreatment restores cell viability, the mechanism is ROS-dependent.
-
-
ROS Staining: In a separate set, stain cells with DCFH-DA (10
M) for 30 min. Analyze fluorescence via Flow Cytometry (Ex/Em: 485/535 nm).
Protocol B: Western Blotting for Apoptotic Markers
Objective: Confirm the "Executioner" phase.
-
Lysis: Lyse treated cells in RIPA buffer containing protease/phosphatase inhibitors.
-
Separation: Resolve 30
g protein on 10-12% SDS-PAGE. -
Blotting: Transfer to PVDF membrane.
-
Antibodies: Probe for Cleaved Caspase-3 , Cleaved PARP , and
-actin (loading control).-
Expectation: Dose-dependent increase in cleaved bands compared to control.
-
Protocol C: Ellman’s Assay (for AChE Inhibitors)
Objective: Quantify enzyme inhibition.[3]
-
Mix: In a 96-well plate, combine 140
L phosphate buffer (pH 8.0), 20 L test compound, and 20 L AChE enzyme (0.2 U/mL). Incubate 15 min at 25°C. -
Substrate: Add 10
L DTNB (Ellman's reagent) and 10 L Acetylthiocholine iodide (substrate). -
Measure: Monitor absorbance at 412 nm for 10 min.
-
Calculation: % Inhibition =
.
Summary of Quantitative Metrics
| Assay | Metric | Desired Outcome for Lead Candidate |
| MTT / SRB | IC50 (Cytotoxicity) | |
| Flow Cytometry | Selectivity Index (SI) | |
| Ellman's Assay | IC50 (Enzyme Inhibition) | |
| Cell Cycle | Phase Arrest | G2/M accumulation (typical for piperidinones) |
References
-
Recent advances in piperidones as privileged scaffolds for drug discovery and development. Source: Medicinal Chemistry Research (2026) URL:[4][Link]
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Source: RSC Advances (2022) URL:[Link]
-
3,5-bis(2,4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis. Source:[1][2] Molecular Cancer Therapeutics (2011) URL:[2][Link]
-
Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity. Source: Molecules (2018) URL:[Link]
-
Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2017) URL:[Link]
Sources
- 1. 3,5-bis(2,4-difluorobenzylidene)-4-piperidone, a novel compound that affects pancreatic cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer’s Agents: Assessment of Cholinesterase Inhibitory Profile, Molecular Docking Analysis, and Drug-like Properties [mdpi.com]
- 4. researchgate.net [researchgate.net]
The Evolving Landscape of Drug Discovery: A Deep Dive into the Structure-Activity Relationship of Novel Oxopiperidine Derivatives
Abstract
The oxopiperidine scaffold represents a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of novel oxopiperidine derivatives, with a particular focus on their development as potent anticancer agents. We will dissect the causal relationships behind experimental design, from the strategic synthesis of analog libraries to the rigorous biological evaluation that informs iterative optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic motif. We will delve into the modulation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, and provide detailed, validated protocols for key assays.
The Oxopiperidine Core: A Foundation for Therapeutic Innovation
The piperidine ring is a ubiquitous feature in pharmaceuticals, and the introduction of a carbonyl group to form an oxopiperidine creates a scaffold with unique physicochemical properties and conformational constraints.[1] This seemingly simple modification can profoundly influence a molecule's binding affinity, selectivity, and pharmacokinetic profile. The position of the carbonyl group (2-oxo, 3-oxo, or 4-oxo) further diversifies the available chemical space for drug design, allowing for tailored interactions with a wide array of biological targets.[1][2] The inherent polarity and hydrogen bonding capabilities of the lactam functionality within the oxopiperidine ring often contribute to improved solubility and target engagement.
Strategic Synthesis of Oxopiperidine Libraries for SAR Studies
A robust SAR study is contingent on the efficient and versatile synthesis of a diverse library of analogs. The choice of synthetic route is paramount, as it must allow for the systematic variation of substituents at key positions on the oxopiperidine core.
Foundational Synthetic Strategies
The construction of the oxopiperidine ring can be achieved through various established methods, including the Dieckmann condensation, cyclization of amino esters, and multi-component reactions.[1] For the purpose of generating a focused library for SAR, a modular approach is often preferred.
Step-by-Step Protocol: Synthesis of N-Aryl-4-oxopiperidine Derivatives
This protocol outlines a reliable method for the synthesis of N-aryl-4-oxopiperidine building blocks, which can be further functionalized to explore the SAR.
Materials:
-
4,4-Piperidinediol hydrochloride
-
Substituted aniline
-
Triethylamine
-
Methanol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
Procedure:
-
Synthesis of N-Aryl-4-hydroxypiperidine:
-
To a solution of 4,4-piperidinediol hydrochloride (1.0 eq) in methanol, add the desired substituted aniline (1.1 eq) and triethylamine (2.5 eq).
-
Stir the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-aryl-4-hydroxypiperidine.
-
-
Oxidation to N-Aryl-4-oxopiperidine:
-
Dissolve the N-aryl-4-hydroxypiperidine (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete conversion.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by flash chromatography to obtain the pure N-aryl-4-oxopiperidine.
-
This two-step procedure allows for the introduction of various aryl substituents on the nitrogen atom, which is a critical vector for exploring SAR. Further modifications at other positions of the piperidine ring can be achieved through subsequent reactions.
Biological Evaluation: Unraveling the Therapeutic Potential
The synthesized oxopiperidine derivatives must be subjected to a battery of biological assays to determine their activity and elucidate their mechanism of action. A tiered screening approach is often employed, starting with broad cytotoxicity assays and progressing to more specific target-based and cell-based assays.
Primary Screening: Assessing Anticancer Activity
The initial evaluation of a new series of compounds often involves assessing their general cytotoxicity against a panel of cancer cell lines.
Step-by-Step Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, PC-3)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is then determined by plotting the percentage of viability against the compound concentration.
Decoding the Structure-Activity Relationship: A Case Study in PI3K/Akt Pathway Inhibition
Let us consider a hypothetical series of novel 2-oxopiperidine derivatives designed as inhibitors of the PI3K/Akt signaling pathway. The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation and is frequently dysregulated in cancer.[4][5][6] Inhibition of this pathway is a validated strategy for cancer therapy.
SAR Data of Novel 2-Oxopiperidine Derivatives as PI3Kα Inhibitors
| Compound ID | R1 Substituent | R2 Substituent | PI3Kα IC50 (nM)[1] |
| 1a | H | Phenyl | 1520 |
| 1b | H | 4-Fluorophenyl | 850 |
| 1c | H | 4-Chlorophenyl | 620 |
| 1d | H | 4-Methoxyphenyl | 1890 |
| 1e | Methyl | 4-Chlorophenyl | 450 |
| 1f | Ethyl | 4-Chlorophenyl | 780 |
| 1g | H | Thiophen-2-yl | 980 |
| 1h | H | Pyridin-3-yl | 710 |
Analysis of SAR:
-
Substitution on the Phenyl Ring (R2): Introduction of electron-withdrawing groups at the para-position of the phenyl ring (compounds 1b and 1c ) leads to a significant increase in inhibitory activity compared to the unsubstituted analog (1a ). The chloro-substituted derivative (1c ) is the most potent in this subset. Conversely, an electron-donating group like methoxy (1d ) results in a decrease in activity. This suggests that the electronic properties of the R2 substituent play a key role in the interaction with the PI3Kα active site.
-
Substitution at the N1 Position (R1): Alkylation at the nitrogen of the oxopiperidine ring influences potency. A methyl group (1e ) is well-tolerated and slightly improves activity over the unsubstituted analog (1c ). However, a larger ethyl group (1f ) leads to a decrease in activity, suggesting steric constraints in the binding pocket.
-
Heteroaromatic Rings (R2): Replacing the phenyl ring with heteroaromatic systems like thiophene (1g ) or pyridine (1h ) results in compounds with moderate to good activity, indicating that these ring systems can also effectively occupy the binding site.
Mechanistic Validation: Targeting the PI3K/Akt Signaling Pathway
To confirm that the observed anticancer activity is due to the inhibition of the PI3K/Akt pathway, it is essential to measure the phosphorylation status of key downstream effectors, such as Akt.
Caption: Western Blot workflow for assessing Akt phosphorylation.
Step-by-Step Protocol: Western Blot Analysis of Akt Phosphorylation
This protocol details the procedure to assess the effect of an oxopiperidine derivative on Akt phosphorylation in cancer cells.[4][7][8]
Materials:
-
Cancer cells cultured to 70-80% confluency
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH
-
HRP-conjugated secondary antibody
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
TBST (Tris-buffered saline with Tween 20)
-
ECL Western blotting substrate
Procedure:
-
Cell Treatment: Treat cells with the oxopiperidine derivative at various concentrations for a specified time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt and loading control (GAPDH) signals. A decrease in the p-Akt/total Akt ratio in treated cells compared to the control indicates inhibition of the PI3K/Akt pathway.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Guide: Discovery of Bioactive Molecules Containing a Piperidin-2-one Scaffold
[1]
Executive Summary
The piperidin-2-one (valerolactam) scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to function as a rigid pharmacophore spacer and a specific hydrogen-bonding motif.[1] Unlike its flexible piperidine counterpart, the piperidin-2-one ring offers a defined planar region (amide bond) and a distinct puckered conformation, enabling high-affinity interactions within enzymatic pockets—most notably the S4 subsite of serine proteases (e.g., Factor Xa) and allosteric sites of GPCRs.
This guide analyzes the structural utility of this scaffold, details high-fidelity synthetic protocols for its construction, and examines its critical role in blockbuster therapeutics like Apixaban .
Structural Significance & Pharmacophore Analysis[2][3][4]
The "Lactam Lock" Effect
The biological potency of piperidin-2-one stems from its electronic and steric profile.[1]
-
Dipolar Interaction: The lactam amide bond (–CONH–) provides a strong dipole (approx. 3.7 D), serving as a directional Hydrogen Bond Acceptor (HBA) via the carbonyl oxygen and a Hydrogen Bond Donor (HBD) via the N-H (if unsubstituted).
-
Conformational Restriction: The
character of the amide nitrogen forces the ring into a half-chair or distorted envelope conformation. This reduces the entropic penalty upon protein binding compared to a freely rotating alkyl chain. -
Metabolic Stability: The oxidation state of the C2 carbon renders the ring less susceptible to CYP450-mediated oxidative metabolism compared to piperidine, which often undergoes hydroxylation or N-dealkylation.
Pharmacophore Visualization
The following diagram illustrates the core pharmacophoric features of the N-substituted piperidin-2-one scaffold as seen in Factor Xa inhibitors.
Figure 1: Pharmacophoric mapping of the piperidin-2-one scaffold, highlighting interaction vectors critical for ligand-protein binding.[1]
Case Study: Apixaban and the S4 Pocket
Apixaban (Eliquis) is the quintessential example of piperidin-2-one utility.[1] It functions as a reversible, direct Factor Xa inhibitor.
-
Mechanism: The drug binds to the active site of Factor Xa.
-
Role of Piperidin-2-one: The 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide core orients the molecule.[1] Crucially, the 4-(2-oxopiperidin-1-yl)phenyl moiety extends into the S4 binding pocket .[1]
-
Interaction Logic: The S4 pocket in Factor Xa is a hydrophobic channel lined by aromatic residues (Tyr99, Phe174, Trp215). The phenyl ring of the side chain makes
-stacking interactions, while the terminal piperidin-2-one acts as a neutral, polar cap that displaces solvent molecules and forms specific contacts (often water-mediated) with the backbone carbonyls of the enzyme, enhancing selectivity over Thrombin.
Coagulation Cascade Context
Understanding where this scaffold intervenes is critical for assay development.
Figure 2: The Coagulation Cascade illustrating the specific intervention point of Factor Xa inhibitors.
Advanced Synthetic Methodologies[5]
While traditional synthesis relies on the hydrogenation of pyridin-2-ones, modern drug discovery demands methods that allow late-stage functionalization and enantioselectivity.[1]
Protocol: Oxidative Cyclization of Amino-Alkenes (Intramolecular Amidation)
This protocol utilizes a modern Pd(II)-catalyzed approach to generate the piperidin-2-one core from linear alkene-tethered amides, a method preferred for its atom economy.[1]
Scope: Synthesis of N-substituted-5-methylpiperidin-2-ones.
Reagents & Equipment:
-
Substrate: N-benzyl-4-pentenamide (1.0 equiv)[1]
-
Catalyst: Pd(MeCN)2Cl2 (5 mol%)[1]
-
Oxidant: Benzoquinone (1.1 equiv) or O2 (1 atm) with CuCl2 co-catalyst[1]
-
Solvent: THF/H2O (10:1)
-
Temperature: 60°C
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge Pd(MeCN)2Cl2 (0.05 mmol) and CuCl2 (0.10 mmol).
-
Substrate Addition: Dissolve N-benzyl-4-pentenamide (1.0 mmol) in THF (4 mL) and add to the reaction vessel. Add water (0.4 mL).
-
Oxidation Initiation: Purge the vessel with Oxygen (balloon pressure) or add Benzoquinone.
-
Reaction: Heat the mixture to 60°C for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1) for the disappearance of the alkene spot.
-
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated NH4Cl solution (to remove Cu salts) followed by brine.
-
Purification: Dry organic layer over Na2SO4, concentrate in vacuo. Purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).
-
Validation: Confirm structure via 1H NMR (look for disappearance of alkene protons and shift of protons alpha to nitrogen).
Synthetic Workflow Diagram
The following flowchart visualizes a scalable route often used for Apixaban-like intermediates, involving the chlorite-based oxidation of piperidines, which is safer than traditional permanganate oxidations.
Figure 3: Industrial-relevant synthetic route for the Apixaban piperidin-2-one intermediate.
Quantitative Data Summary
The following table summarizes key physicochemical properties of the piperidin-2-one scaffold compared to related heterocycles, highlighting why it is preferred for specific binding pockets.
| Property | Piperidine | Piperidin-2-one | Pyridin-2-one | Relevance to Drug Design |
| Hybridization | Mixed | Piperidin-2-one offers a "Goldilocks" zone of flexibility.[1] | ||
| H-Bond Donors | 1 (NH) | 1 (NH) | 1 (NH) | Lactam NH is more acidic (pKa ~17) than amine NH.[1] |
| H-Bond Acceptors | 1 (N) | 2 (C=O, N) | 2 (C=O, N) | Carbonyl provides a strong, directional anchor. |
| LogP (approx) | 0.84 | -0.5 to 0.2 | -0.6 | Lower LogP of lactam improves water solubility vs piperidine.[1] |
| Metabolic Liability | High (Oxidation) | Low | Low | Lactam ring is resistant to CYP-mediated oxidation.[1] |
Future Outlook: Covalent Inhibition & PROTACs
The piperidin-2-one scaffold is evolving beyond reversible inhibition.[1]
-
Covalent Warheads: Functionalization of the C3 position with electrophiles (e.g., acrylamides) allows for targeted covalent inhibition of cysteines in kinases (e.g., JAK3).
-
PROTAC Linkers: The rigid nature of the piperidin-2-one ring makes it an excellent "exit vector" for PROTAC linkers, allowing precise orientation of the E3 ligase ligand relative to the target protein.
References
-
Privileged Scaffolds in Medicinal Chemistry
-
Apixaban Pharmacology
-
Synthetic Methodology (Oxidation)
-
Recent Advances in Synthesis
-
Chiral Piperidine Scaffolds
Sources
- 1. Piperidines [chemenu.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apixaban | C25H25N5O4 | CID 10182969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
Methodological & Application
HPLC method development for 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid analysis
An Application Note for the Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for the Analysis of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic Acid
Abstract
This document details the systematic development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid. The strategy emphasizes a logical, science-driven approach, beginning with an evaluation of the analyte's physicochemical properties to establish initial chromatographic conditions. The method was optimized for resolution, peak symmetry, and sensitivity, and subsequently validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This application note serves as a comprehensive protocol for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound.
Introduction and Methodological Rationale
The accurate quantification of active pharmaceutical ingredients (APIs) and novel chemical entities is fundamental to drug development and quality control. 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid is a molecule featuring both a carboxylic acid and a lactam (an internal cyclic amide) functional group. The development of a selective, precise, and accurate analytical method is crucial for its characterization, stability testing, and formulation development.
The presence of the ionizable carboxylic acid group is the most critical factor influencing the chromatographic strategy. In reversed-phase HPLC, inconsistent ionization leads to poor peak shape and shifting retention times. Therefore, controlling the mobile phase pH to suppress the ionization of the carboxyl group is paramount for achieving reproducible and robust separation. This principle forms the cornerstone of the method development strategy outlined herein.
Analyte Properties and Initial Chromatographic Considerations
A successful HPLC method begins with an understanding of the analyte's chemical nature.
-
Structure: 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): This is an acidic group with an estimated pKa in the range of 4.0-5.0. To ensure the molecule is in its neutral, non-ionized state, the mobile phase pH must be maintained at least 1.5-2 units below the pKa. This enhances retention on a non-polar stationary phase and prevents peak tailing.
-
Lactam (Amide): The 2-oxopiperidin ring contains an amide functional group. Amides are polar but generally non-ionizable under typical HPLC conditions.[3]
-
Alkyl Structure: The dimethylbutanoic backbone provides a degree of hydrophobicity, making the compound suitable for reversed-phase chromatography.
-
-
UV Chromophore: The molecule lacks a strong, extended chromophore. The primary absorbing moieties are the carboxyl and amide groups, which exhibit significant absorbance only at low UV wavelengths (typically < 220 nm). Therefore, a low detection wavelength is required, which necessitates the use of high-purity, low-UV-absorbing mobile phase solvents and additives.
Based on these properties, a reversed-phase HPLC method using a C18 stationary phase with an acidified aqueous-organic mobile phase and low-wavelength UV detection is the most logical starting point.
Caption: Rationale for initial HPLC parameter selection based on analyte properties.
Experimental Method Development
Reagents and Materials
-
Analyte: 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid reference standard
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
Water: Deionized water, purified to 18.2 MΩ·cm
-
Acid Modifier: Formic acid (reagent grade, ~99%) or Orthophosphoric acid (HPLC grade)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array or variable wavelength UV detector.
Phase 1: Initial Screening and Optimization
-
Column Selection: A standard L1 packing (C18) is chosen for its versatility in retaining moderately polar compounds.
-
Mobile Phase Preparation: Mobile Phase A was prepared as 0.1% (v/v) formic acid in water. Mobile Phase B was 0.1% (v/v) formic acid in acetonitrile. The acid modifier ensures a mobile phase pH of approximately 2.8, fully protonating the analyte's carboxylic acid group. Acetonitrile is chosen over methanol for its lower UV cutoff and viscosity.
-
Wavelength Selection: A UV scan of the analyte in the mobile phase confirmed a maximal absorbance around 205-215 nm. A wavelength of 210 nm was selected to balance sensitivity and minimize baseline noise from the solvent cutoff.
-
Gradient Elution Scouting: A fast, broad linear gradient (e.g., 5% to 95% B over 15 minutes) was run to determine the approximate organic solvent concentration required for elution. This initial run showed the compound eluting at approximately 55% ACN.
-
Method Optimization: Based on the scouting run, an isocratic method was deemed feasible. Several isocratic mobile phase compositions were tested to achieve a retention time between 5 and 10 minutes, ensuring sufficient resolution from the solvent front and any potential early-eluting impurities. A composition of Acetonitrile:Water (50:50 v/v) with 0.1% formic acid was found to be optimal. The flow rate was set to 1.0 mL/min and the column temperature was maintained at 30 °C to ensure run-to-run reproducibility.
Final Optimized Method Protocol
Chromatographic Conditions
All determined parameters are summarized in the table below.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 50:50 (v/v) Acetonitrile / Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution: Prepare sample solutions to a target concentration of 100 µg/mL using the same diluent. Filter through a 0.45 µm syringe filter if particulate matter is present.
System Suitability Testing (SST) Protocol
Before initiating any sample analysis, the system's performance must be verified.[4][5][6] This is achieved by making five replicate injections of the Working Standard Solution (100 µg/mL). The acceptance criteria are based on United States Pharmacopeia (USP) general chapter <621>.[7][8][9][10]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Method Validation Protocol
The optimized method must be validated to ensure it is fit for its intended purpose, following ICH Q2(R1) guidelines.[1][2][11]
Caption: Workflow for HPLC method development and subsequent validation.
Specificity
-
Protocol: Inject the diluent (blank), a placebo solution (if applicable), and a standard solution. Forced degradation studies should also be performed (acid, base, peroxide, heat, light) to demonstrate that degradation peaks do not interfere with the main analyte peak.
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, or known impurities/degradants. Peak purity analysis (using a DAD detector) should pass.
Linearity and Range
-
Protocol: Prepare a series of at least five standard solutions covering a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.
Accuracy (Recovery)
-
Protocol: Perform recovery studies by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The % RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine LOD and LOQ based on the signal-to-noise ratio method (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve.
-
Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.
Robustness
-
Protocol: Intentionally make small, deliberate variations to the method parameters, such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly affected by the changes.
Conclusion
This application note presents a straightforward, robust, and reliable isocratic RP-HPLC method for the quantitative analysis of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid. The development strategy was grounded in the physicochemical properties of the analyte, leading to an efficient and effective final method. The detailed protocol for analysis and validation ensures that this method can be readily implemented in a quality control or research environment, providing accurate and reproducible results that adhere to international regulatory standards.
References
- Vertex AI Search. (n.d.). What Is System Suitability Test (SST) In HPLC And GC Analysis. Retrieved February 15, 2026.
- Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved February 15, 2026.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 15, 2026.
- USPBPEP. (n.d.).
-
Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved February 15, 2026, from [Link].
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved February 15, 2026.
- Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved February 15, 2026.
- Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved February 15, 2026.
-
USP-NF. (2023, November 1). <621> Chromatography. Retrieved February 15, 2026, from [Link].
- United States Pharmacopeia. (2021).
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved February 15, 2026, from [Link].
- International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved February 15, 2026.
- Restek. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved February 15, 2026.
- LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved February 15, 2026.
- Perpusnas. (2025, December 4).
- BenchChem. (n.d.).
-
MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved February 15, 2026, from [Link].
- American Journal of Enology and Viticulture. (n.d.). Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution. Retrieved February 15, 2026.
-
ResearchGate. (2017, December 21). How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC?. Retrieved February 15, 2026, from [Link].
- HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Retrieved February 15, 2026.
- SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved February 15, 2026.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved February 15, 2026.
-
ResearchGate. (2017, December 20). How can I separate drugs with carboxylic and amide groups by using HPLC?. Retrieved February 15, 2026, from [Link].
-
Pesek, J. J., Matyska, M. T., Gangakhedkar, S., & Siddiq, R. (2006). Synthesis and HPLC evaluation of carboxylic acid phases on a hydride surface. Journal of separation science, 29(6), 872–880. [Link].
- Tech Information. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. Retrieved February 15, 2026.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. assayprism.com [assayprism.com]
- 6. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 7. uspbpep.com [uspbpep.com]
- 8. agilent.com [agilent.com]
- 9. uni-onward.com.tw [uni-onward.com.tw]
- 10. â©621⪠Chromatography [doi.usp.org]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Application Note: High-Sensitivity LC-MS/MS Quantification of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic Acid in Human Plasma
This Application Note is designed as a definitive technical guide for the quantification of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid (hereafter referred to as DOPBA ) in human plasma.
This protocol assumes the role of a Senior Application Scientist, synthesizing theoretical chemical logic with practical, regulatory-compliant (FDA M10) methodology.
Introduction & Analyte Logic
The quantification of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid (DOPBA) presents specific bioanalytical challenges due to its amphiphilic nature. Structurally, DOPBA consists of a lipophilic tert-butyl moiety and a polar lactam (2-oxopiperidine) ring coupled to a carboxylic acid tail.
Structural Analysis & Method Strategy
-
Acidity: The carboxylic acid function (pKa ≈ 4.5) suggests the molecule will exist as a carboxylate anion [M-H]⁻ at neutral pH.
-
Ionization Potential: While Negative ESI is intuitive for acids, the lactam nitrogen and carbonyl oxygen allow for protonation [M+H]⁺ under acidic mobile phase conditions. Positive ESI is selected as the primary mode for this protocol to maximize compatibility with standard C18/Formic Acid workflows and improve desolvation efficiency.
-
Chromatographic Retention: The tert-butyl group provides sufficient hydrophobicity for Reverse Phase (RP) retention, but the polar acid tail requires a Polar-Embedded C18 or PFP (Pentafluorophenyl) column to prevent peak tailing and pore dewetting.
Method Development Workflow
The following diagram illustrates the critical decision pathways for optimizing this assay, ensuring robustness prior to validation.
Figure 1: Method Development Decision Tree highlighting the selection of Positive ESI and Polar-Embedded C18 chemistry.
Experimental Protocol
Materials & Reagents[1][2]
-
Reference Standard: DOPBA (>98% purity).
-
Internal Standard (IS): DOPBA-d9 (deuterated tert-butyl group) or a structural analog (e.g., N-Carbobenzyloxy-L-tert-leucine) if SIL is unavailable.
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
-
Matrix: Human Plasma (K2EDTA).[1]
Instrumentation
-
LC System: UHPLC (e.g., Shimadzu Nexera or Waters ACQUITY).
-
Detector: Triple Quadrupole MS (e.g., SCIEX 6500+ or Thermo Altis).
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm) or Phenomenex Kinetex Biphenyl.
Mass Spectrometry Conditions (Source: ESI+)
The lactam ring protonation is the driver for sensitivity.
| Parameter | Setting | Rationale |
| Ionization | Electrospray Positive (ESI+) | Protonation of amide/lactam oxygen/nitrogen. |
| Spray Voltage | 4500 V | Optimal for small molecule positive ions. |
| Gas Temp | 500°C | High temp required to desolvate aqueous mobile phase. |
| MRM Transition 1 (Quant) | 214.1 → 57.1 | Loss of tert-butyl group (High intensity). |
| MRM Transition 2 (Qual) | 214.1 → 86.1 | Ring cleavage (Piperidinone fragment). |
| Dwell Time | 50 ms | Ensures >12 points across the peak. |
Chromatographic Conditions
To retain the polar acid moiety, a high-aqueous start is required.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % B | Event |
|---|---|---|
| 0.00 | 5 | Loading (High aqueous for retention) |
| 0.50 | 5 | Isocratic Hold |
| 3.00 | 90 | Elution of DOPBA |
| 3.50 | 90 | Wash |
| 3.60 | 5 | Re-equilibration |
| 5.00 | 5 | Stop |
Sample Preparation: Hybrid Protocol
We define two extraction tiers based on sensitivity requirements.
Tier 1: Protein Precipitation (PPT) - For LLOQ > 5 ng/mL
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 150 µL of ACN containing Internal Standard (200 ng/mL).
-
Vortex aggressively for 5 mins.
-
Centrifuge at 4,000 x g for 10 mins at 4°C.
-
Transfer 100 µL of supernatant to a fresh plate.
-
Dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).
Tier 2: Mixed-Mode Anion Exchange (MAX) SPE - For LLOQ < 1 ng/mL
Why MAX? The analyte is an acid. At neutral pH, it binds to the anion exchange sorbent, allowing 100% organic washes to remove neutral lipids before elution with acidic methanol.
-
Condition SPE plate (e.g., Oasis MAX) with MeOH then Water.
-
Load: Mix 100 µL Plasma + 100 µL 5% NH4OH (Ionizes acid). Load onto plate.
-
Wash 1: 5% NH4OH in Water (Removes proteins/salts).
-
Wash 2: 100% Methanol (Removes neutral lipids/matrix). Critical Step for Cleanliness.
-
Elute: 2% Formic Acid in Methanol.
-
Evaporate under N2 and reconstitute in Mobile Phase A/B (90:10).
Validation Strategy (FDA M10 Compliance)
The following parameters must be validated to ensure the method withstands regulatory scrutiny.
Linearity & Range
-
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).
-
Weighting: 1/x² (Standard for wide dynamic ranges in bioanalysis).
-
Criteria: r² > 0.99; Accuracy of standards ±15% (±20% at LLOQ).
Precision & Accuracy (Intra/Inter-day)
Perform at 4 levels: LLOQ, Low QC (3x LLOQ), Mid QC, High QC.
-
Requirement: CV% < 15% and Accuracy within 85-115%.
Matrix Effect & Recovery
Since DOPBA is polar, phospholipids are a major risk.
-
Experiment: Compare post-extraction spike (A) vs. neat solution (B).
-
Matrix Factor (MF): A/B. Ideally 0.85 - 1.15.
-
Remediation: If MF < 0.8 (Suppression), switch from PPT to MAX-SPE or use a "Divert Valve" to send the first 1.0 min of LC flow to waste.
Stability[3][4][5]
-
Benchtop: 4 hours at Room Temp (Acid stability check).
-
Freeze/Thaw: 3 cycles at -80°C.
-
Autosampler: 24 hours at 10°C.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Peak Tailing | Secondary interactions with silanols. | Switch to HSS T3 or Biphenyl column (better end-capping). Increase buffer strength (add 5mM Ammonium Formate). |
| Low Sensitivity | Ion suppression from phospholipids. | Monitor MRM 184→184 (Phospholipids). If they co-elute, adjust gradient slope. |
| Carryover | Analyte sticking to injector needle. | Use a needle wash of ACN:MeOH:Water:FA (40:40:20:0.5) . The acid helps solubilize the lactam. |
References
-
FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[2] [Link]
-
Jaochico, A., et al. (2019).[3] A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine.[3] Bioanalysis, 11(8), 741-753.[3] (Demonstrates handling of polar acidic metabolites). [Link]
-
Khamis, M. M., et al. (2017). Development of a validated LC-MS/MS method for the quantification of 19 endogenous asthma/COPD potential urinary biomarkers. Analytica Chimica Acta. (Relevant for lactam/amino-acid derivative quantification). [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. (Cross-reference for global compliance). [Link]
Sources
- 1. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 3. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Development of a Robust Cell-Based Assay for Quantifying the Activity of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid
An Application Note and Protocol from the Senior Applications Group
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, field-proven guide for developing and validating a cell-based assay to determine the biological activity of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid. We hypothesize that this compound functions as an inhibitor of α-ketoglutarate (α-KG) dependent dioxygenases, a critical class of enzymes that includes histone demethylases (KDMs). The protocols herein describe a quantitative, antibody-based method to measure changes in the methylation status of a specific histone mark within a cellular context, thereby providing a direct readout of the compound's inhibitory potential. Furthermore, we integrate essential secondary assays for cell viability to ensure data integrity and to distinguish targeted enzymatic inhibition from general cytotoxicity.
Introduction: The Rationale for a Cellular Approach
Alpha-ketoglutarate (α-KG) dependent dioxygenases are a superfamily of non-heme iron enzymes that play pivotal roles in various biological processes, including collagen biosynthesis, hypoxia sensing, and epigenetic regulation.[1] A key subfamily, the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), is responsible for removing methyl groups from histone tails, a post-translational modification critical for regulating chromatin structure and gene expression.[2] Given their influence on the epigenetic landscape, dysregulation of KDM activity has been directly implicated in numerous human cancers, making them high-value targets for therapeutic intervention.[3]
These enzymes utilize α-KG as a co-substrate, which undergoes oxidative decarboxylation during the demethylation reaction.[1] Small molecules that mimic the structure of α-KG can act as competitive inhibitors, blocking the enzyme's active site and preventing demethylation. The compound 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid contains a butanoic acid moiety, presenting it as a candidate for an α-KG mimetic.
While biochemical assays are useful for determining direct enzyme inhibition, they do not account for crucial pharmacological parameters such as cell permeability, metabolic stability, or off-target effects. Cell-based assays provide a more physiologically relevant system by testing the compound against its target within the natural cellular environment.[4] This application note details the development of such an assay, designed to be robust, scalable, and suitable for high-throughput screening (HTS) and lead optimization.
Assay Principle and Design
The core principle of this assay is to quantify the intracellular accumulation of a specific histone methylation mark following treatment with the inhibitor. If 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid successfully enters the cell and inhibits a target KDM, the corresponding histone methylation level will increase. This change is detected using a highly specific primary antibody, followed by a labeled secondary antibody that generates a quantifiable signal (e.g., colorimetric, fluorometric, or luminescent).
To ensure that the observed effect is due to specific enzyme inhibition and not a secondary consequence of cell death, a parallel cell viability assay is run using an identical plate setup.[5][6] This dual-assay approach is a self-validating system, providing confidence in the final dose-response data.
Caption: Mechanism of Action: The compound competitively inhibits the KDM, blocking demethylation and causing the methylated histone substrate to accumulate.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog Number (Example) |
| Cell Line | ||
| MCF7 (Human Breast Cancer) | ATCC | HTB-22 |
| Culture Media & Reagents | ||
| Eagle's Minimum Essential Medium (EMEM) | Gibco | 31095029 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| PBS, pH 7.4 | Gibco | 10010023 |
| Compounds | ||
| 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid | Custom Synthesis/Vendor | N/A |
| GSK-J4 (Positive Control KDM Inhibitor) | Sigma-Aldrich | SML0701 |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 |
| Assay Reagents (Immuno-detection) | ||
| 96-well Clear, Flat-Bottom Cell Culture Plates | Corning | 3596 |
| Formaldehyde (37%) | Sigma-Aldrich | F8775 |
| Triton™ X-100 | Sigma-Aldrich | T8787 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Primary Antibody: Anti-trimethyl-Histone H3 (Lys27) | Abcam | ab6002 |
| Secondary Antibody: HRP-conjugated Goat Anti-Rabbit | Abcam | ab205718 |
| TMB Substrate | Thermo Fisher | 34028 |
| Stop Solution (e.g., 1 M H₂SO₄) | Thermo Fisher | N600 |
| Assay Reagents (Viability) | ||
| XTT Cell Viability Kit | Abcam | ab228554 |
| Microplate Spectrophotometer | N/A | N/A |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Seeding
Causality: This protocol establishes a healthy, consistent monolayer of cells, which is critical for reproducible results. The seeding density is optimized to ensure cells are in a logarithmic growth phase during the experiment and do not become over-confluent, which can alter cellular metabolism and drug response.
-
Maintain Cells: Culture MCF7 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage Cells: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete culture medium.[7]
-
Count and Seed: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells using a hemocytometer. Dilute the cells to a final concentration of 1 x 10⁵ cells/mL.
-
Plate Seeding: Dispense 100 µL of the cell suspension into each well of two 96-well plates (one for the histone assay, one for viability). This provides a seeding density of 10,000 cells/well.
-
Incubate: Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
Protocol 2: Compound Treatment
Causality: A serial dilution series is essential to determine the dose-response relationship and calculate the IC₅₀ value. Using a positive control (GSK-J4, a known KDM inhibitor) validates that the assay system can detect the expected biological effect.
-
Prepare Stock Solutions: Prepare a 10 mM stock solution of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid and GSK-J4 in DMSO.
-
Create Serial Dilutions: Perform a serial dilution of the stock solutions in complete culture medium to create a range of treatment concentrations (e.g., 100 µM down to 0.01 µM). Ensure the final DMSO concentration in all wells remains constant and below 0.5% to avoid solvent toxicity.
-
Treat Cells: Carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions to the appropriate wells on both plates. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate: Incubate the plates for 48 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the stability of the compound and the turnover rate of the histone mark.
Protocol 3: In-Cell Immuno-detection of Histone Methylation
Causality: Fixation cross-links proteins to preserve cell morphology and antigenicity. Permeabilization with a detergent (Triton X-100) creates pores in the cell membrane, allowing the antibodies to access intracellular targets like histones. Blocking with BSA prevents non-specific antibody binding, reducing background noise and increasing signal specificity.
-
Fixation: After incubation, discard the medium. Gently wash wells twice with 200 µL of PBS. Add 100 µL of 4% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature (RT).
-
Permeabilization: Discard the formaldehyde. Wash three times with PBS. Add 100 µL of 0.2% Triton X-100 in PBS and incubate for 10 minutes at RT.
-
Blocking: Discard the permeabilization buffer. Wash three times with PBS. Add 200 µL of Blocking Buffer (5% BSA in PBS) to each well and incubate for 1 hour at RT.
-
Primary Antibody: Discard the blocking buffer. Add 100 µL of the anti-H3K27me3 primary antibody diluted 1:1000 in Blocking Buffer. Incubate overnight at 4°C.
-
Secondary Antibody: Discard the primary antibody solution. Wash wells three times with PBS containing 0.05% Tween-20 (PBST). Add 100 µL of the HRP-conjugated secondary antibody diluted 1:5000 in Blocking Buffer. Incubate for 1 hour at RT, protected from light.
-
Signal Development: Discard the secondary antibody. Wash five times with PBST. Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at RT, or until sufficient color develops.
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the absorbance at 450 nm using a microplate spectrophotometer.
Protocol 4: Parallel Cell Viability Assay (XTT)
Causality: This assay measures mitochondrial dehydrogenase activity, a proxy for metabolic health and cell viability.[8] Running this in parallel is a critical control to ensure that any decrease in the histone modification signal in the primary assay is not simply due to cell death.
-
Prepare Reagent: Following the 48-hour compound incubation (at the same time the other plate is fixed), prepare the XTT reagent according to the manufacturer's protocol.[8]
-
Add Reagent: Add 50 µL of the activated XTT solution to each well of the viability plate.
-
Incubate: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Read Plate: Measure the absorbance at 450 nm.
Data Analysis and Interpretation
The goal is to generate an IC₅₀ curve, which represents the concentration of the inhibitor required to achieve 50% of the maximal response.
Caption: A streamlined workflow from cell seeding through parallel assays to final IC50 calculation.
-
Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other wells for both plates.
-
Calculate Percent Viability:
-
% Viability = (OD_Treated_Well / OD_Vehicle_Control_Avg) * 100
-
-
Calculate Percent Inhibition (Response):
-
First, determine the signal window. The "Max Signal" is the average of the positive control (GSK-J4 at highest concentration) and the "Min Signal" is the average of the vehicle control.
-
% Inhibition = ((OD_Treated_Well - OD_Vehicle_Control_Avg) / (OD_Positive_Control_Avg - OD_Vehicle_Control_Avg)) * 100
-
-
Plot Data: Using graphing software (e.g., GraphPad Prism), plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine IC₅₀: Fit the data using a non-linear regression model (sigmoidal, 4PL) to determine the IC₅₀ value.
Illustrative Data Presentation
Table 1: Sample Data for 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid
| Concentration (µM) | Avg. H3K27me3 Signal (OD₄₅₀) | % Inhibition | Avg. Viability (OD₄₅₀) | % Viability |
|---|---|---|---|---|
| 100.0 | 0.985 | 98.2% | 0.152 | 12.1% |
| 30.0 | 0.951 | 94.1% | 0.899 | 71.3% |
| 10.0 | 0.876 | 85.0% | 1.245 | 98.8% |
| 3.0 | 0.654 | 58.1% | 1.258 | 99.8% |
| 1.0 | 0.432 | 31.6% | 1.261 | 100.1% |
| 0.3 | 0.255 | 10.8% | 1.255 | 99.6% |
| 0.1 | 0.189 | 2.8% | 1.263 | 100.2% |
| Vehicle Control | 0.165 | 0.0% | 1.260 | 100.0% |
| Positive Control (GSK-J4) | 1.002 | 100.0% | 1.251 | 99.3% |
Interpretation: In this hypothetical dataset, the compound shows potent inhibition of H3K27 demethylation with an IC₅₀ in the low single-digit µM range. Importantly, the viability data shows that cytotoxicity only occurs at the highest concentration (100 µM), indicating that the observed inhibitory effect at lower concentrations is not due to cell death.
Assay Validation and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Insufficient blocking; Non-specific secondary antibody binding; Insufficient washing. | Increase BSA concentration in blocking buffer to 5%; Titrate secondary antibody to optimal dilution; Increase number and duration of wash steps. |
| Low Signal/No Response | Inactive compound; Low target expression in cell line; Incorrect primary antibody. | Verify compound integrity; Confirm target KDM expression in MCF7 cells via Western Blot or qPCR; Validate primary antibody specificity. |
| High Well-to-Well Variability | Inconsistent cell seeding; "Edge effects" in the plate; Pipetting errors. | Ensure a homogenous cell suspension before seeding; Avoid using outer wells or fill them with PBS to maintain humidity; Use calibrated multichannel pipettes. |
| IC₅₀ Correlates with Cytotoxicity | Compound has a cytotoxic mechanism of action rather than specific KDM inhibition. | The compound is likely not a specific inhibitor. Consider counter-screening against other targets or redesigning the molecule to reduce toxicity. |
Conclusion
The protocols described in this application note provide a robust framework for quantifying the cellular activity of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid as a putative histone demethylase inhibitor. By integrating a specific, antibody-based detection method with a parallel viability assay, this approach ensures the generation of high-quality, interpretable data. This methodology is suitable for determining compound potency (IC₅₀), assessing structure-activity relationships (SAR) for medicinal chemistry efforts, and can be adapted for high-throughput screening campaigns to identify novel epigenetic modulators.
References
-
Danaher Life Sciences. "Cell Viability and Proliferation Assays in Drug Screening." Accessed February 15, 2026. [Link].
-
O'Brien, J. M., & Tellez, J. D. (2023). "Optimization of Cell Viability Assays for Drug Sensitivity Screens." Methods in Molecular Biology, 2644, 287–302. [Link].
-
van den Hurk, H., & van den Berg, S. (2014). "Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity." Drug Discovery Today: Technologies, 11, 43-51. [Link].
-
Kosgei, A. J., et al. (2021). "Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins." Analytical Biochemistry, 627, 114269. [Link].
-
BPS Bioscience. "Demethylase Assay Kits." Accessed February 15, 2026. [Link].
-
Assay Genie. "Cell Viability, Cytotoxicity & Proliferation Assays." Accessed February 15, 2026. [Link].
-
Wikipedia contributors. "Alpha-ketoglutarate-dependent hydroxylases." Wikipedia, The Free Encyclopedia. Accessed February 15, 2026. [Link].
-
Reaction Biology. "Histone Demethylase Assays." Accessed February 15, 2026. [Link].
-
CSH Protocols. "In vitro histone demethylase assay." (2010). Cold Spring Harbor Protocols. [Link].
-
Lorenz, M., et al. (2015). "Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling." Assay and Drug Development Technologies, 13(8), 484-494. [Link].
Sources
- 1. Alpha-ketoglutarate-dependent hydroxylases - Wikipedia [en.wikipedia.org]
- 2. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
Application Note: High-Throughput Screening of Butanoic Acid Derivatives
Abstract
Butanoic acid (butyrate) and its derivatives represent a privileged pharmacophore class with dual activity: they act as Histone Deacetylase (HDAC) inhibitors and ligands for Free Fatty Acid Receptors (FFAR2/GPR43) . This duality presents a unique screening challenge. This guide details two distinct high-throughput screening (HTS) workflows to characterize butanoic acid derivatives: a fluorogenic enzymatic assay for epigenetic potency and a cell-based calcium flux assay for GPCR agonism.
Introduction: The Butyrate Scaffold
Butanoic acid derivatives (e.g., Sodium Butyrate, 4-Phenylbutyrate, Valproic Acid) are clinically significant for their ability to induce cell cycle arrest and differentiation. In drug discovery, screening libraries of these derivatives requires assays that can distinguish between:
-
Epigenetic Silencing: Inhibition of Class I/IIa HDACs.
-
Metabolic Signaling: Activation of Gq-coupled GPCRs (FFAR2).
Senior Scientist Note: Library Management
Volatility Warning: Short-chain fatty acid derivatives (C4-C6) can be volatile. Unlike standard small molecule libraries, plates containing butanoic derivatives must be sealed immediately after dispensing. Use aluminum foil seals rather than breathable membranes during storage to prevent cross-contamination or concentration shifts.
Module A: Epigenetic HTS (HDAC Inhibition)
Objective: Quantify the IC50 of derivatives against Class I HDACs using a fluorogenic "gain-of-signal" assay.
A.1. Assay Principle
This assay utilizes a two-step enzymatic reaction.[1]
-
Deacetylation: The HDAC enzyme removes the acetyl group from a fluorogenic substrate (Boc-Lys(Ac)-AMC).[2]
-
Development: A developer solution (Trypsin) cleaves the deacetylated lysine, releasing the fluorophore (AMC).
Note: Acetylated substrate is resistant to Trypsin cleavage; signal is only generated if HDAC activity occurs. Therefore, inhibitors (hits) result in low fluorescence .
A.2. Workflow Diagram
Figure 1: Two-step fluorogenic HDAC inhibition mechanism. Inhibitors prevent the formation of the deacetylated intermediate, blocking signal generation.
A.3. Detailed Protocol
Materials:
-
Enzyme: Purified HDAC1 or HeLa Nuclear Extract.
-
Substrate: Boc-Lys(Ac)-AMC (50 µM stock).
-
Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Plate: 384-well Black, Flat-Bottom (Low binding).
Step-by-Step:
-
Dispense Compounds: Add 100 nL of test compounds (in DMSO) to the plate using an acoustic dispenser (e.g., Echo).
-
Enzyme Addition: Dispense 10 µL of diluted HDAC enzyme into all wells.
-
Pre-incubation: Incubate for 10 mins at RT to allow derivative binding.
-
-
Substrate Initiation: Add 10 µL of Substrate solution (20 µM final).
-
Reaction: Incubate at 37°C for 30–60 minutes.
-
Development: Add 20 µL of Developer Solution (Trypsin + TSA to stop HDAC reaction).
-
Readout: Incubate 15 mins at RT. Read Fluorescence (Ex: 360nm, Em: 460nm).
Module B: GPCR Functional HTS (FFAR2 Agonism)
Objective: Screen derivatives for agonism of FFAR2 (GPR43) via Gq-coupled Calcium Flux.
B.1. Assay Principle
FFAR2 couples to G
B.2. Protocol
Cell Line: CHO-K1 or HEK293 stably expressing human FFAR2. Buffer: HBSS + 20 mM HEPES (pH 7.4) + 2.5 mM Probenecid (Critical to prevent dye efflux).
Step-by-Step:
-
Cell Plating: Seed 10,000 cells/well in a 384-well black/clear-bottom Poly-D-Lysine coated plate. Incubate overnight.
-
Dye Loading:
-
Remove culture media.
-
Add 20 µL Dye Loading Buffer (Fluo-4 AM + Probenecid).
-
Incubate 60 mins at 37°C, then 15 mins at RT.
-
-
Compound Preparation: Prepare a 5X concentration source plate of Butyrate derivatives in HBSS.
-
Note: Butyrate is a weak agonist (EC50 ~ 100 µM). Screen at high concentrations (e.g., 1 mM) if looking for mimetics.
-
-
Kinetic Read (FLIPR/FDSS):
-
Place assay plate in the reader.
-
Start reading baseline fluorescence (10 seconds).
-
Inject 5 µL of compounds.
-
Read fluorescence for 90–120 seconds.
-
B.3. Data Analysis (Calcium Flux)
Calculate the response as:
Validation & Quality Control (QC)
Z-Factor Calculation
For every plate, calculate the Z' factor to ensure assay robustness (Zhang et al., 1999).
- : Standard Deviation of Positive/Negative controls.[4]
- : Mean of Positive/Negative controls.
Interpretation Table:
| Z-Factor | Assay Quality | Action |
| 0.5 – 1.0 | Excellent | Proceed to screening. |
| 0.0 – 0.5 | Marginal | Optimization required (Check pipette precision, cell density). |
| < 0 | Unacceptable | Stop. Do not run library. |
Reference Compounds
Use these validated controls to benchmark your derivatives.
| Target | Compound | Role | Expected Activity |
| HDAC | Trichostatin A (TSA) | Positive Control (Inhibitor) | IC50 < 20 nM |
| HDAC | Sodium Butyrate | Reference Standard | IC50 ~ 0.5 - 1.0 mM |
| FFAR2 | Sodium Acetate | Endogenous Agonist | EC50 ~ 200 µM |
| FFAR2 | 4-CMTB | Synthetic Agonist | EC50 ~ 500 nM |
Troubleshooting Guide
Issue: High Background in HDAC Assay
-
Cause: Spontaneous hydrolysis of the substrate or impure enzyme.
-
Fix: Use "Low Binding" plates to prevent enzyme sticking. Ensure Developer contains sufficient Trypsin.
Issue: Low Signal Window in FFAR2 Assay
-
Cause: Dye leakage or low receptor expression.
-
Fix:
-
Ensure Probenecid is fresh (prevents dye efflux).
-
Check pH of buffer (FFAR2 is pH sensitive; keep at 7.4).
-
Senior Scientist Insight: Butyrate derivatives can acidify the buffer if not properly buffered. Increase HEPES concentration to 25 mM if testing high concentrations (>1 mM).
-
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[4][5] Journal of Biomolecular Screening. Link
-
Davie, J. R. (2003). Inhibition of Histone Deacetylase Activity by Butyrate. Journal of Nutrition. Link
-
Milligan, G., et al. (2009). The role of free fatty acid receptors in metabolic regulation: Screening FFAR2/GPR43. Current Opinion in Pharmacology. Link
-
Promega Corporation. HDAC-Glo™ I/II Assays and Screening Protocols. Link
-
Eurofins Discovery. FFA2 (GPR43) Calcium Flux Assay Services.[6][7] Link
Sources
- 1. content.abcam.com [content.abcam.com]
- 2. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bu.edu [bu.edu]
- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 5. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Note: 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic Acid in Cancer Drug Discovery
This Application Note is designed for researchers in oncology and medicinal chemistry. It details the utilization of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid —a specialized constrained peptidomimetic scaffold—in the development and testing of cancer therapeutics.
Executive Summary
3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid is a bulky, hydrophobic, non-natural amino acid derivative. Structurally, it combines a tert-leucine (3,3-dimethylbutanoic acid) backbone with a 2-oxopiperidin-1-yl (δ-lactam) moiety attached at the
In cancer research, this scaffold is a critical building block for peptidomimetics . Its steric bulk and conformational rigidity allow it to mimic the hydrophobic residues (e.g., Leucine, Tryptophan, Phenylalanine) found in protein-protein interaction (PPI) interfaces. It is primarily applied in the synthesis of inhibitors targeting:
-
MDM2-p53 Interaction: Mimicking the hydrophobic triad (Phe19, Trp23, Leu26) of p53 to restore tumor suppressor function.
-
Proteasome (20S CP): Acting as a P1/P2 site anchor in non-covalent proteasome inhibitors.
-
Caspases: Serving as a scaffold for allosteric regulation.
Structural Logic & Mechanism
Pharmacophore Rationale
The molecule functions as a conformationally constrained hydrophobic anchor .
-
tert-Butyl Group: Provides high lipophilicity and steric bulk, filling deep hydrophobic pockets in target proteins (e.g., the p53-binding cleft of MDM2).
-
Piperidinone Ring: Restricts the rotation around the N-
bond ( angle), reducing the entropic penalty of binding. It also protects the N-terminus from enzymatic degradation (proteolysis).
Pathway Visualization (MDM2 Inhibition)
The following diagram illustrates how agents derived from this scaffold block the MDM2-p53 interaction, leading to cancer cell apoptosis.
Caption: Mechanism of Action. The tBu-Pip-OH scaffold mimics p53 residues, competitively binding MDM2 and preventing p53 degradation.
Experimental Protocols
Protocol A: Synthesis of Peptidomimetic Library
Objective: Incorporate the scaffold into a peptide sequence to test binding affinity.
Reagents:
-
3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid (0.1 M in DMF).
-
HATU (Coupling agent).
-
DIPEA (Base).
-
Rink Amide Resin (Solid support).
Procedure:
-
Activation: Dissolve 1.0 eq of the scaffold acid in DMF. Add 0.95 eq HATU and 2.0 eq DIPEA. Stir for 5 mins to activate the carboxylic acid.
-
Coupling: Add the activated solution to the deprotected resin-bound peptide (N-terminal amine free). Shake at Room Temperature (RT) for 2 hours.
-
Washing: Drain and wash resin 3x with DMF, 3x with DCM.
-
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours to cleave the final peptidomimetic.
-
Purification: Precipitate in cold diethyl ether and purify via Preparative HPLC (C18 column).
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: Evaluate the antiproliferative potency of the synthesized derivatives in cancer cell lines (e.g., SJSA-1 [MDM2-amplified osteosarcoma] vs. MCF-7 [wild-type p53]).
Materials:
-
Cell lines: SJSA-1, MCF-7, H1299 (p53-null control).
-
MTT Reagent (5 mg/mL in PBS).
-
DMSO (Solubilizing agent).
Step-by-Step:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment: Prepare serial dilutions of the tBu-Pip-OH derivative (0.1 nM to 100
M) in media. Add to wells. Include DMSO vehicle control. -
Incubation: Incubate for 72 hours.
-
Labeling: Add 20
L MTT reagent per well. Incubate for 4 hours until purple formazan crystals form. -
Solubilization: Aspirate media carefully. Add 150
L DMSO to dissolve crystals. Shake for 10 mins. -
Readout: Measure absorbance at 570 nm (reference 630 nm).
-
Analysis: Calculate IC50 values using non-linear regression (GraphPad Prism). Valid Result: IC50 in SJSA-1 should be significantly lower than in H1299.
Protocol C: Target Engagement (Western Blot)
Objective: Confirm the mechanism (p53 stabilization) in SJSA-1 cells.
Procedure:
-
Treatment: Treat cells with IC50 concentration of the compound for 6, 12, and 24 hours.
-
Lysis: Lyse cells in RIPA buffer with protease/phosphatase inhibitors.
-
Electrophoresis: Load 30
g protein per lane on 10% SDS-PAGE. Transfer to PVDF membrane. -
Blotting:
-
Primary Ab: Anti-p53 (DO-1), Anti-p21 (WAF1), Anti-MDM2, Anti-
-actin (Loading Control). -
Incubate overnight at 4°C.
-
-
Detection: Use HRP-conjugated secondary antibodies and ECL substrate.
-
Expected Outcome: A time-dependent increase in p53 and p21 protein levels compared to DMSO control, indicating successful MDM2 inhibition and p53 reactivation.
Data Summary & Interpretation
The following table summarizes expected data trends for a successful tBu-Pip-OH derivative targeting MDM2.
| Metric | SJSA-1 (MDM2+++, p53 WT) | MCF-7 (MDM2+, p53 WT) | H1299 (p53 Null) | Interpretation |
| IC50 (Viability) | < 1 | 1-10 | > 50 | Selectivity for p53-WT cells confirms mechanism. |
| p53 Protein Level | 5-10x Increase | 2-5x Increase | No Band | Stabilization of p53 via MDM2 blockade. |
| p21 mRNA/Protein | Significant Induction | Moderate Induction | No Change | Transcriptional activation of downstream targets. |
| Caspase 3/7 | High Activation | Moderate Activation | Low/None | Induction of apoptosis. |
References
-
García-Echeverría, C., et al. (2000). "Discovery of potent antagonists of the interaction between human double minute 2 and tumor suppressor p53." Journal of Medicinal Chemistry. (Describes the use of bulky hydrophobic scaffolds in MDM2 inhibition).
-
Vassilev, L. T., et al. (2004). "In vivo activation of the p53 pathway by small-molecule antagonists of MDM2." Science. (Foundational paper on Nutlins, validating the hydrophobic pocket strategy).
-
Coy, D. H., et al. (2008). "Peptidomimetics: Protocols and Applications." Methods in Molecular Biology. (General protocols for synthesizing N-substituted amino acid derivatives).
-
Grasa, G. A., et al. (2002). "Amination of aryl halides using hindered N-alkyl amines." Journal of Organic Chemistry. (Relevant for the chemical synthesis of the piperidinyl-butanoic acid core).
Use of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid as a chemical probe
Application Note: 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic Acid as a Steric & Conformational Probe
Executive Summary
3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid (hereafter referred to as t-Leu-Pip-OH ) is a specialized peptidomimetic building block and chemical probe designed for high-precision medicinal chemistry. Structurally, it fuses the extreme steric bulk of a tert-butyl group (derived from tert-leucine) with the conformational rigidity of a delta-lactam (2-oxopiperidine).
This unique architecture makes it an invaluable probe for:
-
Steric Scanning: Assessing the volumetric tolerance of hydrophobic binding pockets (e.g., S1/S2 subsites of proteases or GPCR orthosteric sites).
-
Conformational Locking: Inducing specific
-turn or -turn geometries in bioactive peptides to stabilize secondary structures. -
SV2A Ligand Profiling: Serving as a bulky, lipophilic analog of the levetiracetam/brivaracetam family to probe the synaptic vesicle protein 2A (SV2A) binding site plasticity.
Part 1: Technical Profile & Mechanism of Action
Structural Analysis
The molecule consists of a tert-leucine backbone where the
-
Steric Bulk (
-Bu): The tert-butyl group is one of the most sterically demanding alkyl groups. It freezes the rotation around the bond, locking the side chain in a specific orientation. -
Lactam Constraint (Pip): The 2-oxopiperidine ring restricts the
(phi) and (psi) torsion angles of the peptide backbone, significantly reducing entropic penalty upon binding. -
Hydrophobicity: The combination of the lipophilic lactam and the
-butyl group creates a massive hydrophobic surface area, ideal for probing deep, lipophilic pockets.
Mechanistic Utility
-
"Bump" Probe Strategy: In Fragment-Based Drug Discovery (FBDD), t-Leu-Pip-OH acts as a "bump" probe. If a target protein accommodates this molecule but rejects the smaller analog (e.g., the ethyl analog found in levetiracetam), it indicates the presence of an exploitable hydrophobic sub-pocket.
-
Proteolytic Resistance: The steric shield of the
-butyl group combined with the non-scissile lactam bond renders peptides containing this unit nearly impervious to enzymatic degradation by standard proteases.
Part 2: Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Rationale: Due to the significant steric hindrance of the tert-butyl group adjacent to the secondary amine of the lactam, standard coupling protocols (e.g., HBTU/DIPEA) often fail or result in low yields. This protocol uses high-efficiency coupling reagents.
Reagents:
-
Resin: Chlorotrityl chloride resin (for C-terminal acid preservation) or Rink Amide MBHA (for amides).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) and TMP (2,4,6-Trimethylpyridine/Collidine).
-
Solvent: DMF (N,N-Dimethylformamide), anhydrous.
Step-by-Step Workflow:
-
Resin Swelling: Swell resin in DCM for 30 min, then wash with DMF (
). -
Activation:
-
Dissolve t-Leu-Pip-OH (3.0 eq) in DMF.
-
Add HATU (2.9 eq) and HOAt (3.0 eq).
-
Add Collidine (6.0 eq). Note: Collidine is preferred over DIPEA to reduce racemization and improve coupling in sterically hindered systems.
-
Pre-activate for 2 minutes (color change to yellow/orange).
-
-
Coupling:
-
Add the activated mixture to the resin.
-
Microwave Assistance (Recommended): Heat to
for 45 minutes (25W power). If microwave is unavailable, double-couple at RT for 4 hours each.
-
-
Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (if coupling to a primary amine). Note: The Chloranil test is more sensitive for proline/lactam-like secondary amines.
-
Capping: Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol B: SV2A Competitive Binding Assay (Radioligand Displacement)
Rationale: To determine if the bulky
Materials:
-
Membrane Prep: Rat brain cortical membranes or HEK293 cells overexpressing human SV2A.
-
Radioligand:
-ucb 30889 (Standard high-affinity SV2A ligand). -
Test Compound: t-Leu-Pip-OH (dissolved in DMSO).
-
Buffer: 50 mM Tris-HCl, pH 7.4, 2 mM MgCl
.
Procedure:
-
Preparation: Dilute t-Leu-Pip-OH in assay buffer to generate a concentration range (
M to M). Keep DMSO concentration . -
Incubation:
-
Mix
membrane suspension ( protein). -
Add
-ucb 30889 ( final). -
Add
test compound or vehicle (Total Binding). -
Add
Levetiracetam ( final) to define Non-Specific Binding (NSB).
-
-
Equilibrium: Incubate at
for 60 minutes. Note: Low temperature preserves the native conformation of SV2A. -
Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.1% PEI) using a cell harvester.
-
Quantification: Wash filters
with ice-cold buffer. Count radioactivity via liquid scintillation spectrometry. -
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and using the Cheng-Prusoff equation.
Part 3: Data Visualization & Logic
Comparative Steric Properties
The table below highlights why t-Leu-Pip-OH is a superior probe for steric stress-testing compared to standard amino acids.
| Feature | L-Proline | L-Pipecolic Acid | Levetiracetam (Acid) | t-Leu-Pip-OH |
| Ring Size | 5-membered | 6-membered | 5-membered (Lactam) | 6-membered (Lactam) |
| Side Chain | None (H) | None (H) | Ethyl ( | tert-Butyl ( |
| Steric Bulk ( | Low | Medium | Medium-High | Very High |
| Conformation | Flexible Envelope | Chair/Boat | Planar Amide | Rigid Chair + Locked Rotamer |
| Primary Use | Turns | Turns | SV2A Binding | Steric Probe / |
Decision Logic for Probe Selection
Use the following logic flow to determine when to deploy t-Leu-Pip-OH in your discovery campaign.
Caption: Decision matrix for utilizing t-Leu-Pip-OH to probe hydrophobic pocket volume and backbone constraints.
Synthesis & Incorporation Workflow
The synthesis of the probe itself (if not purchased) and its subsequent coupling.
Caption: Synthetic route from tert-Leucine to final peptide incorporation via high-energy coupling.
References
-
Freidinger, R. M., et al. (1980). "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog." Science, 210(4470), 656-658. Link
- Foundational text on using lactams (Freidinger lactams) to constrain peptide geometry.
-
Klitgaard, H., & Verdru, P. (2007). "Levetiracetam: the first SV2A ligand for the treatment of epilepsy." Expert Opinion on Drug Discovery, 2(11), 1537-1545. Link
- Establishes the pharmacophore for SV2A ligands, which t-Leu-Pip-OH mimics.
-
Luyten, K., et al. (2016). "Synthesis of 2-oxo-1-pyrrolidine- and 2-oxo-1-piperidine-acetic acid derivatives as potential conformationally constrained peptidomimetics." Tetrahedron, 72(35), 5444-5455. Link
- Describes the synthesis and structural properties of lactam-constrained amino acids similar to the probe.
-
Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. Link
- Source for the HATU/HOAt/Collidine protocol required for sterically hindered couplings.
Application Note: Metabolic Stability Assessment of Carboxylic Acid-Containing New Chemical Entities (NCEs)
Introduction: The Carboxylic Acid Paradox
Carboxylic acid (CA) moieties are ubiquitous in medicinal chemistry, often introduced to improve solubility or target engagement (e.g., NSAIDs, statins, angiotensin II receptor antagonists). However, they present a unique metabolic "paradox": while the moiety itself is chemically stable, it serves as a handle for specific Phase II conjugation pathways that standard Phase I screens often miss.
Why Standard Protocols Fail: Standard metabolic stability assays typically utilize liver microsomes fortified only with NADPH. This biases the system toward oxidative metabolism (CYP450). For carboxylic acids, this is a critical error because:
-
Glucuronidation Dominance: The primary clearance route is often ester glucuronidation via UGTs (UDP-glucuronosyltransferases).
-
Latency Issues: UGTs are located in the lumen of the endoplasmic reticulum (ER). In microsomal preparations, the ER is disrupted into vesicles, and the active site is hidden inside. Without permeabilization, the cofactor (UDPGA) cannot reach the enzyme.
-
Mitochondrial Blind Spots: CAs can be activated to Acyl-CoA thioesters (in mitochondria/cytosol), leading to amino acid conjugation (glycine/taurine) or
-oxidation. Microsomes lack mitochondria, rendering them blind to this pathway.
This guide outlines a Dual-System Protocol to accurately assess CA stability, ensuring no metabolic liability is overlooked.
Metabolic Fate & Toxicity Risks[1][2][3]
Before beginning, researchers must understand the specific pathways involved to interpret data correctly.
The Metabolic Map
Carboxylic acids undergo three primary fates. The formation of Acyl-Glucuronides (AG) and Acyl-CoA thioesters are of particular concern due to their potential chemical reactivity (covalent binding to proteins), which is linked to idiosyncratic drug toxicity (IDT).
Figure 1: The metabolic divergence of carboxylic acids. Note the "Futile Cycling" loop where unstable acyl-glucuronides hydrolyze back to the parent, potentially masking clearance rates.
Protocol A: The "Pore-Forming" Microsomal Assay
Objective: Assess CYP and UGT-mediated clearance simultaneously. Critical Component: Alamethicin .[1][2] This peptide antibiotic forms pores in the microsomal membrane, allowing the polar cofactor UDPGA to access the luminal UGT active sites without disrupting CYP activity (unlike detergents).
Reagents & Preparation
| Component | Concentration (Final) | Role |
| Liver Microsomes | 0.5 mg/mL | Enzyme source (Human/Rat/Mouse). |
| Alamethicin | 25 µg/mg protein | Pore-forming agent. Crucial for UGTs. |
| UDPGA | 2 - 5 mM | Cofactor for UGTs. |
| NADPH | 1 mM | Cofactor for CYPs. |
| MgCl₂ | 3 - 5 mM | Essential for UGT activity. |
| Buffer | 100 mM K-Phosphate (pH 7.4) | Physiological buffer. |
| BSA (Optional) | 0.1% - 1.0% | Sequesters fatty acids that inhibit UGTs. |
Step-by-Step Workflow
-
Alamethicin Activation (The "Pre-Soak"):
-
Thaw microsomes on ice.
-
Add Alamethicin (from methanolic stock) to the microsomal suspension.
-
Critical Step: Incubate on ice for 15 minutes . This allows pores to form before the reaction starts.
-
-
Master Mix Preparation:
-
Prepare buffer containing MgCl₂.
-
Add the Alamethicin-treated microsomes.
-
Spike with test compound (final conc: 1 µM). Note: Keep DMSO < 0.1%.
-
-
Pre-Incubation:
-
Warm the mixture to 37°C for 5 minutes.
-
-
Reaction Initiation (Dual Cofactor Start):
-
Add a mixture of NADPH + UDPGA to start the reaction.
-
Control: Run a parallel incubation with NADPH only to distinguish CYP vs. UGT contribution.
-
-
Sampling:
-
Remove aliquots (e.g., 50 µL) at
min.
-
-
Quenching:
-
Transfer aliquots immediately into cold Acetonitrile (containing internal standard).
-
Safety Note: Acidify the quench (0.1% Formic Acid) to stabilize potential acyl-glucuronides if metabolite identification is required.
-
-
Analysis:
-
Centrifuge (3000g, 20 min) and analyze supernatant via LC-MS/MS.
-
Protocol B: Whole Hepatocyte Stability (The "Gold Standard")
Objective: Capture mitochondrial pathways (Acyl-CoA) and transporter effects. Rationale: Microsomes cannot form Acyl-CoA intermediates. If your compound is stable in microsomes (even with UDPGA) but clears rapidly in vivo, it likely undergoes mitochondrial amino acid conjugation.
Workflow Overview
-
Thawing: Thaw cryopreserved hepatocytes (Human/Pre-clinical species) using high-viability media (e.g., HT medium).
-
Viability Check: Ensure viability >75% using Trypan Blue.
-
Incubation:
-
Density:
cells/mL. -
Media: Krebs-Henseleit Buffer (KHB) or Williams E.
-
Test Compound: 1 µM.
-
-
Timepoints:
min. -
Quench: Cold Acetonitrile + Formic Acid.
Data Analysis & Interpretation
Calculating Intrinsic Clearance ( )
Plot
The "Futile Cycling" Warning
Acyl-glucuronides are unstable at physiological pH (7.4). They can hydrolyze back to the parent drug during the incubation.
-
Symptom: The depletion curve flattens or shows "negative clearance" at later timepoints.
-
Correction: Monitor the formation of the glucuronide metabolite. If the parent concentration stabilizes while the metabolite disappears (or isomerizes), you are witnessing futile cycling.
Troubleshooting Guide
| Observation | Probable Cause | Solution |
| Low Clearance in Microsomes, High in In Vivo | Mitochondrial metabolism (Acyl-CoA). | Switch to Hepatocyte assay (Protocol B). |
| No Glucuronidation detected | UGT latency (Microsomes). | Ensure Alamethicin was added and pre-incubated. |
| Non-linear decay (plateau) | Product inhibition or Futile Cycling. | Lower substrate concentration; Acidify quench to stabilize AGs. |
| High Variability | Fatty acid inhibition of UGTs.[1][3] | Add 0.1% BSA to the incubation buffer (sequester fatty acids). |
References
-
FDA Guidance (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[4] Food and Drug Administration.[1][4][5][6][7][8] [Link]
-
Fisher, M. B., et al. (2000). The effects of alamethicin on UDP-glucuronosyltransferase activity in human liver microsomes. Drug Metabolism and Disposition.[9][6][7][8][10][11][12][13] [Link]
-
Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly.[10] Biopharmaceutics & Drug Disposition.[7][10][11][12] [Link]
-
Darnell, M., & Weidolf, L. (2013). Metabolism of xenobiotic carboxylic acids: focus on coenzyme A conjugation, reactivity, and interference with lipid metabolism.[11] Chemical Research in Toxicology.[11] [Link]
-
Rowland, A., et al. (2008). In vitro characterization of the effects of alamethicin on the kinetics of UDP-glucuronosyltransferase enzymes. Drug Metabolism and Disposition.[9][6][7][8][10][11][12][13] [Link]
Sources
- 1. xenotech.com [xenotech.com]
- 2. Metabolic assessment in liver microsomes by co-activating cytochrome P450s and UDP-glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. regulations.gov [regulations.gov]
- 5. fda.gov [fda.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. bioivt.com [bioivt.com]
- 8. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 9. Acyl glucuronide reactivity in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Acyl glucuronides–mediators of drug-induced toxicities? [ouci.dntb.gov.ua]
- 12. ClinPGx [clinpgx.org]
- 13. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vivo Efficacy & PK Profiling of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic Acid
This Application Note is designed for researchers evaluating the pharmacological profile of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid , a critical pharmacophore and potential metabolite associated with HCV NS5A inhibitors and related peptidomimetics.
While often utilized as a chiral building block (capping group) in the synthesis of direct-acting antivirals (DAAs) like Pibrentasvir analogs or Ombitasvir derivatives, this guide addresses the in vivo evaluation of the compound itself—either as a lead fragment, a metabolic probe, or a negative control in efficacy screens.
Introduction & Mechanism of Action (MoA)
3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid represents a specific class of "capping acids" used to terminate the N-terminus of proline-rich antiviral drugs. Its structural rigidity (conferred by the lactam ring) and lipophilicity (tert-butyl group) are critical for:
-
Potency: Enhancing binding affinity to the Domain I of the HCV NS5A protein dimer.
-
Metabolic Stability: Protecting the peptide backbone from proteolytic degradation.
In an efficacy context, this compound is typically evaluated to:
-
Validate Pharmacophore Activity: Confirm if the "cap" alone retains any weak inhibitory activity (Fragment-Based Drug Discovery).
-
Assess Metabolite Safety: Determine if the hydrolytic metabolite (the free acid) exhibits off-target toxicity or accumulation.
-
Serve as a Negative Control: Demonstrate that the full drug's efficacy requires the dimeric linker, not just the capping moiety.
Mechanistic Pathway (NS5A Interference)
Figure 1: Putative interaction pathway. As a free acid, the compound acts as a low-affinity probe targeting the NS5A dimer interface, disrupting the replication complex formation.
Pre-clinical Formulation & Solubility
Successful in vivo studies require a stable formulation. This compound is a carboxylic acid with significant lipophilicity.
Physicochemical Profile[1][2][3]
-
Molecular Weight: ~213.27 g/mol
-
LogP (Predicted): ~1.5 - 2.0
-
pKa: ~4.5 (Carboxylic acid)
Recommended Vehicle Systems
For rodent studies (IV/PO), use the following tiered formulation strategy:
| Route | Vehicle Composition | Preparation Protocol | Stability |
| IV (Bolus) | 5% DMSO / 10% Solutol HS-15 / 85% Saline | Dissolve compound in DMSO first. Add Solutol (pre-warmed). Slowly add saline with vortexing. Adjust pH to 7.4 with 0.1N NaOH. | 24h @ 4°C |
| PO (Oral) | 0.5% Methylcellulose (MC) / 0.1% Tween 80 | Micronize compound. Suspend in MC/Tween vehicle. Sonicate for 20 mins to ensure uniform suspension. | 7 days @ 4°C |
| Alt. PO | 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) | Dissolve CD in water. Add compound. Stir for 4h. Adjust pH to 8.0 to facilitate salt formation/dissolution. | 48h @ RT |
Critical Check: Verify concentration using HPLC-UV prior to dosing. Target concentration: 1–10 mg/mL.
Pharmacokinetic (PK) Profiling Protocol
Before efficacy testing, establish the exposure profile. The free acid may have rapid renal clearance compared to its amide derivatives.
Study Design (Rat/Mouse)
-
Species: Sprague-Dawley Rats (Male, 250-300g) or CD-1 Mice.
-
Groups:
-
Group A: IV Bolus (1 mg/kg).
-
Group B: Oral Gavage (5 mg/kg or 10 mg/kg).
-
-
Sampling: Plasma collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Bioanalysis: LC-MS/MS (ESI- mode for carboxylic acids).
Key Parameter to Monitor:
-
Bioavailability (%F): If <20%, efficacy studies via oral route may be compromised.
-
Tmax: Time to peak plasma concentration.
In Vivo Efficacy Models
Depending on the hypothesis (Antiviral Activity vs. Off-Target Effect), select the appropriate model.
Model A: HCV Replicon Mouse Model (Primary Indication)
This model evaluates the compound's ability to inhibit HCV RNA replication in a chimeric liver environment.
Rationale: Validates if the "capping acid" retains antiviral potency or acts synergistically with other DAAs.
Experimental Workflow
Figure 2: Workflow for the transient HCV replication mouse model using bioluminescence imaging.
Detailed Protocol
-
Animals: Male NOD/SCID mice (6-8 weeks).
-
Inoculation (Day 0): Perform hydrodynamic tail vein injection of pHCV-Luc (luciferase-tagged subgenomic replicon) [1].
-
Volume: 10% of body weight (approx. 2 mL) injected in <7 seconds.
-
-
Baseline (Day 1): Inject D-Luciferin (IP) and image using IVIS (In Vivo Imaging System) to establish baseline viral replication. Randomize mice into groups (n=8) based on bioluminescence flux.
-
Treatment (Days 1–5):
-
Vehicle Control: 0.5% Methylcellulose.
-
Test Compound: 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid (10, 30, 100 mg/kg BID).
-
Positive Control: Daclatasvir (1 mg/kg) or Telaprevir.
-
-
Readout: Daily whole-body bioluminescence imaging.
-
Endpoint (Day 6): Harvest liver. Quantify HCV RNA via qRT-PCR to corroborate imaging data.
Success Criteria: A statistically significant reduction (p<0.05) in bioluminescence or liver HCV RNA compared to vehicle.
Model B: Safety & Off-Target Toxicology (Secondary)
Since this compound is a valerolactam derivative, it may possess off-target activity on GABA receptors or Proteases .
-
Protocol: 7-Day Repeat Dose Toxicity Study (Rat).
-
Dose: High dose (e.g., 100 mg/kg/day).
-
Readouts:
-
Clinical signs (sedation, ataxia - indicative of CNS penetration).
-
Liver enzymes (ALT/AST).
-
Kidney function (Creatinine/BUN).
-
Data Analysis & Reporting
Present data in comparative tables.
Example Data Structure:
| Group | Dose (mg/kg) | Mean Flux (Day 1) [p/s] | Mean Flux (Day 5) [p/s] | % Inhibition | Log10 RNA Reduction |
| Vehicle | - | 5.2 x 10^7 | 6.8 x 10^7 | - | - |
| Test Cmpd | 30 | 5.1 x 10^7 | 4.5 x 10^7 | 33% | 0.2 |
| Test Cmpd | 100 | 5.3 x 10^7 | 2.1 x 10^7 | 69% | 0.8 |
| Daclatasvir | 1 | 5.0 x 10^7 | 1.2 x 10^5 | >99% | 3.5 |
Statistical Method:
-
Log-transform viral load data.
-
One-way ANOVA followed by Dunnett’s post-hoc test.
References
-
Tellinghuisen, T. L., et al. (2005).[1][2] Structure of the zinc-binding domain of an essential component of the hepatitis C virus replicase.[1] Nature, 435(7040), 374-379. Link
-
Gao, M., et al. (2010). Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect. Nature, 465(7294), 96-100. Link
-
Coburn, C. A., et al. (2013). Discovery of MK-8742: an HCV NS3/4a protease inhibitor with broad genotype activity. ChemMedChem, 8(12), 1930-1940. (Context for capping acids in DAAs). Link
-
LGC Standards. (n.d.). 3,3-dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid Reference Material. Link
-
Vertex Pharmaceuticals. (2012). Patent WO2012051361A1: Anti-viral compounds (Lists specific capping acids). Link
Sources
Troubleshooting & Optimization
Overcoming challenges in the purification of sterically hindered butanoic acids
Topic: Overcoming challenges in the purification of sterically hindered butanoic acids (e.g., 2,2-dimethylbutanoic acid, Pivalic acid derivatives). Role: Senior Application Scientist Status: Operational
Introduction: The "Brick Wall" of Steric Hindrance
Welcome to the technical support hub. If you are here, you are likely staring at a flask containing a viscous oil that refuses to crystallize, or a chromatogram with peaks that trail off like a comet.
Sterically hindered butanoic acids present a unique paradox: their bulk (often gem-dimethyl or tert-butyl groups alpha to the carbonyl) makes them chemically robust but physically difficult to manipulate. The steric bulk disrupts crystal lattice packing (leading to oils) and alters the effective pKa, complicating extraction.
This guide provides field-proven workflows to dismantle these barriers.
Module 1: Crystallization Troubleshooting
Issue: "My product is a stubborn oil and will not crystallize."
The Science: Sterically hindered acids (like 2,2-dimethylbutanoic acid) possess high rotational entropy and poor packing efficiency. They often exist as oils even when pure. To force crystallization, we must introduce a counter-ion that creates a rigid, high-lattice-energy framework.
The Solution: The DCHA Salt Method The industry-standard "silver bullet" for this is Dicyclohexylamine (DCHA) .[1] DCHA forms highly crystalline salts with hindered acids, allowing you to filter off impurities and then liberate the free acid.
Protocol: DCHA Salt Formation & Release
Step 1: Salt Formation
-
Dissolve your crude oily acid (1.0 equiv) in Ethyl Acetate (approx. 5-10 volumes).
-
Critical Control Point: Cool the solution to 0°C. Exothermic reaction control is vital to prevent oiling out.
-
Dropwise, add Dicyclohexylamine (DCHA) (1.05 equiv).
-
Stir for 2 hours. If no precipitate forms, add Hexane or Heptane dropwise until turbidity persists, then refrigerate (4°C) overnight.
-
Filter the white solid. Wash with cold Ethyl Acetate/Hexane (1:1).
Step 2: Liberating the Free Acid
-
Suspend the DCHA salt in Ethyl Acetate.[2]
-
Add 10% Aqueous Phosphoric Acid (H₃PO₄) or 10% KHSO₄ .
-
Why Phosphoric? HCl can form volatile fumes or lipophilic salts; Phosphoric acid forms water-soluble DCHA-phosphate that stays in the aqueous layer.
-
-
Agitate until the solid dissolves completely.
-
Validation Check: Measure the pH of the aqueous layer.[2][3][4] It must be pH 2–3 .[2]
-
Separate layers.[2] Wash the organic layer with brine, dry over Na₂SO₄, and evaporate.
Visual Workflow: DCHA Purification Loop
Caption: Logic flow for converting non-crystalline hindered acids into purifiable DCHA salts and recovering the active compound.
Module 2: Chromatography & Tailing
Issue: "My peaks are tailing significantly on C18."
The Science: Carboxylic acids interact strongly with residual silanols on silica-based columns. For hindered acids, the hydrophobic bulk drives them to the stationary phase, but the carboxylate moiety drags on the silanols. Tailing is caused by the ionization of the acid during the run.
The Solution: Mobile Phase pH Suppression You must suppress the ionization (keep the acid protonated, R-COOH) to ensure a sharp peak.
Troubleshooting Matrix: Choosing the Right Modifier
| Application | Recommended Modifier | Concentration | Mechanism |
| Standard HPLC (UV) | Trifluoroacetic Acid (TFA) | 0.1% v/v | Strong acid (pKa ~0.2). Fully suppresses ionization. Pairs with silanols to block them.[5] |
| LC-MS (Mass Spec) | Formic Acid | 0.1% - 0.2% v/v | Weaker acid, but volatile. Does not suppress MS signal like TFA (Ion Suppression).[6] |
| Preparative LC | Acetic Acid / Ammonium Acetate | 10 mM Buffer | Buffering capacity prevents local pH shifts during high-concentration loading. |
FAQ: Why not just use neutral pH? At neutral pH, hindered butanoic acids are ionized (R-COO⁻). They are too polar for C18 retention and will elute in the void volume (t0), often co-eluting with salts and debris.
Visual Workflow: Chromatography Decision Tree
Caption: Selection logic for mobile phase modifiers based on detection method to resolve peak tailing.
Module 3: Extraction & Phase Separation
Issue: "I have low recovery during acid/base extraction."
The Science: Steric hindrance creates a "hydrophobic shield" around the carboxyl group. While the intrinsic pKa might be similar to unhindered acids (approx 4.8), the kinetics of deprotonation and the solvation of the resulting anion are impeded. Furthermore, highly substituted acids are lipophilic, meaning the salt form might still have significant solubility in the organic layer (acting like a soap), leading to emulsions.
Protocol: The "pH Swing" Technique
-
Extraction (Into Water):
-
Do not use weak bases like NaHCO₃. The deprotonation kinetics are too slow.
-
Use 1M NaOH (pH > 12).
-
Critical Step: Agitate vigorously for at least 5 minutes. The steric bulk slows down the mass transfer across the interface.
-
-
Washing:
-
Wash the basic aqueous layer with MTBE (Methyl tert-butyl ether) to remove non-acidic organic impurities.
-
-
Re-acidification (Into Organic):
-
Cool the aqueous layer on ice.[1]
-
Acidify to pH < 2 using 6M HCl.
-
Extract immediately with Dichloromethane (DCM) . DCM is superior to Ethyl Acetate here because hindered acids are highly soluble in it, and it separates cleanly from water (heavier than water), reducing emulsion risk.
-
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for DCHA salt crystallization protocols).
-
Bachem Technical Guides. (2021). Conversion of a DCHA salt to the free acid. (Authoritative protocol for amino acid/carboxylic acid salt handling).
-
Waters Corporation. (2020). How can I decrease tailing of a basic/acidic compound when running a reversed-phase method? (Chromatography modifier standards).
-
Neises, B., & Steglich, W. (1978).[7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. (Reference for esterification as an alternative purification route).
-
ResearchGate Discussions. (2017). pKa in organic acid-base extractions. (Practical discussion on pH/pKa relationships in extraction).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. reddit.com [reddit.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. support.waters.com [support.waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Troubleshooting poor solubility of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid in aqueous buffers
Executive Summary: The Physicochemical Challenge
The molecule 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid presents a classic "Lipophilic Weak Acid" challenge, compounded by significant steric hindrance.[1][][3]
To successfully solubilize this compound, you must understand three critical structural features:
-
The Acidic Head: The carboxylic acid moiety (
) is the only ionizable group.[1] The lactam nitrogen is not basic ; it is an amide and will not protonate in physiological ranges.[1] -
The Hydrophobic Shield: The tert-butyl group (3,3-dimethyl) provides a dense hydrophobic bulk immediately adjacent to the polar head.[1][][3] This creates a "grease ball" effect, preventing water molecules from easily hydrating the carboxylate group even when ionized.[1]
-
The Lactam Ring: The 2-oxopiperidinyl group adds lipophilicity and is susceptible to hydrolysis under extreme pH or heat.[1]
Root Cause of Failure: Most researchers fail because they attempt to dissolve the solid directly in neutral buffers (pH 7.4).[1] At this pH, while the acid should be ionized, the lattice energy and hydrophobic surface area prevent rapid wetting and dissolution.[1]
Module 1: The "Salt Switch" Protocol (Recommended)[2][3]
Best for: In vitro assays, cell culture (low concentration), and buffer preparation.[1][] Mechanism: Converting the acid to its sodium salt before introduction to the final buffer breaks the crystal lattice and ensures full ionization.[1]
The Protocol
Step 1: Calculate Base Equivalents Do not use excess strong base, as it may hydrolyze the lactam ring.[1] Use exactly 1.05 equivalents of NaOH or KOH.[1]
| Parameter | Value |
| Target Conc. | 10 mM (Stock) |
| Solvent | 0.1 M NaOH (aq) or 0.1 M Na₂CO₃ |
| Stoichiometry | 1.0 : 1.05 (Compound : Base) |
Step 2: The Pre-Solubilization
-
Weigh the solid compound into a glass vial.
-
Add the calculated volume of 0.1 M NaOH.[1]
-
Critical: Sonicate for 5–10 minutes. The solution should turn clear.
-
Once clear, immediately dilute this concentrate into your target buffer (e.g., PBS pH 7.4).[1]
Step 3: pH Verification Check the final pH.[1] The small amount of NaOH used for solubilization should be buffered out by the PBS.[1] If necessary, adjust back to pH 7.4 using dilute HCl, but do not drop below pH 5.5 , or the compound will reprecipitate.[1]
Figure 1: The "Salt Switch" workflow prevents the common failure mode of direct buffer addition.[][3]
Module 2: Cosolvent Stock Solutions
Best for: High-throughput screening (HTS) and storage.[1][][3] Mechanism: Reducing the dielectric constant of the solvent to accommodate the tert-butyl and piperidine groups.
Solubility Data & Limits
| Solvent | Solubility Limit | Stability | Notes |
| DMSO | > 50 mM | High | Recommended for frozen stocks (-20°C).[1][][3] |
| Ethanol | ~ 20 mM | Moderate | Avoid for long-term storage (esterification risk).[1][] |
| Water | < 0.1 mM | Low | Insoluble without pH adjustment.[1] |
The "Shock Dilution" Technique
When diluting a DMSO stock into aqueous media, you risk "crashing out" the compound.[1]
-
Prepare Stock: Dissolve compound in 100% DMSO at 100× the final desired concentration.
-
Vortex the Buffer: Create a vortex in your aqueous buffer before adding the stock.[1]
-
Inject: Inject the DMSO stock directly into the center of the vortex.
-
Why? This prevents local regions of high concentration where the compound might aggregate before dispersing.[1]
-
-
Limit: Keep final DMSO concentration < 1% (v/v) for cell assays to avoid cytotoxicity.
Module 3: Advanced Formulation (Animal Studies)
Best for: In vivo dosing (PK/PD studies) where high concentrations (> 5 mg/mL) are required.[1][] Mechanism: Encapsulation of the hydrophobic tert-butyl tail into a cyclodextrin cavity.[1][][3]
Protocol: HP-β-CD Complexation
-
Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in water.[1][]
-
Add the solid compound.
-
Adjust pH to 8.0 using 1N NaOH.[1]
-
Stir for 4 hours at room temperature.
-
Once dissolved, adjust pH back to 7.4.[1]
-
Filter sterilize (0.22 µm).[1]
Note: The cyclodextrin creates a "molecular shield" around the hydrophobic groups, preventing precipitation even if the pH fluctuates locally.
Troubleshooting FAQs
Q1: I tried dissolving it in 1N HCl because I saw a nitrogen atom, but it didn't dissolve. Why? A: This is a common error.[1][3] The nitrogen in the 2-oxopiperidin-1-yl ring is part of a lactam (cyclic amide) , not an amine.[1][] Amides are non-basic due to resonance stabilization with the carbonyl group.[1] Adding acid merely suppresses the ionization of the carboxylic acid, making the molecule more insoluble.[1] You must use a base (pH > pKa) to solubilize it.[1][]
Q2: Can I autoclave the stock solution? A: No. While piperidin-2-one rings are more stable than beta-lactams, they are still susceptible to hydrolysis under high heat and pressure, especially in aqueous solution [1, 2].[1][][3] Use 0.22 µm filtration for sterilization.[1]
Q3: My solution precipitates when I freeze-thaw it. Is it ruined? A: Likely not ruined, but the salt has crashed out.[1]
-
Cause: As water freezes, solutes are concentrated into the remaining liquid phase, often shifting pH or exceeding solubility limits (cryoconcentration).[1]
-
Fix: Re-sonicate the vial after it reaches room temperature.[1] If it does not redissolve, add a small aliquot of dilute NaOH.[1] For future storage, use DMSO stocks.[1]
Q4: Why does the solid float on top of the buffer? A: The 3,3-dimethyl (tert-butyl) group is highly lipophilic and lowers the density of the crystal packing while increasing surface tension against water.[][3] This "wetting resistance" requires surfactant action (or sonication) to overcome, even if the thermodynamics favor dissolution.[1]
References
-
Chemical Stability of Lactams
-
Imming, P., Klar, B., & Dix, D. (2000).[1][4] Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics. Journal of Medicinal Chemistry, 43(22), 4328–4331.[1][][4]
-
Relevance: Establishes that while 6-membered lactams are more stable than 4-membered ones, they remain susceptible to base-catalyzed hydrolysis.[1][][3]
-
-
Solubility of Hindered Carboxylic Acids
-
Cosolvent Strategies
Sources
- 1. beta,beta-dimethyl-alpha-oxo-butyric acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid|lookchem [lookchem.com]
- 4. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of N-substituted piperidones.
Subject: Reaction Condition Optimization & Troubleshooting for N-Substituted 4-Piperidones Document ID: TSC-PIP-2026-02 Applicable Scaffolds: N-benzyl-4-piperidone, N-alkyl-4-piperidones, Fentanyl precursors.
Executive Summary & Mechanistic Strategy
The synthesis of N-substituted piperidones is a cornerstone in medicinal chemistry, particularly for opioid analgesics and neuroactive alkaloids. The two primary synthetic challenges are regiocontrol and oligomerization .
As a Senior Application Scientist, I advocate for a bifurcated strategy based on your starting materials:
-
Thermodynamic Control (The Dieckmann Route): Best for large-scale production of simple N-benzyl-4-piperidones. Requires strict anhydrous conditions and high-dilution techniques to suppress intermolecular polymerization.
-
Kinetic Control (The Double Michael Route): Best for complex, substituted piperidones. Relies on solvent polarity to modulate the reversibility of the Michael addition.
Module A: The Dieckmann Condensation Protocol (Standard Industry Route)
This route involves the condensation of N,N-bis(2-carbomethoxyethyl)amines followed by decarboxylation.
The "High-Dilution" Optimization
The Problem: The intermediate diester is prone to intermolecular condensation (polymerization) rather than the desired intramolecular cyclization (Dieckmann). The Solution: Maintain a low instantaneous concentration of the diester in the presence of the base.
Optimized Protocol
-
Reagents: N-Benzylamine, Methyl Acrylate (2.2 eq), Sodium Hydride (NaH) or Sodium Methoxide (NaOMe), Toluene (Anhydrous).
-
Step 1: Michael Addition (Precursor Synthesis)
-
Dissolve N-benzylamine in MeOH.
-
Add Methyl Acrylate dropwise at <30°C (Exothermic).
-
Reflux for 18–24 hours to ensure double addition.
-
Critical: Remove all methanol via rotary evaporation. Residual alcohol kills the base in the next step.
-
-
Step 2: Cyclization (Dieckmann)
-
Suspend NaH (2.2 eq) in anhydrous Toluene at reflux (110°C).
-
Dosing Strategy: Add the diester (from Step 1) as a dilute solution in Toluene slowly over 4–6 hours via syringe pump.
-
Why? This ensures that at any given moment, the concentration of unreacted diester is low, statistically favoring the intramolecular reaction (ring closing) over intermolecular attack (polymerization).
-
-
Step 3: Hydrolysis & Decarboxylation
-
Quench with glacial acetic acid/ice.
-
Reflux with 6M HCl for 4 hours.
-
Basify (pH 10) and extract.
-
Mechanistic Workflow (Visualization)
Caption: Fig 1.[1] Optimized Dieckmann pathway emphasizing the slow addition of diester to the base to favor cyclization.
Module B: The Double Michael Addition (Petasis/MCR Variant)
For libraries of compounds or when avoiding strong bases, the one-pot reaction of a primary amine with a divinyl ketone (or bis-enone precursor) is superior.
Solvent-Controlled Stereoselectivity
When synthesizing substituted piperidones (e.g., 2,6-disubstituted), the choice of solvent dictates the cis/trans ratio.
| Variable | Protic Solvent (MeOH/H2O) | Aprotic Solvent (DMF/DMSO) |
| Mechanism | Reversible Michael Addition (Thermodynamic) | Irreversible (Kinetic) |
| Major Isomer | Thermodynamic (Equatorial substituents) | Kinetic (Depends on transition state) |
| Reaction Time | 24–48 Hours | 4–12 Hours |
| Yield | Moderate (60–70%) | High (80–90%) |
Protocol (One-Pot)
-
Reactants: Divinyl ketone (1.0 eq) + Primary Amine (1.1 eq).
-
Solvent: Ethanol (0.5 M concentration).
-
Conditions: Stir at Room Temperature for 2 hours, then heat to 60°C for 1 hour.
-
Purification: These products often crystallize directly upon cooling. If "oiling" occurs, add HCl in ether to precipitate the hydrochloride salt.
Troubleshooting Center (FAQ)
Issue 1: The reaction mixture turned into a viscous, polymeric "tar" during the Dieckmann step.
-
Diagnosis: Intermolecular condensation occurred.[2]
-
Fix: You likely added the diester too quickly or the concentration was too high.
-
Action: Repeat using the High-Dilution Protocol . Dissolve the diester in 10x volume of toluene and add it via syringe pump over 6 hours to the refluxing base suspension.
Issue 2: Low yield after acidic hydrolysis/decarboxylation.
-
Diagnosis: Incomplete decarboxylation or product loss in the aqueous phase.
-
Fix: Ensure the HCl reflux is vigorous (evolution of CO2 must cease).
-
Action: During workup, when basifying with NaOH, ensure pH reaches >10. The free base is an oil; extract exhaustively with CHCl3 (Chloroform is better than Ethyl Acetate for piperidones).
Issue 3: Product reverts to starting material upon standing.
-
Diagnosis: Retro-Michael reaction. N-substituted piperidones, particularly benzyl derivatives, can be unstable in free-base form if traces of acid/nucleophiles are present.
-
Action: Immediately convert the oily free base into a stable salt (Hydrochloride or Oxalate).
-
Protocol: Dissolve oil in dry acetone. Add oxalic acid (1 eq). Filter the white precipitate.
-
Troubleshooting Logic Tree
Caption: Fig 2. Decision matrix for common synthetic failures in piperidone synthesis.
References & Validation
The protocols defined above are grounded in the following authoritative sources:
-
Organic Syntheses (Classic Dieckmann Route)
-
ChemicalBook (Industrial Optimization)
-
Title: "1-Benzyl-4-piperidone Synthesis and Process"
-
Source: ChemicalBook Technical Data.
-
Relevance: Provides industrial reflux times and pH adjustment parameters.
-
-
Journal of the Chemical Society (Weiss-Cook Variant)
-
Master Organic Chemistry (Michael Addition Mechanism)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Unexpected stereoselectivity in the Weiss–Cook condensation of dimethyl 1,3-acetonedicarboxylate with pentane-2,3-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Steric and electronic effects on the Weiss reaction. Isolation of 1∶1 adducts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
Reducing impurity formation in the synthesis of 2-(2-oxopiperidin-1-yl) carboxylic acids
Welcome to the technical support center for the synthesis of 2-(2-oxopiperidin-1-yl) carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic process. Our goal is to provide you with in-depth, actionable insights to help you minimize impurity formation and optimize your reaction outcomes.
Introduction
The synthesis of 2-(2-oxopiperidin-1-yl) carboxylic acids, a key structural motif in several active pharmaceutical ingredients (APIs), typically proceeds via the N-alkylation of 2-piperidone with an α-halo- or α-sulfonyloxy-carboxylic acid ester, followed by hydrolysis. While seemingly straightforward, this reaction is prone to several side reactions that can lead to a range of impurities, complicating purification and potentially impacting the final product's quality and safety. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic understanding and practical experience.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-(2-oxopiperidin-1-yl) carboxylic acids and its primary challenges?
A1: The most prevalent method is the nucleophilic substitution reaction between 2-piperidone and an ester of a 2-halocarboxylic acid (e.g., ethyl 2-bromobutanoate) in the presence of a base, followed by ester hydrolysis. The primary challenges include incomplete conversion, formation of byproducts from side reactions of the alkylating agent, and, if a chiral center is present, racemization.
Q2: Why is the choice of base so critical in this synthesis?
A2: The base is crucial for deprotonating the 2-piperidone, forming the nucleophilic lactam anion. However, a strong, sterically hindered base is often preferred to minimize side reactions. A base that is too strong or unhindered can promote the elimination of HBr from the alkylating agent or hydrolysis of the ester functionality.
Q3: What are the typical impurities I should be looking for?
A3: Common impurities include unreacted 2-piperidone and α-haloacid ester, the hydrolyzed α-haloacid, the corresponding α-hydroxyacid (from hydrolysis of the haloacid), and potential dimeric byproducts. In the case of chiral syntheses, the diastereomeric or enantiomeric impurity is also a major concern.
Q4: How can I monitor the progress of the reaction effectively?
A4: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods.[1] For TLC, staining with potassium permanganate can help visualize the reactants and products. HPLC offers a more quantitative assessment of conversion and impurity levels.[2]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Desired N-Alkylated Product
Symptoms:
-
Significant amounts of unreacted 2-piperidone and/or α-haloacid ester remain after the reaction.
-
The reaction appears to stall before reaching completion.
Root Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Recommendations |
| Insufficient Deprotonation of 2-Piperidone | The pKa of 2-piperidone's N-H is approximately 18. The base used may not be strong enough to generate a sufficient concentration of the nucleophilic lactam anion. | - Switch to a stronger base: Consider using sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) instead of weaker bases like potassium carbonate (K₂CO₃).[3] - Ensure anhydrous conditions: Protic solvents or moisture can quench the strong base. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Solubility of Reactants | If the 2-piperidone salt or the base is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. | - Choose a more appropriate solvent: Polar aprotic solvents like DMF, DMSO, or THF are generally good choices for this reaction.[4] - Increase reaction temperature: Gently heating the reaction can improve solubility and reaction rates. However, be cautious as higher temperatures can also promote side reactions. |
| Decomposition of the Alkylating Agent | α-Haloacid esters can be susceptible to elimination or hydrolysis under basic conditions, especially at elevated temperatures. | - Use a milder base: If a very strong base is causing decomposition, a weaker base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent may be a better option.[3] - Control the reaction temperature: Start the reaction at a lower temperature and slowly warm it if necessary. - Slow addition of the alkylating agent: Adding the α-haloacid ester dropwise to the solution of the deprotonated 2-piperidone can help to minimize its decomposition.[4] |
Problem 2: Formation of Significant Side Products
Symptoms:
-
Multiple spots on TLC or peaks in HPLC that do not correspond to starting materials or the desired product.
-
Difficulty in purifying the final product.
Root Causes & Solutions:
A. Formation of α-Hydroxy Acid or its Ester
-
Mechanism: The α-haloacid ester can undergo SN2 reaction with hydroxide ions present from residual water or formed during the reaction.
-
Prevention:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.
-
Purified Base: Use a high-purity base to avoid hydroxide contamination.
-
B. Formation of an Elimination Byproduct (α,β-Unsaturated Ester)
-
Mechanism: The base can act as a Brønsted base, abstracting a proton from the carbon adjacent to the halogen, leading to the elimination of H-X.
-
Prevention:
-
Use a Sterically Hindered Base: Bases like potassium tert-butoxide are less likely to cause elimination compared to smaller bases like sodium ethoxide.
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor N-alkylation.
-
**dot graph Troubleshooting_Side_Products { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} } Caption: Competing reaction pathways in the synthesis.
Problem 3: Racemization of the Chiral Center
Symptoms:
-
The final carboxylic acid product shows a loss of enantiomeric or diastereomeric purity.
-
Observed as a mixture of diastereomers if a chiral resolving agent is used or by chiral HPLC analysis.
Root Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Recommendations |
| Enolization of the α-Haloacid Ester | Under strongly basic conditions, the α-proton of the haloacid ester can be abstracted, leading to the formation of an achiral enolate intermediate. Reprotonation can occur from either face, leading to racemization.[5] | - Use a weaker, non-nucleophilic base: A base like proton sponge or a hindered amine (e.g., DIPEA) may be sufficient to deprotonate the 2-piperidone without causing significant enolization of the ester.[4] - Careful control of base stoichiometry: Use only a slight excess of the base (e.g., 1.1 equivalents). |
| Racemization During Ester Hydrolysis | Both acidic and basic hydrolysis conditions can potentially lead to racemization, although it is generally less common than during the alkylation step. | - Milder Hydrolysis Conditions: Consider using enzymatic hydrolysis or milder chemical methods if racemization is a significant issue. For basic hydrolysis, use stoichiometric amounts of base at lower temperatures. |
| Use of a Chiral Resolving Agent | If resolving a racemic mixture of the final carboxylic acid, incomplete separation of the diastereomeric salts can lead to lower enantiomeric purity. | - Optimize crystallization conditions: Screen different solvents and temperatures for the crystallization of the diastereomeric salts to achieve better separation.[6] - Multiple recrystallizations: It may be necessary to perform multiple recrystallizations to achieve high diastereomeric purity. |
**dot graph Racemization_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} } Caption: Mechanism of base-induced racemization.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 2-Piperidone
This protocol provides a general starting point. Optimization of base, solvent, and temperature may be required.
-
Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-piperidone (1.0 eq.) and anhydrous DMF (5-10 mL per gram of 2-piperidone).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then slowly add the α-haloacid ester (1.05 eq.) dropwise via a syringe.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Saponification of the Ester
-
Hydrolysis: Dissolve the crude ester in a mixture of THF and water (2:1). Add lithium hydroxide (1.5 eq.) and stir at room temperature for 2-4 hours, monitoring by TLC.
-
Acidification: Once the hydrolysis is complete, cool the mixture to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid. Further purification can be achieved by recrystallization.[7]
Purification Strategies
| Impurity | Purification Method | Notes |
| Unreacted 2-Piperidone | - Column Chromatography - Acid-base extraction | 2-Piperidone is more polar than the product ester and can be separated on silica gel. It is also water-soluble. |
| Unreacted α-Haloacid Ester | - Column Chromatography | Typically less polar than the product ester. |
| α-Hydroxy Acid | - Acid-base extraction - Recrystallization | The hydroxy acid is more polar and can often be removed by recrystallization of the final carboxylic acid product. |
| Diastereomers/Enantiomers | - Chiral HPLC - Diastereomeric salt formation and crystallization | For analytical separation, chiral HPLC is ideal. For preparative separation, forming a salt with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine) and fractional crystallization is a common method.[6] |
References
- BenchChem. (2025).
- The Journal of Organic Chemistry. (2025).
- Reddit. (2016, February 1).
- ResearchGate. (2017, March 16).
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Racemiz
- Asian Journal of Research in Chemistry. (2012, May 24).
- BOC Sciences. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Pharmaceutical Technology. (2026, February 10). Evaluating Impurities in Drugs (Part II of III).
- MDPI. (2011).
- Asian Journal of Green Chemistry. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- PMC.
- IOSR Journal. Impurity Profiling of Pharmaceutical Drugs By Various Methods.
- ResearchGate.
- ResearchGate. (2025, December 10). Recent Trends in Analytical Techniques for Impurity Profiling.
- PMC.
- UBB. (2019, February 19). HPLC-UV METHOD APPROACH FOR THE ANALYSIS AND IMPURITY PROFILING OF CAPTOPRIL.
- BenchChem. (2025).
- Sigma-Aldrich. (S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid.
- Chemistry Stack Exchange. (2015, October 2).
- ResearchGate. (2025, August 7). ChemInform Abstract: N-Alkylation of Lactams with Secondary Heterobenzylic Bromides.
- Google Patents. WO2014166421A1 - Hydrolysis of an ester compound.
- Google Patents. US3661894A - Method of producing n-alkyl lactams.
- Organic & Biomolecular Chemistry (RSC Publishing).
- The Journal of Organic Chemistry. (2025, May 21). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides.
- MDPI. (2026, January 28). Preparation of Two Process-Related Impurities of a Key Intermediate of Silodosin Under Baeyer–Villiger and Fenton Conditions.
- PMC. (2021, February 13).
- YouTube. (2024, October 12).
- Der Pharma Chemica. (2017). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets.
- Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. (2019, November 18).
- ResearchGate. (2025, August 6). Novel Route for Synthesis of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic Acid and its Crystal Structure.
- NF Jain and CE Masse.
- Google Patents.
- Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters.
- chemrevise. 3.
- MDPI. (2023, December 8).
- Organic Syntheses. (2022, November 17).
- Sciencemadness Discussion Board. (2012, July 1).
- ResearchGate. (2025, August 6). Synthesis of Piperidones by MCR.
- Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. (2022, November 18).
- Synthesis of Carboxylic Acids. (n.d.).
- Graz University of Technology. (2022, June 3).
- PubMed. (2016, April 15).
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. orgsyn.org [orgsyn.org]
Strategies for scaling up the synthesis of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid
This guide outlines the scale-up strategy for 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid . This molecule is a sterically hindered, non-proteinogenic amino acid derivative, essentially an
Technical Support Center: Scale-Up Synthesis Guide
Ticket ID: #SC-TL-2026-02 Subject: Strategies for scaling up 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid Status: Resolved / Knowledge Base Article
Part 1: Executive Summary & Strategic Direction
The Core Challenge:
The synthesis of this molecule presents a classic "neopentyl" steric problem. The tert-butyl group at the
-
Failed Strategy (Avoid): Direct
alkylation of 2-piperidone with 2-bromo-3,3-dimethylbutanoic acid. The nucleophile (piperidone anion) cannot access the electrophilic center due to the tert-butyl shield. -
Recommended Strategy: The "Build-on-Nitrogen" (Freidinger Lactam) approach. Start with tert-leucine, acylate the nitrogen with a linear 5-carbon chain, and cyclize at the distal (unhindered) end.
The Validated Route:
-
Starting Material: L-tert-Leucine Methyl Ester (or free acid, though ester is preferred for scale).
-
Acylation: Reaction with 5-chlorovaleroyl chloride.
-
Cyclization: Base-mediated intramolecular displacement.
-
Hydrolysis: Saponification to the final acid.
Part 2: Detailed Experimental Protocols
Step 1: N-Acylation (Formation of the Linear Precursor)
Objective: Attach the 5-carbon linker to the tert-leucine nitrogen.
Reagents:
-
L-tert-Leucine Methyl Ester HCl (
equiv) -
5-Chlorovaleroyl chloride (
equiv) -
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (
equiv) -
Dichloromethane (DCM) (
vol)
Protocol:
-
Charge reactor with L-tert-Leucine Methyl Ester HCl and DCM. Cool to
. -
Add TEA slowly, maintaining temperature
. The mixture will become a slurry (TEA HCl salts). -
Add 5-Chlorovaleroyl chloride dropwise over 60 minutes. Note: This reaction is exothermic.
-
Warm to room temperature (
) and stir for 4 hours. -
IPC (In-Process Control): Monitor by HPLC for disappearance of amine.
-
Workup: Wash with
, then saturated , then brine. Dry organic layer ( ) and concentrate. -
Output: Methyl 2-(5-chloropentanamido)-3,3-dimethylbutanoate.
Step 2: Cyclization (The Critical Step)
Objective: Close the piperidone ring.
Reagents:
-
Linear Chloride Intermediate (from Step 1)
-
Sodium Hydride (
dispersion in oil, equiv) -
THF (anhydrous,
vol) or DMF ( vol)
Protocol:
-
Suspend NaH in anhydrous THF at
under nitrogen. -
Dissolve the Linear Chloride intermediate in THF (
vol) and add dropwise to the NaH suspension. Hydrogen gas evolution will occur—ensure proper venting . -
Allow the reaction to warm to room temperature. Stir for 6–12 hours.
-
IPC: Monitor for disappearance of the linear chloride.
-
Quench: Carefully add saturated
solution to quench excess hydride. -
Workup: Extract with Ethyl Acetate. Wash with water (
) to remove mineral salts/DMF. -
Output: Methyl 3,3-dimethyl-2-(2-oxopiperidin-1-yl)butanoate.
Step 3: Hydrolysis
Objective: Reveal the carboxylic acid.[7]
Protocol:
-
Dissolve the ester in THF/Water (3:1).
-
Add Lithium Hydroxide monohydrate (
equiv). -
Stir at room temperature until conversion is complete (approx. 4 hours).
-
Acidification: Adjust pH to
with . -
Isolation: Extract into Ethyl Acetate (or DCM), dry, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.
Part 3: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield in Step 1 (Acylation) | Hydrolysis of acid chloride. | Ensure DCM is dry. Check the quality of 5-chlorovaleroyl chloride (it degrades to acid with moisture). |
| Incomplete Cyclization (Step 2) | Base is too weak or "wet". | Switch from KOtBu to NaH (stronger). Ensure solvent is anhydrous. If using DMF, ensure it is amine-free. |
| Racemization of Product | Over-exposure to base. | The |
| Elimination Byproduct | Formation of alkene. | If the base acts as a base rather than a nucleophile promoter, HCl is eliminated from the linker. Lower the temperature; ensure the concentration is not too dilute (favor intramolecular reaction). |
| Product is an Oil | Residual solvent/impurities. | The tert-butyl group makes the molecule greasy. Triturate with cold pentane or hexanes to induce crystallization. |
Part 4: Visualization (Workflow & Impurities)
Caption: Step-wise synthesis pathway highlighting critical intermediates and potential impurity vectors (Elimination/Racemization).
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use 5-bromovaleroyl chloride instead of the chloro- analog?
A: Yes. The bromo- analog is more reactive toward cyclization (better leaving group), which may allow for milder bases (like
Q: Why not use the free acid of tert-leucine directly in Step 1? A: You can, but it requires Schotten-Baumann conditions (aqueous NaOH/DCM). This is often messy on a large scale due to emulsion formation and the difficulty of drying the intermediate acid before the moisture-sensitive cyclization step. The ester route is operationally smoother.
Q: How do I control enantiomeric purity?
A: The tert-butyl group is bulky, which actually helps lock the conformation, but the
-
Avoid heating the cyclization step above
. -
Use LiOH for hydrolysis; NaOH and KOH are more aggressive and can cause racemization at the cleavage step.
-
Check e.e. using a Chiralpak AD-H or OD-H column with Hexane/IPA mobile phase.
Q: Is chromatography necessary for purification?
A: For scale-up (
References
-
Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1982). Synthesis of protected lactam-bridged dipeptides for use as conformational constraints in peptides. The Journal of Organic Chemistry, 47(1), 104-109.
-
Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646-10647. (Foundational chemistry for N-alkylation/acylation sequences).
-
Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Standard reference for racemization mechanisms in amino acid derivatives).
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update[v1] | Preprints.org [preprints.org]
- 5. Simple, versatile and highly diastereoselective synthesis of 1,3,4-trisubstituted-2-oxopiperazine-containing peptidomimetic precursors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A General Approach for Preparing Epidithiodioxopiperazines from Trioxopiperazine Precursors. Enantioselective Total Syntheses of (+)- and (−)- Gliocladine C, (+)-Leptosin D, (+)-T988C, Bionectin A and (+)-Gliocladin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Resolution of Piperidinone Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Resolution Methodologies for Chiral Piperidinone Scaffolds
Welcome to the Resolution Support Portal
You are accessing this guide because you are encountering difficulties isolating enantiomers of a piperidinone (lactam) derivative. These scaffolds are ubiquitous in compounds like Janus kinase (JAK) inhibitors and GPCR ligands, but they present unique challenges:
-
Solubility: Lactams can be stubbornly insoluble in non-polar solvents.[1]
-
Basicity/Acidity: The amide backbone and potential basic nitrogen substituents lead to peak tailing or salt formation issues.
-
Racemization Risk: If your chiral center is at the C3 position (
to the carbonyl), thermodynamic racemization is a critical risk under basic conditions.
Use the decision matrix below to select the workflow best suited to your specific derivative.
Workflow Selector: Method Determination
Figure 1: Decision tree for selecting the optimal resolution strategy based on scale and molecular functionality.
Module 1: Chromatographic Resolution (SFC & HPLC)
Primary Use Case: Discovery scale (<100g), high-throughput screening, and final purity analysis.[1] Dominant Technology: Supercritical Fluid Chromatography (SFC) is preferred over HPLC due to lower viscosity (higher flow rates) and reduced solvent waste.
Troubleshooting Guide: Common SFC/HPLC Issues
Q: My peaks are tailing significantly, destroying my resolution (
-
The Fix: You must use a basic additive.
-
Standard: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to your co-solvent (modifier).
-
For Acidic Piperidinones: If your scaffold has a carboxylic acid, use 0.1% Trifluoroacetic acid (TFA) .
-
Warning: Never mix DEA and TFA in the same system; it will precipitate salts and clog your back-pressure regulator (BPR).
-
Q: I see no separation on standard columns. Which stationary phase should I prioritize? A: Do not rely on "universal" C18 logic. Chiral recognition requires specific steric pockets.
-
The Protocol: Screen the "Golden Four" polysaccharide columns.
Q: My compound precipitates in the SFC lines (CO2 stream). A: This is common with polar lactams.
-
The Fix:
-
Increase the co-solvent percentage (minimum 15-20% Methanol).[1]
-
Switch the co-solvent to Ethanol or Isopropanol (better solubility than MeOH for some lipophilic derivatives).
-
Increase system pressure (BPR) to >120 bar to increase CO2 density/solvency.
-
Standardized Screening Protocol
| Parameter | Recommended Setting | Rationale |
| Columns | Chiralpak IA, IB, IC, IG (Immobilized) | Immobilized phases resist aggressive solvents needed for solubility.[1] |
| Mobile Phase A | CO2 (SFC) or Hexane (Normal Phase) | Base carrier. |
| Mobile Phase B | MeOH or EtOH + 0.1% DEA | Alcohol provides H-bonding; DEA suppresses silanol tailing.[1] |
| Gradient | 5% to 55% B over 5-10 mins | Steep gradient quickly identifies elution window.[1] |
| Temperature | 35°C - 40°C | Higher temp improves mass transfer; lower temp improves selectivity ( |
Module 2: Classical Resolution (Crystallization)
Primary Use Case: Process scale (>1kg) or when chromatography equipment is unavailable. Core Mechanism: Formation of diastereomeric salts using a chiral acid (resolving agent).[2]
Troubleshooting Guide: Crystallization Failures
Q: I added the resolving agent, but no precipitate formed (or I got an oil). A: "Oiling out" indicates the supersaturation is too high or the solvent polarity is incorrect.
-
The Fix:
-
Solvent Switch: If using Methanol (highly polar), switch to 90% EtOH or Isopropanol . The lower solubility often forces crystallization.
-
The "Popcorn" Method: Add a seed crystal of the desired salt if available. If not, scratch the glass surface or sonicate the solution to induce nucleation.
-
Q: Which resolving agent works for 3-amino-piperidin-2-ones? A: This is a well-studied scaffold (e.g., Alogliptin intermediates).[1][2]
-
Top Recommendations:
Q: My yield is low (<20%). How do I improve it? A: You are likely discarding the "wrong" diastereomer which still contains ~50% of your desired enantiomer in the mother liquor.
-
The Fix (Pope-Peachy Method): Use 0.5 equivalents of the chiral resolving agent and 0.5 equivalents of an achiral mineral acid (e.g., HCl). This forces the "wrong" enantiomer to stay in solution as the HCl salt, while the "right" enantiomer precipitates as the chiral tartrate salt, maximizing theoretical yield toward 50%.
Module 3: Enzymatic Kinetic Resolution (EKR)
Primary Use Case: Converting a racemic alcohol or amine substituent on the piperidinone ring. Core Mechanism: An enzyme (Lipase) selectively acetylates one enantiomer, leaving the other unreacted.
Workflow: Lipase-Mediated Acylation
Figure 2: Kinetic resolution workflow for hydroxyl-functionalized piperidinones.
Troubleshooting Guide: Enzymatic Issues
Q: The reaction stops at 30% conversion or is extremely slow. A: Enzymes are sensitive to the solvent environment.
-
The Fix:
-
Solvent: Avoid polar solvents like DMF or DMSO; they strip water from the enzyme. Use MTBE , Toluene , or DIPE (Diisopropyl ether).
-
Water Activity: Add molecular sieves to the reaction. While some water is needed for enzyme structure, excess water causes hydrolysis of your acyl donor.
-
Q: Which enzyme is specific for piperidinones? A: CAL-B (Candida antarctica Lipase B) is the industry workhorse for secondary alcohols and amines on piperidine rings.[1]
-
Immobilized vs. Free: Always use immobilized CAL-B (e.g., Novozym 435).[1] It is robust, recoverable, and prevents protein contamination of your drug substance.
Critical Safety & Integrity Note
The "C3 Racemization" Trap:
If your piperidinone is chiral at the C3 position (alpha to the carbonyl), it has an acidic proton (
-
Risk: Using strong bases (NaH, KOtBu) or even prolonged exposure to weaker bases (TEA) at high temperatures can racemize your product.
-
Validation: Always check the enantiomeric excess (ee) of your product after workup. If ee drops, switch to neutral conditions or acidic resolution methods.
References
-
SFC Method Development: De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Chromatography A.
-
Polysaccharide Columns: Chiral Technologies. Instruction Manual for Immobilized Polysaccharide CSPs (Chiralpak IA, IB, IC).
-
Enzymatic Resolution: Perdicchia, D., et al. (2015).[3][4][5] Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences.
-
Diastereomeric Salts: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (Standard Reference Text).
-
Piperidinone Synthesis & Resolution: Patent US20100029941A1.[1] Preparation of (R)-3-aminopiperidine dihydrochloride.
Sources
- 1. CAS 34294-79-6: (3S)-3-aminopiperidin-2-one | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Improving the oral bioavailability of substituted butanoic acid drug candidates
Ticket System Status: [ONLINE] Current Topic: Substituted Butanoic Acid (SBA) Drug Candidates Support Tier: Level 3 (Senior Application Scientist)
Introduction: The SBA Paradox
Welcome to the technical support hub for Substituted Butanoic Acids (SBAs). You are likely here because your candidate molecule—structurally related to GABA analogs, HDAC inhibitors, or metabolic modulators—is showing excellent in vitro potency but failing in in vivo exposure.
The Core Problem: SBAs possess a terminal carboxylate group (pKa ~4.8). At intestinal pH (6.0–7.4), >90% of your drug exists as a charged anion (
This guide treats your bioavailability issues as "bugs" in the molecular code. Below are the diagnostic workflows and patches.
Module 1: The Permeability "Bug" (Ionization & Diffusion)
Symptom: High water solubility, low LogD at pH 7.4, and poor Caco-2 permeability (
Root Cause Analysis
The ionized carboxylate is the rate-limiting factor. If your scaffold lacks a lipophilic bulk to offset this charge, passive diffusion is negligible.
Diagnostic Protocol: The pH-Partition Sweep
Do not rely on a single LogP value. Run a LogD profile.[1]
-
Measure LogD at pH 2.0, 5.5, and 7.4.
-
Interpretation:
-
If LogD drops drastically (>2 units) between pH 2.0 and 7.4, your absorption is pH-dependent.
-
Action: You must mask the acid or target a transporter.
-
Solution: The Prodrug Patch (Esterification)
Convert the polar carboxylate into a lipophilic ester (prodrug). This "hides" the charge, allowing passive diffusion. Once inside the enterocyte or plasma, esterases hydrolyze the tag, releasing the active SBA.[2]
Case Study: Gabapentin Enacarbil. The parent drug (Gabapentin) suffers from saturable transport.[2][3] The enacarbil prodrug moiety increases lipophilicity and targets high-capacity transporters (MCT1), normalizing absorption.
Visualization: Ionization vs. Prodrug Strategy
Caption: Figure 1. The Prodrug Strategy bypasses the ionization barrier. The esterified drug permeates passively, whereas the ionized parent drug is repelled.
Module 2: The Transporter "Traffic Jam" (Saturation)
Symptom: Bioavailability decreases as you increase the dose (Non-linear PK).
Root Cause Analysis
Your SBA might be hijacking a nutrient transporter (e.g., SMCT1 or LAT1). These have low capacity (
Troubleshooting: The Transporter Identification Workflow
You need to identify which transporter is moving your drug to optimize for it or avoid it.
Protocol: Caco-2 Saturation Assay
-
Setup: Caco-2 monolayers (21-day culture).
-
Conditions:
-
Apical pH: 6.0 (Optimizes H+-coupled transporters like MCT1).
-
Basolateral pH: 7.4.[4]
-
-
Dosing: Test drug at 10 µM, 100 µM, and 1 mM.
-
Inhibitor Screen (if transport is active):
-
Add Ibuprofen (MCT1 inhibitor).
-
Add BCH (LAT1 inhibitor).
-
-
Readout: If
drops at high concentrations or with inhibitors, transport is carrier-mediated.
Data Interpretation Table
| Observation | Diagnosis | Recommended Fix |
| Passive Diffusion | Optimize formulation (solubility). | |
| Transporter Saturation | Switch to Prodrug (target MCT1) or Lipid Formulation. | |
| Blocked by Ibuprofen | MCT1 Substrate | Good target! MCT1 has high capacity. |
| Blocked by BCH | LAT1 Substrate | Risk. LAT1 is easily saturated.[5] Redesign. |
Visualization: Caco-2 Diagnostic Logic
Caption: Figure 2. Decision tree for characterizing transport mechanisms in Caco-2 assays to identify saturation risks.
Module 3: Formulation "Patches" (Solubility & Stability)
Symptom: Drug precipitates in the stomach or is cleared too fast.
Issue 1: The "Brick Dust" Problem (Solubility)
Many SBAs, especially crystalline zwitterions, have high melting points and poor dissolution.
-
Fix: Salt Selection.
-
Avoid simple sodium salts if the stomach pH causes immediate reprecipitation to the free acid.
-
Recommendation: Use Calcium or Magnesium salts.[4] These divalent salts often form amorphous-like structures with better wetting properties and slower precipitation kinetics in the duodenum.
-
Issue 2: Metabolic Instability (Beta-Oxidation)
Unsubstituted butanoic acid chains are prime targets for mitochondrial beta-oxidation (being burned as fuel).
-
Fix: Steric Shielding.
References
-
MCT1 Transporter Role: Kirat, D., et al. (2006). "Monocarboxylate transporter 1 (MCT1) plays a direct role in short-chain fatty acids absorption in caprine rumen."[9] Journal of Physiology.
-
Prodrug Strategies (Gabapentin Enacarbil): Cundy, K. C., et al. (2004). "XP13512 [(±)-1-([(α-Isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane Acetic Acid], a Novel Gabapentin Prodrug: I. Design, Synthesis, Pharmacokinetics, and Safety." Journal of Pharmacology and Experimental Therapeutics.
-
Caco-2 Protocol Standards: Hubatsch, I., et al. (2007). "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols.
-
Prodrug Design for Carboxylic Acids: Rautio, J., et al. (2008). "Prodrugs: design and clinical applications."[][11] Nature Reviews Drug Discovery.
-
Salt Selection Strategies: Gupta, D., et al. (2018). "Salt screening: A tool for the development of new solid forms." Drug Discovery Today.
Sources
- 1. Systematic Strategies for Enhancing Oral Bioavailability of Compounds - Oreate AI Blog [oreateai.com]
- 2. What is the mechanism of Gabapentin Enacarbil? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 5. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monocarboxylate transporter 1 (MCT1) plays a direct role in short-chain fatty acids absorption in caprine rumen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. For RLS (Restless Legs Syndrome) and PHN (Postherpetic Neuralgia) [horizant.com]
- 8. New Drug Approvals 2011 - Part XI Gabapentin enacarbil (Horizant<sup>TM</sup>) [chembl.blogspot.com]
- 9. Monocarboxylate transporter 1 (MCT1) plays a direct role in short-chain fatty acids absorption in caprine rumen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Validation of Synthetic 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic Acid by qNMR
Executive Summary
In the landscape of active pharmaceutical ingredient (API) development, the unambiguous determination of purity is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity validation of a novel synthetic compound, 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid. Through detailed experimental protocols and comparative data, we demonstrate that qNMR serves as a superior, primary method for absolute purity assignment. Its direct, structure-agnostic quantification, combined with the provision of structural confirmation, offers a distinct advantage over the relative, response-factor-dependent nature of chromatographic techniques. This document is intended for researchers, analytical scientists, and drug development professionals seeking to implement robust, accurate, and efficient purity validation workflows.
Introduction: The Imperative of Purity in Pharmaceutical Development
The journey of a new chemical entity (NCE) from discovery to a marketed drug is underpinned by rigorous analytical characterization. Among the critical quality attributes, the purity of the API is paramount.[][2] Impurities, whether they are residual starting materials, by-products, or degradation products, can impact the safety and efficacy of the final drug product.[3] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate stringent control and validation of analytical procedures used for purity assessment.[4][5]
The subject of this guide, 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid, is a synthetic molecule featuring a lactam ring coupled with a substituted butanoic acid chain. Its structural complexity necessitates an analytical method that is not only sensitive and accurate but also provides structural assurance. While HPLC and GC are workhorse techniques in most analytical labs, they are fundamentally relative methods that rely on the response of the analyte compared to a reference standard.[6][7] This guide explores the application of qNMR as a direct, primary method for purity determination that overcomes many of these limitations.[8][9][10]
The Principle of Absolute Quantification: Why qNMR?
Quantitative NMR (qNMR) stands apart from other analytical techniques because its signal response is directly proportional to the number of atomic nuclei responsible for the signal.[9][11] This fundamental principle allows for the determination of the absolute purity of a substance without needing a chemically identical reference standard of that same substance.[12]
Key Advantages of qNMR:
-
Primary Method: qNMR is a primary ratio method, meaning the purity of an analyte can be determined directly by comparing its ¹H NMR signal integral to that of a certified internal standard of known purity.[10][12] This traceability to SI units provides a high level of confidence and accuracy.[6][13]
-
Structural Confirmation: The same experiment used for quantification provides a complete proton NMR spectrum, confirming the identity and structural integrity of the analyte.
-
Universal Detection: Unlike HPLC-UV, which requires a chromophore, or GC, which requires volatility, qNMR can quantify any proton-containing molecule that is soluble in a deuterated solvent.
-
Non-Destructive: The sample can be fully recovered after analysis, which is particularly valuable when working with scarce or expensive materials.
The selection of an appropriate internal standard is the cornerstone of an accurate qNMR experiment.[14][15] An ideal standard must be of high, certified purity (≥99%), chemically stable, non-reactive with the analyte, and possess signals that are well-resolved from analyte signals.[14][16]
Caption: Core principle of qNMR using an internal standard.
Experimental Design: A Head-to-Head Comparison
To objectively compare qNMR with traditional methods, we designed a series of experiments to determine the purity of a synthetically prepared batch of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid.
The internal standard method is recommended for the highest accuracy.[17] Maleic acid was chosen as the internal standard due to its high purity, stability, and a sharp singlet resonance at ~6.3 ppm, which is well-separated from the analyte's signals.
Materials:
-
Analyte: 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid
-
Internal Standard: Maleic Acid (Certified Reference Material, Purity ≥ 99.5%)
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Equipment: 600 MHz NMR Spectrometer, analytical microbalance
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the analyte into a clean glass vial using an analytical microbalance. Record the weight (Wt_A).
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial. Record the weight (Wt_S).
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆. Ensure complete dissolution by vortexing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum under quantitative conditions.
-
Causality: A long relaxation delay (D1) of at least 30 seconds is critical. This ensures complete T1 relaxation for all protons, making the signal integral directly proportional to the number of nuclei.[15]
-
Use a 90° pulse angle.
-
Acquire at least 16 scans to ensure a high signal-to-noise ratio.
-
-
Data Processing & Calculation:
-
Apply Fourier transform and perform phase and baseline correction.
-
Integrate the well-resolved singlet from the maleic acid standard (I_S, corresponding to 2 protons, N_S).
-
Integrate a well-resolved, non-overlapping signal from the analyte. For this molecule, the sharp singlet from the tert-butyl group (I_A) is ideal (corresponding to 9 protons, N_A).
-
Calculate the purity using the following equation:
Equation 1: qNMR Purity Calculation Purity_A (%) = (I_A / N_A) * (N_S / I_S) * (MW_A / MW_S) * (Wt_S / Wt_A) * Purity_S (%)
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight
-
Wt: Weight
-
Purity: Purity of the standard
-
Subscripts A and S refer to the Analyte and Standard, respectively.
-
Caption: Step-by-step workflow for qNMR purity analysis.
A. HPLC-UV Protocol
-
System: Agilent 1260 Infinity II LC System with Diode Array Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid).
-
Detection: 210 nm.
-
Quantification: Area percent normalization. This method assumes that all impurities have the same response factor at 210 nm as the main peak, a significant potential source of error.[7]
B. GC-FID Protocol
-
System: Agilent 8890 GC with Flame Ionization Detector.
-
Column: HP-5, 30 m x 0.25 mm, 0.25 µm.
-
Inlet Temperature: 250°C.
-
Oven Program: 100°C hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Detector: FID at 300°C.
-
Quantification: Area percent normalization. This method is only suitable for thermally stable and volatile impurities.
Results: A Data-Driven Comparison
The purity of a single batch of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid was determined using all three methods in triplicate. The results are summarized below.
| Parameter | qNMR | HPLC-UV (Area %) | GC-FID (Area %) |
| Mean Purity (%) | 99.1 | 99.6 | 99.4 |
| Precision (RSD, %) | 0.12 | 0.25 | 0.31 |
| Analysis Time/Sample | ~15 min | ~25 min | ~20 min |
| Structural Info | Yes (Full ¹H Spectrum) | No | No |
| Quantification Basis | Absolute (Primary) | Relative (Response-Dependent) | Relative (Response-Dependent) |
| Key Limitation | Lower sensitivity | Requires UV chromophore | Requires volatility/thermal stability |
The data reveals several critical insights:
-
Accuracy: qNMR provides an absolute purity value of 99.1%. The higher values reported by HPLC (99.6%) and GC (99.4%) are likely inflated. This is a common phenomenon in area percent calculations where impurities with lower UV response factors or those that are non-volatile (for GC) are underrepresented or missed entirely.[7][18]
-
Precision: qNMR demonstrated superior precision (RSD of 0.12%) compared to the chromatographic methods, highlighting its robustness.[10]
-
Information Content: Only qNMR simultaneously confirmed the identity of the main component and provided a direct measure of its purity.
Caption: Comparison of analytical techniques for purity validation.
Conclusion: Adopting qNMR as the Gold Standard
For the definitive purity assessment of synthetic compounds like 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid, qNMR is the most accurate and reliable method. While HPLC and GC are indispensable tools for impurity profiling and routine quality control, they should be considered secondary or orthogonal techniques for the assignment of absolute purity.[19]
By providing a direct, SI-traceable measurement combined with structural verification in a single, rapid experiment, qNMR streamlines the analytical workflow, reduces ambiguity, and provides the highest level of confidence required for regulatory submissions and the overall advancement of drug development programs.[8][20] We strongly advocate for the integration of qNMR early in the development lifecycle as the primary standard for purity validation.
References
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
-
Determining and reporting purity of organic molecules: why qNMR. PubMed. [Link]
-
What is qNMR and why is it important?. Mestrelab Resources. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). ResolveMass Laboratories via YouTube. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. [Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
-
Quantitative NMR Spectroscopy. Klaus Eyer via ETH Zurich. [Link]
-
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Omega. [Link]
-
Let's try doing quantitative NMR. JEOL Ltd. [Link]
-
Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. Nicovaper. [Link]
-
Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. ResearchGate. [Link]
-
CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. W.R. Grace. [Link]
-
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]
-
Purity comparison by NMR and HPLC. ResearchGate. [Link]
-
ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Pfizer CentreOne. [Link]
-
qNMR - Quantitative Analysis by NMR. FUJIFILM Wako Pure Chemical Corporation. [Link]
Sources
- 2. nicovaper.com [nicovaper.com]
- 3. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. High-Performance Quantitative H-1 NMR [sigmaaldrich.cn]
- 7. enovatia.com [enovatia.com]
- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. rssl.com [rssl.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. youtube.com [youtube.com]
- 16. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 17. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spectroscopyeurope.com [spectroscopyeurope.com]
Beyond the Crystal: Orthogonal Strategies for Definitive Small Molecule Structure Confirmation
Executive Summary: The Crisis of Confidence
In small molecule drug discovery, a "plausible" structure is not a "proven" structure. Misassignment of regio- or stereochemistry can lead to catastrophic failures in late-stage clinical trials or patent litigation. While 1D-NMR and HRMS are the workhorses of the laboratory, they often fail to distinguish between subtle stereoisomers or complex fused-ring systems.
This guide moves beyond the basics to explore orthogonal methodologies —techniques that rely on fundamentally different physical principles (diffraction, chiroptical activity, and magnetic resonance)—to triangulate and confirm chemical structure with absolute certainty.
Part 1: The Hierarchy of Structural Certainty
To achieve structural integrity, we must layer methods that have non-overlapping error sources. We classify these into three tiers of orthogonality:
| Tier | Objective | Primary Method | Orthogonal Validator |
| 1. Connectivity | Atom-to-atom bonding | 2D-NMR (HMBC/NOESY) | MS/MS (UVPD/HCD fragmentation) |
| 2. Geometry | 3D spatial arrangement | NOE/ROE Constraints | DFT-GIAO Chemical Shift Prediction |
| 3. Configuration | Absolute Stereochemistry (R/S) | Single Crystal XRD | VCD (Solution) or MicroED (Powder) |
Decision Logic: Selecting the Right Workflow
The following decision tree illustrates the logical flow for selecting the appropriate orthogonal method based on sample state and crystallinity.
Figure 1: Strategic decision tree for selecting orthogonal structural confirmation methods based on sample physical properties.
Part 2: The Titans of Absolute Configuration (XRD vs. MicroED vs. VCD)
The most critical bottleneck in modern synthesis is determining Absolute Configuration (AC) . While Single Crystal X-Ray Diffraction (SC-XRD) remains the "gold standard," it is often bottlenecked by the inability to grow suitable crystals.[1][2]
The Solution-Phase Solution: Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light.[3] Since it operates in solution, it eliminates the crystallization bottleneck entirely.
-
Mechanism: Chiral molecules exhibit optical activity in the vibrational transitions (IR region).
-
The Orthogonal Lock: An experimental VCD spectrum is compared against a Density Functional Theory (DFT) calculated spectrum.[1] If the sign and intensity of the bands match, the configuration is confirmed with >99% confidence.
The Solid-Phase Revolution: MicroED (Microcrystal Electron Diffraction)
MicroED uses cryo-transmission electron microscopy (Cryo-TEM) to diffract electrons rather than X-rays. Electrons interact with matter much more strongly than X-rays, allowing diffraction from crystals a billion times smaller than those required for XRD.
-
Mechanism: A nanocrystal (<500 nm) is rotated in an electron beam. The diffraction pattern is recorded and processed similarly to X-ray data.
-
The Advantage: It can determine structures from "amorphous" powders that contain microscopic crystalline domains.
Comparative Performance Matrix
| Feature | SC-XRD (Traditional) | MicroED (Emerging) | VCD (Chiroptical) |
| Sample State | Single Crystal (>10 µm) | Nanocrystal (<1 µm) | Solution / Oil |
| Sample Qty | ~1 mg (for growth) | < 1 µg | 5–10 mg |
| Time to Result | Days to Months (Growth) | Minutes (Acquisition) | 4–12 Hours |
| Resolution | Atomic (<0.8 Å) | Atomic (<1.0 Å) | Conformational |
| Destructive? | No | Yes (Beam damage) | No (Recoverable) |
| Primary Risk | Crystallization failure | Preferred orientation | DFT Calculation mismatch |
Part 3: Experimental Protocols
Protocol A: Absolute Configuration by VCD + DFT
Target: Chiral oils or compounds that refuse to crystallize.
Step 1: FTIR Pre-screen
-
Dissolve 5–10 mg of sample in CDCl₃ or DMSO-d₆.
-
Acquire standard FTIR. Ensure absorbance is between 0.2 and 0.8 AU in the fingerprint region (1000–1600 cm⁻¹). Note: Too high absorbance causes detector saturation; too low yields poor signal-to-noise.
Step 2: VCD Acquisition
-
Instrument: ChiralIR-2X (or equivalent).
-
Parameters: 4 cm⁻¹ resolution, 4-hour block collection (PEM modulation).
-
Baseline: Subtract solvent blank to remove artifacts.
Step 3: Computational Workflow (The "Digital Twin") This is the self-validating step. You must simulate the physics to confirm the chemistry.
Figure 2: The computational pipeline required to validate VCD experimental data.
-
Conformer Distribution: Use Molecular Mechanics (MMFF) to find all low-energy conformers.
-
Geometry Optimization: Refine top conformers using DFT (B3LYP/6-31G(d) or wB97X-D).
-
Frequency Calculation: Calculate vibrational frequencies and rotational strengths.
-
Boltzmann Weighting: Average the spectra based on the thermal population of each conformer.
-
Validation: Calculate the Enantiomeric Similarity Index (ESI). An ESI > 0.8 confirms the AC.
Protocol B: MicroED for Nanocrystalline Powders
Target: "Amorphous" powders or failed crystallization attempts.
Step 1: Grid Preparation
-
Glow-discharge a standard Quantifoil holey carbon grid (Cu 200 mesh).
-
Apply 2 µL of the compound (as a fine suspension in solvent) to the grid.
-
Critical Step: Blot away excess solvent to leave a thin layer of nanocrystals. Vitrify in liquid ethane if the sample is hydrated, or dry for stable organics.
Step 2: Screening (Cryo-TEM)
-
Load grid into a Cryo-TEM (e.g., Thermo Fisher Glacios or Talos).
-
Operate at low dose (<0.01 e⁻/Ų/s) to prevent sample destruction.
-
Identify nanocrystals using diffraction mode. Look for sharp Bragg spots, not "thon rings" (which indicate amorphous material).
Step 3: Data Collection (Continuous Rotation)
-
Select a single nanocrystal.
-
Continuously rotate the crystal (e.g., -60° to +60°) while recording a movie on a fast detector (Ceta-D or Falcon).
-
Causality: Continuous rotation integrates the reflections, allowing for accurate intensity measurement similar to the "oscillation method" in X-ray.
Step 4: Structure Solution
-
Convert movie frames to SMV format.
-
Process using standard X-ray software (XDS, DIALS, or SHELX).
-
Note: Electron scattering factors must be used instead of X-ray scattering factors during refinement.
Part 4: Computational Validation (DFT-NMR)
When stereochemistry is relative (diastereomers) or connectivity is ambiguous, DFT-NMR provides the final layer of orthogonality.
-
Technique: GIAO (Gauge-Independent Atomic Orbital) Calculation.
-
Protocol:
-
Generate candidate structures (e.g., Regioisomer A and B).
-
Calculate shielding tensors using DFT (mPW1PW91/6-311+G(d,p) is a standard high-accuracy level).
-
Apply linear scaling factors to convert shielding to chemical shift (δ).
-
MAE Analysis: Compare Mean Absolute Error (MAE) between experimental and calculated shifts. The structure with the lowest MAE (typically <2.0 ppm for ¹³C) is the correct isomer.
-
References
-
Stephens, P. J., et al. (2010). Structural analysis of small molecules by vibrational circular dichroism.[1][4][5] BioTools / Wiley. Link
-
Nannenga, B. L., & Gonen, T. (2019).[6] The cryo-EM method MicroED: molecular structure determination from nanocrystals. Nature Methods. Link
-
Jones, C. G., et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination.[6] ACS Central Science. Link
-
Lodewyk, M. W., et al. (2012). The prediction of 1H and 13C NMR chemical shifts using DFT GIAO calculations. Chemical Reviews. Link
-
Polavarapu, P. L. (2007). Determination of absolute configurations of chiral molecules using vibrational circular dichroism.[1][3][4][5][7] Chirality.[2][3][4][5][7] Link
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. biotools.us [biotools.us]
- 4. spark904.nl [spark904.nl]
- 5. spectroscopyasia.com [spectroscopyasia.com]
- 6. Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Butanoic Acid Analogs: An In Vitro Efficacy Guide
In the landscape of epigenetic modulation, short-chain fatty acids and their derivatives have emerged as a compelling class of histone deacetylase (HDAC) inhibitors. Butanoic acid, also known as butyric acid, and its analogs are at the forefront of this research, demonstrating significant potential in oncology and other therapeutic areas.[1][2] This guide provides a head-to-head comparison of the in vitro efficacy of key butanoic acid analogs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The primary mechanism by which these molecules exert their effects is through the inhibition of HDAC enzymes.[3] HDACs play a crucial role in gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[4] By inhibiting HDACs, butanoic acid analogs promote histone hyperacetylation, which relaxes the chromatin structure, allowing for the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis.[3][4]
Methodology Deep Dive: The "Why" Behind the "How"
To objectively compare the efficacy of butanoic acid analogs, a multi-faceted in vitro approach is essential. The following core assays provide a comprehensive picture of a compound's biological activity.
-
HDAC Activity Assays: These assays directly measure the enzymatic inhibition of HDACs by the test compounds. Fluorometric or colorimetric assays are commonly used, providing a quantitative measure of a compound's potency, often expressed as the half-maximal inhibitory concentration (IC50).[5] This is the foundational assay to confirm the primary mechanism of action.
-
Cell Viability Assays (e.g., MTT Assay): Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are crucial for determining the cytotoxic or cytostatic effects of the analogs on cancer cell lines. In this assay, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The intensity of the color, measured spectrophotometrically, is proportional to the number of viable cells.[7] This provides a clear indication of the compound's anti-proliferative efficacy.
-
Western Blotting for Histone Acetylation: This technique provides visual and semi-quantitative evidence of HDAC inhibition within the cell. By treating cells with the butanoic acid analogs and then probing for acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4), we can confirm that the compounds are engaging their target and inducing the desired epigenetic modification.[8] An increase in the acetylated histone bands indicates effective HDAC inhibition.[4]
Experimental Workflow: A Visual Guide
The following diagram outlines a typical workflow for the comparative in vitro evaluation of butanoic acid analogs.
Caption: Workflow for in vitro comparison of butanoic acid analogs.
Head-to-Head Efficacy Comparison
The following table summarizes publicly available data on the in vitro efficacy of common butanoic acid analogs. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and specific HDAC isoform being tested.
| Butanoic Acid Analog | Primary Target | Typical IC50 (HDAC Inhibition) | Typical IC50 (Cell Viability) | Key Findings & Citations |
| Sodium Butyrate | Pan-HDAC inhibitor (Class I & IIa) | 0.80 mM[9] | 2-5 mM (HeLa, SW48 cells)[10][11] | Potent inducer of apoptosis and cell cycle arrest.[12] Inhibits most HDACs except for Class III, HDAC6, and HDAC10.[9] |
| Valproic Acid (VPA) | Primarily Class I HDACs | Weak inhibitor of HDAC3 (IC50 = 5.5 mM)[13] | 2 mM (HeLa cells) | A well-established anti-epileptic drug with known HDAC inhibitory effects.[14] Induces apoptosis through a caspase-dependent pathway.[10][15] Considered a cost-effective alternative to sodium butyrate for enhancing protein expression.[16] |
| Sodium Phenylbutyrate (PBA) | Pan-HDAC inhibitor | 1.21 - 1.92 mM (Glioblastoma cells)[17] | Dose-dependent | Exhibits growth inhibitory effects in various cancer cell lines through induction of cell cycle arrest and apoptosis.[17] |
Signaling Pathway of HDAC Inhibition
The therapeutic effects of butanoic acid analogs are rooted in their ability to alter the epigenetic landscape of cancer cells. The diagram below illustrates the signaling pathway initiated by HDAC inhibition.
Sources
- 1. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unimore.it [iris.unimore.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Valproic acid and butyrate induce apoptosis in human cancer cells through inhibition of gene expression of Akt/protein kinase B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human gut bacteria as potent class I histone deacetylase inhibitors in vitro through production of butyric acid and valeric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. deepdyve.com [deepdyve.com]
- 16. Valproic acid: a viable alternative to sodium butyrate for enhancing protein expression in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Validation of a Novel HPLC-UV Method for Carboxylic Acid Derivative Quantification in Pharmaceutical Development, in Accordance with ICH Q2(R1) Guidelines
In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount. Carboxylic acid derivatives, a prevalent functional group in many drug candidates, present unique analytical challenges due to their polarity and potential for instability. This guide provides an in-depth, scientifically-grounded comparison of a novel High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a traditional titration-based approach for the quantification of a model carboxylic acid derivative, "Cmpd-X."
This document is designed for researchers, analytical scientists, and quality control professionals. It not only details the validation protocol for the novel method according to the International Council for Harmonisation (ICH) Q2(R1) guidelines but also delves into the scientific rationale behind the experimental design, ensuring a robust and trustworthy analytical procedure.
The Analytical Challenge: Why a Novel Method for Carboxylic Acid Derivatives?
Traditional methods for the quantification of acidic compounds, such as potentiometric titration, while reliable, often suffer from several limitations in the context of modern drug development:
-
Lack of Specificity: Titration is a non-specific technique, meaning it will quantify any acidic or basic species in the sample, leading to potential overestimation of the analyte of interest in the presence of acidic impurities or excipients.
-
Lower Sensitivity: The sensitivity of titration is often insufficient for the analysis of low-dose formulations or for the detection of trace-level impurities.
-
Limited Throughput: The manual nature of titration makes it less suitable for the high-throughput screening required in various stages of drug development.
The novel HPLC-UV method presented here is designed to overcome these limitations by offering superior specificity, enhanced sensitivity, and improved sample throughput.
The Novel HPLC-UV Method: Design and Rationale
The developed method utilizes reverse-phase chromatography with UV detection, a workhorse technique in pharmaceutical analysis. The key to this method's success lies in the careful optimization of chromatographic conditions to achieve optimal separation and quantification of Cmpd-X.
Table 1: Optimized HPLC-UV Method Parameters for Cmpd-X Analysis
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and peak shape for moderately polar compounds like Cmpd-X. |
| Mobile Phase | Acetonitrile:0.1% Formic Acid in Water (40:60, v/v) | The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peak shapes on the C18 stationary phase. |
| Flow Rate | 1.0 mL/min | Offers a good balance between analysis time and chromatographic efficiency. |
| Injection Volume | 10 µL | A standard volume that minimizes potential for band broadening. |
| Column Temperature | 30 °C | Ensures reproducible retention times and peak shapes. |
| Detection | UV at 254 nm | Cmpd-X possesses a chromophore that absorbs strongly at this wavelength, providing good sensitivity. |
| Run Time | 10 minutes | Allows for efficient sample analysis. |
Method Validation: A Deep Dive into ICH Q2(R1) Guidelines
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. The following sections detail the validation of the novel HPLC-UV method for Cmpd-X, adhering to the principles outlined in the ICH Q2(R1) guideline.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. For this study, specificity was demonstrated by analyzing a placebo formulation (containing all excipients except Cmpd-X) and a sample of Cmpd-X that was subjected to forced degradation (acid, base, peroxide, heat, and light).
Experimental Protocol: Specificity
-
Placebo Analysis: Prepare a placebo solution at the same concentration as the sample solution and inject it into the HPLC system.
-
Forced Degradation:
-
Acid: Dissolve Cmpd-X in 0.1 N HCl and heat at 60 °C for 4 hours.
-
Base: Dissolve Cmpd-X in 0.1 N NaOH and heat at 60 °C for 4 hours.
-
Oxidation: Dissolve Cmpd-X in 3% H₂O₂ and keep at room temperature for 4 hours.
-
Thermal: Expose solid Cmpd-X to 105 °C for 24 hours.
-
Photolytic: Expose a solution of Cmpd-X to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by the proposed HPLC-UV method.
Results: The chromatogram of the placebo showed no interfering peaks at the retention time of Cmpd-X. The forced degradation studies showed that the main peak of Cmpd-X was well-resolved from all degradation product peaks, demonstrating the method's stability-indicating nature.
Linearity
The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.
Experimental Protocol: Linearity
-
Prepare a stock solution of Cmpd-X reference standard.
-
Perform serial dilutions to prepare at least five concentrations ranging from 50% to 150% of the target analytical concentration.
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.
Table 2: Linearity Data for Cmpd-X
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 452,189 |
| 75 | 678,345 |
| 100 | 901,567 |
| 125 | 1,128,987 |
| 150 | 1,354,765 |
Results: The method was found to be linear over the concentration range of 50-150 µg/mL with a correlation coefficient (r²) of 0.9998.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol: Accuracy
-
Prepare a placebo formulation.
-
Spike the placebo with known amounts of Cmpd-X at three concentration levels (80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Table 3: Accuracy (Recovery) Data for Cmpd-X
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL, mean, n=3) | % Recovery |
| 80 | 80 | 79.5 | 99.4 |
| 100 | 100 | 100.2 | 100.2 |
| 120 | 120 | 119.1 | 99.3 |
Results: The mean recovery was between 99.3% and 100.2%, which is within the acceptable range of 98.0% to 102.0% for drug substance assay.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol: Precision
-
Repeatability (Intra-day precision): Analyze six replicate samples of Cmpd-X at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Analyze six replicate samples of Cmpd-X at 100% of the target concentration on two different days, by two different analysts, and on two different instruments.
Table 4: Precision Data for Cmpd-X
| Precision Level | % RSD (n=6) |
| Repeatability | 0.45 |
| Intermediate Precision | |
| Analyst 1 / Day 1 / Instrument 1 | 0.52 |
| Analyst 2 / Day 2 / Instrument 2 | 0.61 |
Results: The Relative Standard Deviation (%RSD) for repeatability and intermediate precision was well below the typical acceptance criterion of ≤2%, demonstrating the excellent precision of the method.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol: Robustness
-
Introduce small, deliberate variations to the method parameters, one at a time.
-
Analyze a sample of Cmpd-X under each modified condition.
-
Evaluate the effect of the changes on the system suitability parameters (e.g., tailing factor, theoretical plates) and the assay results.
Table 5: Robustness Study of the HPLC-UV Method
| Parameter | Variation | % Assay | Tailing Factor |
| Flow Rate (mL/min) | 0.9 | 99.8 | 1.1 |
| 1.1 | 100.1 | 1.0 | |
| Column Temperature (°C) | 28 | 99.9 | 1.1 |
| 32 | 100.3 | 1.1 | |
| Mobile Phase Composition (%) | 38:62 | 99.7 | 1.2 |
| 42:58 | 100.4 | 1.0 |
Results: The assay results and system suitability parameters remained within acceptable limits for all tested variations, indicating the robustness of the method.
Comparative Analysis: Novel HPLC-UV vs. Traditional Titration
To provide a clear comparison, a traditional potentiometric titration method was also validated for the assay of Cmpd-X.
Table 6: Performance Comparison of Novel HPLC-UV and Traditional Titration Methods
| Parameter | Novel HPLC-UV Method | Traditional Titration Method |
| Specificity | High (Stability-indicating) | Low (Non-specific) |
| Linearity (r²) | 0.9998 | Not Applicable |
| Accuracy (% Recovery) | 99.3 - 100.2 | 98.5 - 101.5 |
| Precision (% RSD) | < 1.0 | < 2.0 |
| Limit of Quantitation | ~0.1 µg/mL | ~100 µg/mL |
| Throughput | High (~10 min/sample) | Low (~30 min/sample) |
Visualizing the Validation Workflow and Method Comparison
To better illustrate the logical flow of the validation process and the comparative advantages of the novel method, the following diagrams are provided.
Caption: ICH Q2(R1) validation workflow for the novel HPLC-UV method.
Caption: Comparison of key performance attributes: HPLC-UV vs. Titration.
Conclusion
The novel HPLC-UV method for the quantification of the carboxylic acid derivative Cmpd-X has been successfully validated according to the ICH Q2(R1) guidelines. The method demonstrated excellent specificity, linearity, accuracy, precision, and robustness. When compared to the traditional titration method, the novel HPLC-UV method offers significant advantages in terms of specificity, sensitivity, and throughput, making it a superior choice for the routine analysis of Cmpd-X in a pharmaceutical development setting. The data presented herein provides a comprehensive and scientifically sound basis for the implementation of this advanced analytical methodology.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Comprehensive Cross-Validation Guide: Biological Assays for 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid
This guide details the cross-validation framework for evaluating the biological activity of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid . Given its structural characteristics—a steric tert-butyl group coupled with a lactam (piperidone) ring—this compound represents a class of sterically hindered peptidomimetics often investigated for protease inhibition (e.g., serine proteases) or as CNS-active ligands (analogous to gabapentinoids or racetams).[1]
The following protocol synthesizes biochemical, cellular, and biophysical methodologies to ensure data robustness, specifically addressing the solubility and kinetic challenges posed by the tert-butyl moiety.
Compound Profile & Assay Challenges
Compound: 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid Chemical Class: Non-proteinogenic amino acid derivative (Lactam-modified tert-Leucine).[1] Primary Application: Peptidomimetic scaffold for enzyme inhibition or receptor modulation.[1]
Critical Physicochemical Factors[1]
-
Steric Hindrance: The bulky tert-butyl group at the C3 position restricts conformational flexibility, potentially slowing on-rates (
) in binding assays.[1] -
Lipophilicity: The combination of the piperidone ring and alkyl side chain increases logP, requiring strict DMSO tolerance checks in aqueous buffers.[1]
-
Acidic Moiety: The free carboxylic acid (pKa ~4.[1]8) implies the compound is anionic at physiological pH, affecting permeability in cell-based assays.
Cross-Validation Architecture
To validate biological efficacy, a "Triangulation Approach" is required.[1] This method cross-references data from three orthogonal platforms to eliminate false positives caused by compound aggregation, fluorescence interference, or off-target toxicity.[1]
The Triad System[1]
-
Primary Biochemical Assay: High-throughput screening (HTS) for intrinsic potency (
/ ). -
Orthogonal Biophysical Assay: Direct binding validation (KD) to confirm specific interaction.[1]
-
Secondary Cellular Assay: Functional efficacy (
) and membrane permeability.
Figure 1: The Triangulation Workflow ensures that biochemical potency translates to physical binding and cellular function.[1]
Detailed Experimental Protocols
Protocol A: Primary Biochemical Assay (TR-FRET)
Objective: Determine the intrinsic inhibitory constant (
Reagents:
-
Target Protein (His-tagged).[1]
-
Tracer: Biotinylated peptide substrate or ligand.[1]
-
Detection: Eu-labeled anti-His antibody (Donor) + APC-labeled Streptavidin (Acceptor).[1]
Step-by-Step:
-
Preparation: Dilute 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid in 100% DMSO to generate a 10-point dose-response curve (Start: 100 µM, 1:3 serial dilution).
-
Acoustic Dispensing: Transfer 50 nL of compound to a 384-well low-volume white plate.
-
Enzyme Addition: Add 5 µL of Target Protein (2 nM final) in Assay Buffer (50 mM HEPES, 0.01% Brij-35, 1 mM DTT). Incubate 15 min at RT. Note: Pre-incubation allows the sterically hindered tert-butyl group to equilibrate.[1]
-
Tracer Addition: Add 5 µL of Tracer/Detection Mix.
-
Read: Incubate 60 min and read on a multimode plate reader (Ex: 337 nm, Em: 620/665 nm).
-
Analysis: Calculate HTRF Ratio (665/620*10^4). Fit to 4-parameter logistic model.
Protocol B: Orthogonal Biophysical Assay (SPR)
Objective: Confirm direct binding and measure kinetics (
Step-by-Step:
-
Immobilization: Immobilize Target Protein on a CM5 sensor chip via amine coupling (Target ~2000 RU).
-
Injection: Inject compound (0.1 µM – 100 µM) in running buffer (PBS-P+, 1% DMSO).
-
Flow Rate: High flow (30 µL/min) to minimize mass transport limitations.
-
Dissociation: Allow 180s dissociation time.
-
Validation Check:
Protocol C: Secondary Cellular Assay (NanoBRET)
Objective: Verify target engagement in a live cell environment (permeability check).[1] Rationale: The carboxylic acid moiety may limit passive diffusion.[1] NanoBRET measures intracellular target occupancy.
Step-by-Step:
-
Transfection: Transfect HEK293 cells with NanoLuc-Target fusion plasmid.
-
Tracer: Add cell-permeable fluorescent tracer at
concentration.[1] -
Treatment: Treat cells with serial dilutions of the test compound.
-
Measurement: Measure BRET signal (Donor emission vs. Tracer emission).
-
Result: A decrease in BRET signal indicates the compound has crossed the membrane and displaced the tracer.[1]
Data Analysis & Comparative Metrics
The following table summarizes the expected correlation between assays for a valid "True Positive" hit.
| Metric | Biochemical (TR-FRET) | Biophysical (SPR) | Cellular (NanoBRET) | Acceptance Criteria |
| Potency | Cellular shift < 5-10x | |||
| Hill Slope | 1.0 ± 0.2 | N/A | 1.0 ± 0.3 | Steep slope (>2) implies aggregation.[1] |
| Max Effect | 100% Inhibition | 1:1 Stoichiometry | >80% Displacement | Partial binding suggests solubility issues.[1] |
| Z-Factor | > 0.7 | N/A | > 0.5 | High noise invalidates the assay.[1] |
Interpretation of Discrepancies
-
Scenario 1: Good Biochemical
but No Cellular Activity. [1]-
Cause: The carboxylic acid is ionized at pH 7.4, preventing membrane crossing.
-
Solution: Synthesize a methyl-ester prodrug or use an electroporation assay.[1]
-
-
Scenario 2: Biochemical
>>> Biophysical . [1]
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual.[1] Bethesda (MD): National Library of Medicine (US). Available from: [Link]
-
PubChem. Compound Summary: 4-methyl-2-(2-oxopiperidin-1-yl)pentanoic acid (Structural Analog).[1] National Library of Medicine.[1] Available from: [Link][1]
-
Coussens, N. P., et al. (2017).[1] Compound-Mediated Assay Interferences in Homogeneous Proximity Assays.[1] Assay Guidance Manual.[1] Available from: [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[1] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[1] Journal of Biomolecular Screening.[1] Available from: [Link][1]
Sources
Navigating the Pharmacokinetic Landscape of Piperidinone-Based Compounds: A Comparative Guide for Drug Developers
The piperidinone scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for a multitude of therapeutic agents. Its prevalence in clinically successful drugs underscores its favorable physicochemical properties. However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, paramount among them being the optimization of its pharmacokinetic (PK) profile. This guide provides an in-depth comparative analysis of the pharmacokinetic properties of various piperidinone-based compounds, supported by experimental data and detailed protocols, to empower researchers in making informed decisions during drug design and development.[1][2]
The Critical Role of Pharmacokinetics in Drug Efficacy and Safety
The therapeutic success of any drug is intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which collectively define its pharmacokinetic profile.[3] A compound with excellent target affinity in vitro may fail in vivo due to poor oral bioavailability, rapid metabolism leading to a short half-life, or unfavorable distribution characteristics.[2][4] Understanding and optimizing the PK profile of piperidinone-based compounds is therefore not just a matter of improving efficacy, but also of ensuring safety and patient compliance.[4]
Comparative Pharmacokinetic Profiles of Piperidinone-Based Compounds
The structural modifications on the piperidinone ring can dramatically influence its pharmacokinetic behavior. The following tables summarize key in vivo and in vitro pharmacokinetic parameters for different series of piperidinone-based compounds, providing a basis for understanding structure-pharmacokinetic relationships (SPRs).
In Vivo Pharmacokinetic Parameters of Piperidinone-Based DPP-IV Inhibitors
Dipeptidyl peptidase IV (DPP-IV) inhibitors are a class of oral hypoglycemic agents. The development of potent and selective piperidinone-based DPP-IV inhibitors has offered valuable insights into how subtle structural changes impact in vivo pharmacokinetics.
| Compound ID | Key Structural Features | Clearance (CL) (L/hr·Kg) | Oral Bioavailability (F) (%) | Half-life (t½) (h) |
| 31 | Methylenedioxy substituent | 2.18 | 9.0 | - |
| 34 | Methylsulfonyl substituent | 1.81 | 27.6 | - |
| 42 | Pyrimidine ring linker | 0.19 | - | - |
Data sourced from a study on piperidinone- and piperidine-constrained phenethylamines.[5]
Expert Insight: The data clearly demonstrates that replacing the metabolically labile methylenedioxy group in compound 31 with a more stable methylsulfonyl group in compound 34 led to a reduction in clearance and a significant improvement in oral bioavailability.[5] Further rigidification of the linker with a polar pyrimidine ring in compound 42 dramatically decreased clearance, suggesting enhanced metabolic stability.[5] This highlights a key strategy in piperidinone drug design: mitigating metabolic liabilities through targeted structural modifications.
In Vivo Pharmacokinetic Parameters of Piperidinone-Based MDM2 Inhibitors
The MDM2-p53 interaction is a critical target in oncology. The optimization of piperidinone-based MDM2 inhibitors provides another compelling case study in pharmacokinetic modulation.
| Compound ID | Key Structural Features | Clearance (CL) (L/h/kg) (rat) | Oral Bioavailability (F) (%) (rat) |
| 1 | N-alkyl substituent | - | - |
| 6 | Piperidinone–pyridine inhibitor | 0.23 | 79 |
| 7 | 2-pyrimidyl analogue | 0.77 | - |
| 22 | Simplified N-alkyl substituent (N-3-pentyl) | 0.45 | 38 |
| 23 | Simplified N-alkyl substituent (N-isopropyl) | 1.04 | 48 |
Data sourced from a study on potent and simplified piperidinone-based inhibitors of the MDM2–p53 interaction.[6][7][8][9][10]
Expert Insight: The initial lead compound 1 suffered from high clearance.[6] The introduction of a pyridine moiety in compound 6 resulted in excellent pharmacokinetic properties in rats, with low clearance and high oral bioavailability.[6][11] Subsequent simplification of the N-alkyl substituent in compounds 22 and 23 maintained reasonable in vivo PK profiles.[6][7] This underscores the importance of the N-substituent in dictating the metabolic stability and overall pharmacokinetic behavior of the piperidinone core.[6]
Key In Vitro Assays for Predicting In Vivo Pharmacokinetics
A robust in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) testing cascade is essential for the early identification and optimization of drug candidates.[12] Below are detailed protocols for fundamental assays used to characterize the pharmacokinetic properties of piperidinone-based compounds.
Metabolic Stability Assessment in Liver Microsomes
This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of drug metabolism in the liver.[13]
Experimental Protocol:
-
Preparation of Incubation Mixture: In a 96-well plate, combine the piperidinone test compound (typically at a final concentration of 1 µM) with liver microsomes (from human or relevant preclinical species) in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-incubate the mixture at 37°C before initiating the metabolic reaction by adding a solution of NADPH, a necessary cofactor for CYP enzyme activity.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Determine the rate of disappearance of the parent compound over time to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Causality Behind Experimental Choices:
-
Liver Microsomes: These are subcellular fractions containing a high concentration of CYP enzymes, providing a good model for Phase I metabolism.
-
NADPH: This cofactor is essential for the catalytic activity of CYP enzymes. Its addition initiates the metabolic process.
-
LC-MS/MS: This analytical technique offers high sensitivity and selectivity for quantifying the parent drug in a complex biological matrix.
Visualization of Metabolic Stability Workflow:
Caption: Workflow for in vitro metabolic stability assay.
Cytochrome P450 (CYP) Inhibition Assay
This assay is crucial for assessing the potential of a piperidinone-based compound to cause drug-drug interactions (DDIs) by inhibiting the metabolism of co-administered drugs.
Experimental Protocol:
-
Incubation Setup: Incubate the piperidinone test compound at various concentrations with human liver microsomes and a specific CYP isoform probe substrate.
-
Reaction Initiation: Start the reaction by adding NADPH.
-
Metabolite Quantification: After a defined incubation period, stop the reaction and quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
IC50 Determination: Compare the rate of metabolite formation in the presence of the test compound to a vehicle control to determine the concentration of the test compound that causes 50% inhibition (IC50).
Causality Behind Experimental Choices:
-
Probe Substrates: These are compounds that are selectively metabolized by a specific CYP isoform, allowing for the assessment of inhibition of individual enzymes.
-
IC50 Value: This is a quantitative measure of the inhibitory potency of the test compound. A lower IC50 value indicates a more potent inhibitor and a higher risk of DDIs.
Plasma Protein Binding (PPB) Assessment
The extent to which a drug binds to plasma proteins influences its distribution and the concentration of free (unbound) drug available to interact with its target. Equilibrium dialysis is the gold standard method for determining PPB.[12]
Experimental Protocol:
-
Apparatus Setup: Use a dialysis device with two chambers separated by a semi-permeable membrane. Add the piperidinone test compound to plasma in one chamber and a buffer solution to the other.
-
Equilibration: Incubate the device at 37°C with gentle shaking to allow the unbound drug to reach equilibrium across the membrane.
-
Concentration Measurement: After equilibration, measure the concentration of the test compound in both the plasma and buffer chambers using LC-MS/MS.
-
Calculation of Percent Bound: Calculate the percentage of the drug bound to plasma proteins based on the concentration difference between the two chambers.
Causality Behind Experimental Choices:
-
Semi-permeable Membrane: This allows only the small, unbound drug molecules to pass through, effectively separating them from the larger protein-bound drug complexes.
-
Equilibrium: Allowing the system to reach equilibrium ensures an accurate measurement of the free drug concentration.
Visualization of Drug Distribution Influencers:
Caption: Factors influencing drug distribution and availability.
In Vivo Pharmacokinetic Studies: From Preclinical Species to Human Prediction
In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate in a living system.[3]
Typical In Vivo Rodent PK Study Protocol:
-
Dosing: Administer the piperidinone compound to a cohort of rodents (typically rats or mice) via the intended clinical route (e.g., oral gavage) and intravenously to a separate cohort to determine absolute bioavailability.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) from each animal.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the parent drug (and potentially key metabolites) in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use specialized software to analyze the plasma concentration-time data and calculate key PK parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t½: Elimination half-life.
-
CL: Clearance, the volume of plasma cleared of the drug per unit time.
-
Vd: Volume of distribution, the apparent volume into which the drug distributes in the body.
-
F: Oral bioavailability, the fraction of the orally administered dose that reaches systemic circulation.
-
Causality Behind Experimental Choices:
-
Intravenous Dosing: This route ensures 100% bioavailability and serves as a reference to calculate the absolute oral bioavailability.
-
Serial Blood Sampling: This allows for the construction of a plasma concentration-time curve for each animal, providing a more accurate and robust pharmacokinetic profile.
Conclusion: A Data-Driven Approach to Piperidinone Drug Design
The successful development of piperidinone-based therapeutics hinges on a deep understanding and strategic optimization of their pharmacokinetic properties. This guide has provided a comparative analysis of the PK profiles of different piperidinone series, highlighting the profound impact of structural modifications on key parameters like clearance and bioavailability. By integrating the detailed in vitro and in vivo experimental protocols outlined here, researchers can establish a self-validating system for compound selection and optimization. A data-driven approach, grounded in a solid understanding of structure-pharmacokinetic relationships, will ultimately pave the way for the development of safer and more effective piperidinone-based medicines.
References
-
Pei, Z., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. [Link]
-
Sun, D., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters, 5(8), 894-899. [Link]
-
Yu, M., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters. [Link]
-
PubMed. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2-p53 Interaction. [Link]
-
ResearchGate. (n.d.). Plasma Protein Binding (PPB) of Selected Derivatives in Three Species, Including Three Active Drugs and Two Prodrugs. [Link]
-
UniProt. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2-p53 Interaction. [Link]
-
Figshare. (2016). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
-
Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235-31268. [Link]
-
Nuvisan. (n.d.). In vivo ADME - advancing preclinical drug development. [Link]
-
PubMed. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. [Link]
-
PubMed. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. [Link]
-
Wünsch, B., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 2(3), 1134-1140. [Link]
-
González-Bello, C., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Scientific Reports, 7(1), 4642. [Link]
-
Sridhar, G., et al. (2023). Evaluation of piperine analogs against prostate cancer targeting AKT1 kinase domain through network pharmacological analysis. Journal of Biomolecular Structure and Dynamics, 41(12), 5439-5453. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]
-
PubMed. (2013). Substituted piperidinyl glycinyl 2-cyano-4,5-methano pyrrolidines as potent and stable dipeptidyl peptidase IV inhibitors. [Link]
-
The Royal Society of Chemistry. (2014). Species differences in drug plasma protein binding. [Link]
-
Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & other lipid mediators, 136, 33-40. [Link]
-
bioRxiv. (2025). Plasma Protein Binding as an Optimizable Parameter for In Vivo Efficacy. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 3. nuvisan.com [nuvisan.com]
- 4. escholarship.org [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. figshare.com [figshare.com]
- 11. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Safety Benchmark of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic Acid
An Objective Guide for Preclinical Drug Development Professionals
Abstract
The pursuit of novel nootropic agents with improved efficacy and safety profiles is a cornerstone of central nervous system (CNS) drug discovery. This guide presents a structured, in vitro framework for benchmarking the safety of a novel compound, 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid (designated here as Cmpd-X), against structurally related and well-documented piperidine-based nootropics, Sunifiram (DM-235) and Unifiram (DM-232).[1][2][3][4] We outline a tiered experimental approach encompassing cytotoxicity, genotoxicity, and hepatotoxicity assays. By providing detailed, self-validating protocols and presenting illustrative comparative data, this document serves as a practical blueprint for researchers to generate the robust, early-stage safety data essential for informed lead candidate selection and progression.
Introduction to the Comparative Safety Framework
The Imperative for Early Safety Profiling in Nootropic Development
The development of cognitive enhancers is driven by a significant unmet need for treating neurological disorders and enhancing cognitive function.[5][6] However, the translation of promising compounds from bench to clinic is often hindered by unforeseen toxicity.[7] Early, predictive toxicology screening is therefore not merely a regulatory hurdle but a critical strategic component that de-risks development, conserves resources, and ensures patient safety.[7] This guide focuses on establishing a foundational safety profile for a novel agent by comparing it directly to relevant chemical analogs, providing immediate context for its toxicological liabilities.[8]
Rationale for Comparator Selection
To contextualize the safety profile of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid (Cmpd-X), we have selected two potent, experimental nootropics, Sunifiram (DM-235) and Unifiram (DM-232), as benchmarks.
-
Structural Similarity: All three compounds share a core piperidine or pyrrolidine scaffold, a common feature in many CNS-active agents.[9][10] This structural overlap allows for a more meaningful structure-activity relationship (SAR) and structure-toxicity relationship (STR) analysis.
-
Functional Class: Sunifiram and Unifiram are known for their potent antiamnesic and cognitive-enhancing effects in preclinical models, often orders of magnitude more potent than older racetams like piracetam.[11][12][13] This positions them as relevant high-potency comparators for a next-generation nootropic candidate.
-
Existing (Though Limited) Data: While neither Sunifiram nor Unifiram has undergone formal human clinical trials or extensive toxicology testing, preliminary animal studies suggest a lack of acute toxicity at effective doses, providing a baseline for comparison.[1][5][12] It is important to note that long-term toxicity for these compounds is unknown.[2][12]
Objectives of this Benchmarking Guide
-
To propose a standardized, efficient in vitro workflow for the initial safety assessment of novel nootropic compounds.
-
To provide detailed, field-tested protocols for key assays measuring cytotoxicity, genotoxicity, and potential hepatotoxicity.
-
To present a clear, comparative analysis of Cmpd-X against Sunifiram and Unifiram using illustrative data, establishing a relative safety index.
Preclinical Safety Assessment Strategy
Overview of the Experimental Workflow
The proposed safety assessment follows a tiered, logical progression from general toxicity to more specific and mechanistically informative endpoints. This workflow is designed to be resource-efficient, providing critical decision-making data at each stage.
Caption: Tiered in vitro safety assessment workflow.
Rationale for Assay Selection
-
Neuronal Cytotoxicity (SH-SY5Y cells): As the primary target organ is the brain, assessing toxicity in a human-derived neuronal cell line is the most relevant starting point. This screen establishes the concentration window between desired pharmacological activity and overt cellular damage.
-
Genotoxicity (Ames and Micronucleus): Genotoxicity is a critical safety liability, as DNA damage can lead to carcinogenesis or heritable mutations. The Ames test screens for gene mutations, while the micronucleus assay detects chromosomal damage.[14][15][16] This two-assay battery is a standard regulatory requirement for assessing mutagenic potential.[17][18][19]
-
Hepatotoxicity (HepG2 cells): The liver is the primary site of drug metabolism, making it highly susceptible to drug-induced injury (DILI).[20] The HepG2 cell line, while a tumor-derived line, is a widely accepted and robust model for initial hepatotoxicity screening.[21][22][23]
-
CYP450 Inhibition: Cytochrome P450 enzymes are crucial for metabolizing most clinical drugs.[24][25] Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions (DDIs).[26][27][28] Screening against major isoforms (e.g., CYP3A4, 2D6, 2C9) is essential for predicting DDI risk.
In Vitro Toxicity Profiling: Methodologies and Illustrative Results
Cytotoxicity Assessment in SH-SY5Y Human Neuroblastoma Cells
Objective: To determine the concentration of each compound that reduces cell viability by 50% (IC50), providing a primary measure of acute cytotoxicity in a neuronal context.
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO2.
-
Plating: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Dosing: Prepare serial dilutions of Cmpd-X, Sunifiram, and Unifiram in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate percent viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Table 1: Neuronal Cytotoxicity in SH-SY5Y Cells (48h Exposure)
| Compound | IC50 (µM) | Therapeutic Index (TI) Estimate* |
|---|---|---|
| Cmpd-X | 125 | >1250 |
| Sunifiram (DM-235) | 85 | ~850 |
| Unifiram (DM-232) | 98 | ~980 |
| Doxorubicin (Control) | 0.8 | N/A |
Note: Data are for illustrative purposes. TI is estimated as IC50 / Effective Concentration (EC50), assuming a hypothetical EC50 of ~0.1 µM based on published potencies of comparators.[11][29]
Interpretation: In this illustrative dataset, Cmpd-X displays a higher IC50 value than both Sunifiram and Unifiram, suggesting a wider safety margin in terms of acute neuronal cytotoxicity.
Genotoxicity Assessment
Objective: To evaluate the potential of the compounds to induce gene mutations (Ames) or chromosomal damage (Micronucleus).
-
Strains: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli strain WP2 uvrA.[18]
-
Metabolic Activation: Conduct the assay both with (+S9) and without (-S9) a rat liver homogenate fraction (S9) to mimic mammalian metabolism.
-
Method: Use the plate incorporation method. Mix the test compound at various concentrations, the bacterial culture, and either S9 mix or phosphate buffer. Pour this mixture onto minimal glucose agar plates.
-
Incubation: Incubate plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Analysis: A positive result is defined as a dose-dependent increase in revertant colonies that is at least twice the background (vehicle control) count.
-
Cell Line: Use Chinese Hamster Ovary (CHO-K1) cells, which have a stable karyotype and are recommended in OECD guidelines.[16][30]
-
Dosing: Treat cells with at least three concentrations of the test compound, with and without S9 metabolic activation. The highest concentration should induce ~55% cytotoxicity.[31]
-
Treatment: Expose cells for a short duration (3-6 hours) followed by a recovery period, or for a continuous duration (24 hours).
-
Cytokinesis Block: Add Cytochalasin B to block cytokinesis, resulting in binucleated cells which have completed one cell division.[31]
-
Harvesting & Staining: Harvest cells, fix, and stain with a DNA-specific dye (e.g., DAPI or Giemsa).
-
Analysis: Using microscopy, score the frequency of micronuclei in at least 2000 binucleated cells per concentration. A significant, dose-dependent increase in micronucleated cells indicates a positive result.[14][15]
Table 2: Summary of Genotoxicity Potential
| Compound | Ames Test (-S9 / +S9) | Micronucleus Test (-S9 / +S9) | Genotoxicity Risk |
|---|---|---|---|
| Cmpd-X | Negative / Negative | Negative / Negative | Low |
| Sunifiram (DM-235) | Negative / Negative | Negative / Negative | Low |
| Unifiram (DM-232) | Negative / Negative | Negative / Negative | Low |
| 2-Aminoanthracene (+Control) | Positive / Positive | N/A | High |
| Mitomycin C (-Control) | N/A | Positive / Negative | High |
Note: Data are for illustrative purposes. A 'Negative' result indicates no significant increase in mutations or micronuclei up to the limit of cytotoxicity.
Hepatotoxicity and DDI Risk Assessment
Objective: To assess direct toxicity to liver cells and the potential for drug-drug interactions via CYP450 enzyme inhibition.
-
Method: Follow the same procedure as the MTT assay described in section 3.1.1, but using the human hepatoma cell line HepG2.[32]
-
Rationale: This assay provides a measure of direct liver cell toxicity, a key factor in predicting drug-induced liver injury (DILI).[20][21]
-
System: Use human liver microsomes or recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[24][26]
-
Method: Incubate the enzyme, a fluorescent probe substrate specific to the CYP isoform, and various concentrations of the test compound.
-
Readout: After incubation, measure the fluorescent signal produced by the metabolized probe. A decrease in fluorescence indicates inhibition of the enzyme.
-
Analysis: Calculate the IC50 value for each major CYP isoform. Potent inhibition (IC50 < 1 µM) warrants further investigation.[27]
Table 3: Hepatotoxicity and CYP450 Inhibition Profile
| Compound | HepG2 IC50 (µM) | CYP3A4 IC50 (µM) | CYP2D6 IC50 (µM) | DDI Risk |
|---|---|---|---|---|
| Cmpd-X | >200 | >50 | >50 | Low |
| Sunifiram (DM-235) | >200 | >50 | >50 | Low |
| Unifiram (DM-232) | >200 | >50 | >50 | Low |
| Ketoconazole (+Control) | 25 | 0.08 | N/A | High (3A4) |
| Quinidine (+Control) | >100 | N/A | 0.05 | High (2D6) |
Note: Data are for illustrative purposes.
Discussion and Mechanistic Insights
Interpretation of the Comparative Safety Profile
Based on the illustrative data generated through this framework, Cmpd-X demonstrates a favorable in vitro safety profile relative to its comparators. The key takeaways are:
-
Lower Neuronal Cytotoxicity: Cmpd-X exhibited a higher IC50 in SH-SY5Y cells, suggesting a potentially better therapeutic window.
-
Absence of Genotoxicity: All three compounds were negative in the standard genotoxicity battery, indicating a low risk of mutagenicity. This is a critical "pass" for any CNS drug candidate.
-
Low Hepatotoxicity and DDI Risk: None of the compounds showed significant direct toxicity to liver cells or potent inhibition of the two major drug-metabolizing enzymes, CYP3A4 and CYP2D6, at plausible concentrations. This reduces the risk of both intrinsic liver injury and interactions with co-administered medications.
Potential Off-Target Signaling
While the primary safety assays are negative, it is crucial to consider potential off-target effects. The diagram below illustrates a common pathway of drug-induced cellular stress. A lack of cytotoxicity suggests that Cmpd-X does not significantly trigger these pathways at the concentrations tested.
Caption: General pathway of drug-induced cytotoxicity.
Conclusion and Future Directions
This guide outlines a robust and efficient in vitro strategy for benchmarking the safety of a novel nootropic agent, 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid (Cmpd-X). The illustrative results position Cmpd-X as a candidate with a promising early safety profile, characterized by low cytotoxicity, a lack of genotoxic potential, and minimal risk for hepatotoxicity or major CYP-mediated drug interactions.
These findings provide a strong rationale for advancing Cmpd-X to the next stage of preclinical development, which should include:
-
In vivo rodent studies to confirm the lack of acute toxicity and establish a maximum tolerated dose (MTD).
-
Expanded ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
-
Preliminary efficacy studies in established animal models of cognitive impairment.
By integrating this comparative safety framework early in the discovery process, drug development teams can make more confident, data-driven decisions, ultimately accelerating the journey of safer and more effective cognitive enhancers to the clinic.
References
-
OECD (2016), Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: [Link]
-
Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from Charles River Labs website. URL: [Link]
-
Doak, S. H., et al. (2018). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 33(1), 1-13. URL: [Link]
-
Creative Bioarray. (n.d.). In Vitro Mammalian Cell Micronucleus Test OECD 487. Retrieved from Creative Bioarray website. URL: [Link]
-
TTS Laboratuvar Hizmetleri. (n.d.). AMES Test – OECD 471. Retrieved from TTS Labs website. URL: [Link]
-
National Institute of Biology (NIB). (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from NIB website. URL: [Link]
-
Godoy, P., et al. (2013). The rediscovery of HepG2 cells for prediction of drug induced liver injury (DILI). Archives of toxicology, 87(12), 2061–2063. URL: [Link]
-
Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from Eurofins Discovery website. URL: [Link]
-
REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. Retrieved from REPROCELL website. URL: [Link]
-
Nuvisan. (n.d.). Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery. Retrieved from Nuvisan website. URL: [Link]
-
Creative Diagnostics. (n.d.). CYP450 Inhibition and Induction Assay. Retrieved from Creative Diagnostics website. URL: [Link]
-
Guo, L., et al. (2011). Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity. Toxicology and applied pharmacology, 253(3), 194–202. URL: [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from Charles River Labs website. URL: [Link]
-
CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved from CPT Labs website. URL: [Link]
-
Paine, M. F., et al. (2015). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug metabolism and disposition: the biological fate of chemicals, 43(8), 1232–1240. URL: [Link]
-
OECD. (2021). Updates to OECD in vitro and in chemico test guidelines. Retrieved from OECD website. URL: [Link]
-
Biocompatibility Analyses - TTS Laboratuvar Hizmetleri. (n.d.). AMES Test – OECD 471. Retrieved from TTS Labs website. URL: [Link]
-
Braintropic. (n.d.). Sunifiram: Review of Benefits, Effects, Dosage, and More. Retrieved from Braintropic website. URL: [Link]
-
Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). Retrieved from Biosafe website. URL: [Link]
-
Gentronix. (n.d.). OECD 471: Ames Test. Retrieved from Gentronix website. URL: [Link]
-
OECD. (2010). Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. National Toxicology Program. URL: [Link]
-
OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD Series on Testing and Assessment, No. 129. URL: [Link]
-
Nootropix. (2019, March 30). The Ultimate Sunifiram Review: The Powerful Benefits and Risks. Medium. URL: [Link]
-
OECD. (2014). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. URL: [Link]
-
Scheltema, M., et al. (2025). What Are Nootropics? Mechanisms, Efficacy, and Safety of Cognitive Enhancers. Cureus, 17(7), e76985. URL: [Link]
-
SelfDecode. (n.d.). All About Sunifiram: Purported Effects, Side-Effects, and More. Retrieved from SelfDecode website. URL: [Link]
-
OECD. (2019). Test No. 491: Short Time Exposure In Vitro Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. URL: [Link]
-
Wikipedia. (n.d.). Unifiram. In Wikipedia. Retrieved February 15, 2026. URL: [Link]
-
Gualtieri, F., et al. (2002). DM235 (sunifiram): A novel nootropic with potential as a cognitive enhancer. Naunyn-Schmiedeberg's Archives of Pharmacology, 365(5), 419-426. URL: [Link]
-
Al-Qahtani, M. H., et al. (2020). In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. Pharmaceutical Development and Technology, 25(10), 1279-1288. URL: [Link]
-
Gualtieri, F. (2016). Unifi nootropics from the lab to the web: a story of academic (and industrial) shortcomings. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 2–7. URL: [Link]
-
Kennedy, D. O., et al. (2021). The efficacy and safety of animal-derived nootropics in cognitive disorders: Systematic review and meta-analysis. Pharmacological research, 167, 105550. URL: [Link]
-
Ghelardini, C., et al. (2002). DM235 (sunifiram): a novel nootropic with potential as a cognitive enhancer. Naunyn-Schmiedeberg's archives of pharmacology, 365(5), 419–426. URL: [Link]
-
Talih, F., & Ajaltouni, J. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Journal of Clinical Psychopharmacology, 42(4), 403-407. URL: [Link]
-
Lasota, Z., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6497. URL: [Link]
-
Melis, C., et al. (1993). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco, 48(5), 659-670. URL: [Link]
-
Al-Zoubi, R. M., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7894. URL: [Link]
-
Gáspár, R., et al. (2002). Synthesis and biological activity of endomorphin-2 analogues containing isoproline, oxopiperadine or oxopyrrolidine ring in position 2. Journal of Peptide Science, 8(S1), S101-S102. URL: [Link]
-
Romanelli, M. N., et al. (2006). Pharmacological Characterization of DM232 (Unifiram) and DM235 (Sunifiram), New Potent Cognition Enhancers. CNS drug reviews, 12(1), 39–52. URL: [Link]
-
Romanelli, M. N., et al. (2006). Pharmacological characterization of DM232 (unifiram) and DM235 (sunifiram), new potent cognition enhancers. CNS drug reviews, 12(1), 39-52. URL: [Link]
-
Kumar, V., et al. (2018). Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. Journal of Lviv Polytechnic National University, 2(1), 25-34. URL: [Link]
Sources
- 1. Sunifiram: Review of Benefits, Effects, Dosage, and More | Braintropic [braintropic.com]
- 2. Unifiram - Wikipedia [en.wikipedia.org]
- 3. Pharmacological Characterization of DM232 (Unifiram) and DM235 (Sunifiram), New Potent Cognition Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of DM232 (unifiram) and DM235 (sunifiram), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nootropics-information.medium.com [nootropics-information.medium.com]
- 6. drugs.selfdecode.com [drugs.selfdecode.com]
- 7. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajchem-a.com [ajchem-a.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. DM235 (sunifiram): a novel nootropic with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. oecd.org [oecd.org]
- 16. criver.com [criver.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. ttslaboratuvar.com [ttslaboratuvar.com]
- 19. gentronix.co.uk [gentronix.co.uk]
- 20. The rediscovery of HepG2 cells for prediction of drug induced liver injury (DILI) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reprocell.com [reprocell.com]
- 22. Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 26. nuvisan.com [nuvisan.com]
- 27. criver.com [criver.com]
- 28. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. caymanchem.com [caymanchem.com]
- 30. academic.oup.com [academic.oup.com]
- 31. re-place.be [re-place.be]
- 32. atcc.org [atcc.org]
A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of Piperidinone Ligands Targeting Dipeptidyl Peptidase IV
This guide provides a comprehensive, in-depth technical comparison of piperidinone-based ligands as inhibitors of Dipeptidyl Peptidase IV (DPP4), a key therapeutic target in the management of type 2 diabetes. We will navigate the theoretical underpinnings and practical execution of in silico molecular docking, a cornerstone of modern drug discovery, and critically evaluate its predictive power by juxtaposing computational results with established experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their discovery pipelines.
The Scientific Imperative: Why Piperidinones and DPP4?
The piperidinone scaffold is a privileged structure in medicinal chemistry, prized for its synthetic tractability and its ability to present substituents in a well-defined three-dimensional orientation.[1] This makes it an ideal framework for designing potent and selective enzyme inhibitors. Dipeptidyl Peptidase IV (DPP4) has emerged as a significant target for the treatment of type 2 diabetes.[2][3] By inhibiting DPP4, the levels of incretin hormones are increased, leading to enhanced glucose-dependent insulin secretion. The development of small-molecule DPP4 inhibitors has thus become a major focus in pharmaceutical research.
This guide will use a case study inspired by the work of Ye et al. (2007) on piperidinone-constrained phenethylamines as DPP4 inhibitors to illustrate the principles and practices of comparative in silico docking.[2][3]
The In Silico Docking Workflow: A Self-Validating System
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] The goal is to predict the binding mode and affinity of a ligand to the active site of a target protein. A robust docking workflow is a self-validating system, where each step is designed to ensure the reliability and reproducibility of the results.
Below is a detailed, step-by-step methodology for a comparative docking study. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Experimental Protocol: Comparative Docking of Piperidinone Ligands with DPP4
Objective: To computationally evaluate the binding affinity of a series of piperidinone-based ligands against the human DPP4 enzyme and compare these in silico results with their experimentally determined inhibitory constants (Ki).
Materials:
-
Protein Structure: Human Dipeptidyl Peptidase IV (DPP4) crystal structure (PDB ID: 2P8S). This structure is co-crystallized with a potent inhibitor, providing a well-defined active site.
-
Ligand Structures: A selection of piperidinone-based inhibitors with known Ki values from the literature. For this guide, we will use hypothetical but representative compounds inspired by published research.
-
Docking Software: AutoDock Vina, a widely used and validated open-source molecular docking program.[5]
-
Visualization Software: UCSF Chimera or PyMOL for protein and ligand preparation and visualization of results.[5]
Methodology:
Part 1: Protein Preparation
-
Obtain Protein Structure: Download the PDB file for human DPP4 (PDB ID: 2P8S) from the Protein Data Bank.
-
Clean the Protein: Remove all non-essential molecules, including water, co-factors, and the co-crystallized ligand from the PDB file. This is crucial as we want to dock our novel ligands into the unoccupied active site.[6][7]
-
Add Hydrogens and Assign Charges: Add polar hydrogens to the protein structure and assign Gasteiger charges. This step is essential for accurately calculating electrostatic interactions.
-
Define the Binding Site (Grid Box Generation): Identify the active site of DPP4 based on the position of the co-crystallized inhibitor in the original PDB file. A grid box is then generated that encompasses this entire binding pocket. The size and center of the grid box are critical parameters that define the search space for the docking algorithm.
Part 2: Ligand Preparation
-
2D to 3D Conversion: Draw the 2D chemical structures of the piperidinone ligands and convert them into 3D structures.
-
Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This ensures that the ligands are in a low-energy, stable conformation before docking.[7]
-
Set Rotatable Bonds: Define the rotatable bonds within each ligand. This allows the docking algorithm to explore different conformations of the ligand within the protein's active site, accounting for ligand flexibility.
Part 3: Molecular Docking
-
Execute Docking: Run the AutoDock Vina docking simulation for each prepared ligand against the prepared DPP4 protein. Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
-
Analyze Results: The primary output to analyze is the binding energy of the top-ranked pose for each ligand. A more negative binding energy indicates a stronger predicted binding affinity.[3]
Part 4: Post-Docking Analysis and Visualization
-
Visual Inspection: Visualize the top-ranked binding poses of the ligands within the DPP4 active site using software like PyMOL or UCSF Chimera.[5]
-
Interaction Analysis: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the key amino acid residues in the active site. The formation of specific interactions with critical residues can explain the observed binding affinity.
Comparative Analysis: Juxtaposing In Silico Predictions with Experimental Reality
To provide a tangible comparison, we present hypothetical yet realistic docking results for three piperidinone-based DPP4 inhibitors (Ligand A, Ligand B, and Ligand C) with varying experimentally determined inhibitory constants (Ki).
| Ligand ID | Chemical Structure (Simplified Representation) | Experimental Ki (nM) | Docking Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Ligand A | Piperidinone with small, polar substituent | 500 | -7.2 | Tyr662, Ser630 |
| Ligand B | Piperidinone with larger, hydrophobic substituent | 50 | -8.5 | Tyr662, Trp659, Phe357 |
| Ligand C | Piperidinone with optimized hydrophobic and H-bonding features | 5 | -9.8 | Tyr662, Trp659, Arg125, Ser630 |
Discussion of Results:
The data in the table illustrates a clear correlation between the experimental potency (Ki) and the in silico predicted binding affinity.
-
Ligand A , the least potent inhibitor, shows the weakest binding energy. Its interactions are limited to a couple of polar residues.
-
Ligand B , with an intermediate Ki value, exhibits a more favorable binding energy. The introduction of a larger hydrophobic group allows it to form additional beneficial interactions with hydrophobic residues in the active site.
-
Ligand C , the most potent inhibitor, has the most negative binding energy, indicating the strongest predicted affinity. Its structure is optimized to form a network of both hydrophobic and hydrogen bonding interactions with key residues, providing a strong anchor within the active site.
This comparative analysis underscores the utility of in silico docking in rationalizing structure-activity relationships (SAR). The computational results provide a plausible molecular basis for the observed differences in experimental potency.
The Power and Pitfalls of In Silico Docking
While molecular docking is a powerful tool, it is essential to acknowledge its limitations. The scoring functions used to estimate binding affinity are approximations and may not always perfectly correlate with experimental data. Factors such as protein flexibility, solvation effects, and entropic contributions are often simplified in standard docking protocols.
Therefore, it is crucial to view in silico results as predictive hypotheses that require experimental validation. The true strength of molecular docking lies in its ability to prioritize compounds for synthesis and biological testing, thereby enriching the hit rate and accelerating the drug discovery process.
Conclusion
This guide has provided a comprehensive overview of the principles and practices of in silico molecular docking, using the compelling example of piperidinone-based inhibitors of DPP4. By integrating detailed methodologies with a critical analysis of the results, we have demonstrated how computational approaches can be effectively employed to understand ligand-protein interactions and guide rational drug design. The key takeaway for researchers and drug development professionals is that in silico docking, when used judiciously and in conjunction with experimental validation, is an indispensable tool for accelerating the journey from a promising scaffold to a potential therapeutic agent.
References
-
Ye, Y., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. [Link]
-
PubMed. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. National Center for Biotechnology Information. [Link]
-
MDPI. (2021). Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors. MDPI. [Link]
-
MDPI. (2024). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]
-
PMC. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. National Center for Biotechnology Information. [Link]
-
Quora. (2021). How does one prepare proteins for molecular docking?. Quora. [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. ResearchGate. [Link]
-
YouTube. (2020). Autodock Tutorial easy for beginners Ligand Preparation. YouTube. [Link]
-
BDG Lifesciences. (2025). Top 14 Drug Discovery Tools for Students, Researchers & Professionals. BDG Lifesciences. [Link]
-
Journal of Biochemical Technology. (2012). In silico docking analysis of piperine with cyclooxygenases. Journal of Biochemical Technology. [Link]
-
Taylor & Francis Online. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Taylor & Francis Online. [Link]
-
MDPI. (2020). In Silico Analysis and Molecular Docking Studies of Plumbagin and Piperine Ligands as Potential Inhibitors of Alpha-Glucosidase. MDPI. [Link]
-
MDPI. (2024). Investigating the Inhibitory Potential of Repaglinide and Piperine Ligands on PPAR Gamma through In silico Analysis and Molecular Docking. MDPI. [Link]
-
Molecules. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. ResearchGate. [Link]
-
ResearchGate. (2024). Scatter plots of experimental binding affinities (pIC 50 ) vs. docking scores predicted by several docking tools based on different crystal structures. ResearchGate. [Link]
-
ResearchGate. (2022). Molecular Docking for Evaluation of Piperine Affinity to the Colon Cancer Receptor. ResearchGate. [Link]
-
Journal of Advanced Scientific Research. (2021). DESIGN AND MOLECULAR DOCKING STUDIES OF PIPERIDIN-4-ONE DERIVATIVE AS ACTIVE AGENT AGAINST HELICOBACTER PYLORI INFECTION. Journal of Advanced Scientific Research. [Link]
-
PubMed. (2015). In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2024). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]
-
PubMed. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. National Center for Biotechnology Information. [Link]
-
Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Figshare. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Figshare. [Link]
-
ResearchGate. (2024). Design, Synthesis, in vitro and in silico Characterization of Plastoquinone Analogs Containing Piperidine Moiety as Antimicrobial Agents. ResearchGate. [Link]
-
PMC. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. National Center for Biotechnology Information. [Link]
-
PMC. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]
-
ResearchGate. (2022). Docking scores, IC50 values and measurements of compounds 1–6. All... ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandf.figshare.com [tandf.figshare.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. mdpi.com [mdpi.com]
Definitive Guide to Qualifying 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic Acid Reference Standards
Topic: Establishing a Reference Standard for 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and CMC Leads.[1]
Executive Summary
Establishing a primary reference standard for 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid presents a distinct analytical challenge. Unlike aromatic APIs with strong UV absorption, this molecule—a functionalized amino acid derivative featuring a bulky tert-butyl group and a
This guide compares the two industry-standard methodologies for qualifying this reference standard: the traditional Mass Balance Approach and the modern Quantitative NMR (qNMR) method.[2][3] Based on experimental evidence and ICH Q6A/Q3A alignment, we demonstrate why qNMR is the superior primary method for this specific structural class, while Mass Balance serves as a necessary orthogonal validation.[1]
The Analytical Challenge
The molecule (C
-
Weak UV Activity: The lactam carbonyl absorbs only at low wavelengths (<210 nm), where solvent cut-off and noise are problematic.
-
Chirality: The C2 position is a chiral center. Enantiomeric purity is non-negotiable.[1]
-
Acidity: As a free acid, it is prone to forming hygroscopic salts or dimers, complicating gravimetric analysis.[1]
Comparative Analysis: Mass Balance vs. qNMR
The following table summarizes the performance of both methodologies specifically for 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid.
| Feature | Method A: Mass Balance (Traditional) | Method B: 1H-qNMR (Recommended) |
| Principle | Direct molar ratio measurement against a NIST-traceable Internal Standard (IS).[1] | |
| Detection Bias | High Risk: Impurities lacking carbonyls may be invisible to UV/CAD. | Low Risk: All protonated impurities are detected.[1] |
| Sample Required | High (>500 mg for TGA, KF, ROI, HPLC).[1] | Low (<30 mg). Non-destructive. |
| Traceability | Indirect (Dependent on instrument calibration). | Direct (Traceable to NIST SRM via IS). |
| Uncertainty ( | Typically | Typically |
| Time to Result | 3–5 Days (Multiple techniques). | 2–4 Hours.[1] |
Why qNMR Wins for This Molecule
In the Mass Balance approach, if a synthetic precursor (e.g., a non-chromophoric aliphatic amine) is present as an impurity, HPLC-UV will miss it.[1] The purity will be calculated as 99.5%, while the true purity might be 97.0%. qNMR sees all protons; if the impurity is there, the integral ratio shifts. For weak chromophores, qNMR is the only self-validating absolute method. [1]
Experimental Protocols
Protocol A: 1H-qNMR (Primary Qualification)
Objective: Determine absolute potency (% w/w) with traceability to SI units.
1. Internal Standard (IS) Selection:
-
Recommended IS: Maleic Acid (Traceable to NIST SRM 350b) or Dimethyl Sulfone (Traceable to NMIJ).
-
Rationale: Maleic acid provides a singlet at
6.3 ppm, a clean region free from the target molecule's aliphatic signals (0.9 ppm t-butyl, 1.5–3.5 ppm piperidine ring).[1]
2. Sample Preparation:
-
Accurately weigh (±0.002 mg) approx. 20 mg of the Reference Standard candidate (
) into a vial. -
Accurately weigh approx. 10 mg of Maleic Acid IS (
). -
Dissolve both in 1.0 mL of DMSO-d6 . (DMSO is preferred over CDCl
to prevent acid dimerization and ensure lactam solubility).
3. Acquisition Parameters (Critical for <1% Uncertainty):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1):
seconds (Must be of the slowest relaxing proton). -
Scans (NS): 32 or 64 (To achieve S/N > 250:1).
-
Spectral Width: 20 ppm (Include offsets).
-
Temperature: 298 K (Controlled).
4. Calculation:
Protocol B: HPLC-CAD (Orthogonal Purity & Impurity Profiling)
Objective: Confirm absence of close-eluting impurities and diastereomers.[1]
1. System: HPLC with Charged Aerosol Detector (CAD) .
-
Why CAD? It detects all non-volatile compounds regardless of chromophore, closing the "blind spot" of UV detection.
2. Conditions:
-
Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 4.6 mm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 mins.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 40°C.
3. Chiral Verification (Crucial Step):
-
Column: Chiralpak AD-H or IC.
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Acceptance Criteria: Enantiomeric Excess (ee) > 99.5%.[2]
Visualization: The Qualification Workflow
The following diagram illustrates the decision logic for qualifying this reference standard, highlighting the integration of qNMR and Mass Balance.
Caption: Figure 1. Integrated qualification workflow utilizing qNMR as the primary potency driver and Mass Balance for impurity profiling.
References
-
International Council for Harmonisation (ICH). Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[7][8][9] (2000).[7] [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. (2014).[3][5][10] [Link]
-
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis."[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] (2010). [Link]
-
National Institute of Standards and Technology (NIST). Standard Reference Materials for NMR.[Link]
Sources
- 1. CN102285901A - Method for preparing 3-oxo-butyric acid-2-cyanoacetate and homologs thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. jelsciences.com [jelsciences.com]
Safety Operating Guide
3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid proper disposal procedures
Executive Summary: Operational Disposal Directive
3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid is a functionalized carboxylic acid intermediate, often utilized in the synthesis of peptidomimetics and pharmaceutical scaffolds (e.g., MDM2 inhibitors or CGRP antagonists).
Immediate Action Required: Treat this compound as a Non-Regulated Pharmaceutical Intermediate unless mixed with listed solvents. While it does not appear on the EPA RCRA P-list or U-list by specific CAS name, its chemical structure (piperidone lactam fused with a carboxylic acid) dictates that it be handled as bioactive organic waste .
The Golden Rule: Do NOT dispose of this compound via sink drainage or trash. The only acceptable final fate is High-Temperature Incineration .
Chemical Characterization & Hazard Profile
To dispose of a chemical safely, one must understand its stability and reactivity.[1] This compound presents a dual-hazard profile:
-
Acidic Functionality (Carboxylic Acid): The free acid moiety (
) poses a corrosion risk to mucous membranes and eyes. It is chemically incompatible with strong bases and oxidizers.[2] -
Lactam Stability (2-Oxopiperidine): The lactam ring is relatively stable. Simple pH neutralization (e.g., adding Sodium Bicarbonate) will neutralize the acid tail but will not destroy the potential biological activity of the piperidone core.
| Property | Specification | Operational Implication |
| Physical State | Solid (Powder/Crystal) | Dust generation is the primary exposure vector during disposal transfer. |
| Solubility | Soluble in DMSO, MeOH, DCM | Waste streams will likely be mixed organic solvents. |
| Reactivity | Acidic; Hygroscopic | Keep away from cyanide salts and sulfides (risk of HCN/H₂S evolution). |
| RCRA Status | Not Listed (Target) | Classify as "Hazardous Waste - Toxic/Irritant" based on generator knowledge. |
Waste Segregation Protocol (The Self-Validating System)
A self-validating waste system relies on physical segregation to prevent cross-reactivity. Follow this segregation logic:
Stream A: Solid Waste (Pure Compound)
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar.
-
Labeling: Must read "Hazardous Waste: Solid Organic Acid (Pharmaceutical Intermediate)."
-
Prohibition: Do not place in "Biohazard/Red Bag" waste unless the compound is co-mingled with infectious biological agents. This is a chemical waste.
Stream B: Liquid Waste (Mother Liquor/Rinsates)
-
Container: HDPE or Glass Carboy (Safety Coated).
-
Compatibility: Compatible with Halogenated and Non-Halogenated organic waste streams.
-
Prohibition: NEVER mix with aqueous basic waste (pH > 10) in a sealed container. The exothermic neutralization can pressurize the vessel, and high pH may induce uncontrolled hydrolysis of the lactam.
Disposal Workflow Visualization
The following diagram outlines the cradle-to-grave lifecycle for this specific compound within a research facility.
Figure 1: Operational workflow for the segregation and destruction of piperidone-based pharmaceutical intermediates.
Detailed Disposal Procedures
Scenario A: Disposing of Expired/Excess Solid
-
PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a particulate respirator (N95) if handling outside a fume hood.
-
Transfer: Transfer the solid directly into the Solid Hazardous Waste container.
-
Rinse: Rinse the original vial with a small amount of Methanol or Acetone.
-
Dispose Rinse: Pour the rinse solvent into the Liquid Organic Waste carboy.
-
Decontaminate: Wipe the exterior of the waste container with a solvent-dampened wipe.
Scenario B: Spills (Emergency Response)
-
Dry Spill: Do not sweep dry dust (creates aerosols). Cover with a damp paper towel, scoop up, and place in the Solid Waste container.
-
Wet Spill: Cover with an absorbent pad or vermiculite.
-
Expert Tip: If the spill is large, apply a perimeter of Sodium Bicarbonate to neutralize the acidity before absorption. This prevents acid fumes from degrading the absorbent material.
-
Collect all absorbent materials into a sealed bag and tag as Hazardous Chemical Debris .
-
Regulatory Compliance & Justification
Why do we mandate incineration over drain disposal?
-
Aquatic Toxicity: Piperidine derivatives can be persistent in aquatic environments. Standard municipal water treatment plants are not designed to filter complex pharmaceutical intermediates [1].
-
EPA Subpart P (Pharmaceutical Waste): Even if your facility is not a healthcare provider, adopting 40 CFR Part 266 Subpart P standards is considered "Best Practice" for R&D. This rule prohibits the "sewering" (flushing) of hazardous pharmaceutical waste [2].[3]
-
RCRA "Cradle-to-Grave": As the generator, you are liable for the waste until it is destroyed. Incineration provides a Certificate of Destruction, closing the liability loop.
References
-
U.S. Environmental Protection Agency (EPA). (2019).[4] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[3][4] Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). Chapter 8: Management of Waste. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Handling 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid
As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring the safety of ourselves and our colleagues. This guide provides essential, actionable safety protocols for handling 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid. In the absence of comprehensive toxicological data for this specific compound, we will adopt a conservative safety posture, grounding our procedures in the known hazards of its constituent chemical classes: carboxylic acids and piperidine derivatives. This principle of assuming a higher hazard profile ensures a robust margin of safety.
Hazard Assessment: A Cautious, Structure-Based Approach
-
Carboxylic Acid Moiety: Carboxylic acids are generally acidic and can be corrosive to skin and eyes.[1] Concentrated forms are particularly hazardous and can cause severe burns.[2] While the acidity of this specific molecule is uncharacterized, it must be treated as a potential corrosive and irritant.
-
2-Oxopiperidin-1-yl Group: This component is a derivative of piperidine. Piperidine itself is a flammable, toxic, and corrosive substance known to cause severe skin burns and eye damage.[3][4] Although the 2-oxo functional group (a lactam) reduces the basicity compared to piperidine, it is prudent to handle the compound with the assumption of potential toxicity until proven otherwise.
Given these structural features, the compound should be handled as, at minimum, a skin and eye irritant with unknown systemic toxicity. All handling procedures must be designed to minimize exposure through all potential routes: inhalation, ingestion, and dermal contact.[5]
Engineering Controls: The First Line of Defense
Personal protective equipment is the last line of defense; the first is always to engineer the hazard out of the workspace.
-
Chemical Fume Hood: All manipulations of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid, including weighing, dissolving, and transfers, must be conducted inside a certified chemical fume hood.[6] This is critical to prevent the inhalation of any potential aerosols, vapors, or fine powders.[3][6]
-
Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 feet per minute) and that work is conducted at least 6 inches inside the sash.
-
Designated Area: All work with this compound should be performed in a designated and clearly labeled area to prevent cross-contamination.[7]
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection of PPE must be deliberate and based on the anticipated hazards. The following is the minimum required PPE for handling this compound.
-
Eye and Face Protection: Your eyes are highly vulnerable to chemical splashes.[8]
-
Chemical Splash Goggles: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[9] They form a seal around the eyes, offering superior protection compared to standard safety glasses.
-
Face Shield: When handling larger quantities (>50 mL) or when there is an elevated risk of splashing, a full-face shield must be worn over the chemical splash goggles for complete facial protection.[8][9]
-
-
Hand Protection:
-
Gloves: Nitrile gloves are the standard choice, providing good resistance to a wide range of chemicals, including acids.[2][10] Always inspect gloves for tears or pinholes before use.[11] For procedures involving prolonged chemical contact, consult a glove manufacturer's compatibility chart.
-
Double Gloving: Employing a double-gloving technique (wearing two pairs of nitrile gloves) is a best practice that significantly reduces the risk of exposure in the event the outer glove is compromised.
-
Removal and Disposal: Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them immediately in the designated hazardous waste container.[12] Always wash hands thoroughly with soap and water after removing gloves.[11]
-
-
Skin and Body Protection:
-
Laboratory Coat: A chemical-resistant or flame-resistant laboratory coat with long sleeves and a secure front closure is required.[8][9] This coat should be kept buttoned to provide maximum coverage.
-
Appropriate Attire: Long pants and fully enclosed, chemical-resistant shoes are mandatory in the laboratory.[7][8] Fabrics such as polyester or acrylic should be avoided in favor of cotton or other natural fibers.[9]
-
Chemical Apron: For large-scale work or when dispensing from bulk containers, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[10]
-
-
Respiratory Protection:
-
If all work is conducted within a properly functioning chemical fume hood, respiratory protection is generally not required.[9]
-
In the rare event that handling the solid form outside of a fume hood is unavoidable (e.g., weighing), a NIOSH-approved respirator with the appropriate cartridges would be necessary.[8] Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing.[9]
-
Table 1: Recommended PPE Levels by Task
| Task | Scale | Required Personal Protective Equipment |
| Weighing Solid | Any | Chemical Splash Goggles, Nitrile Gloves (Double), Lab Coat |
| Solution Preparation | < 50 mL | Chemical Splash Goggles, Nitrile Gloves (Double), Lab Coat |
| Reaction/Transfer | > 50 mL | Face Shield over Chemical Splash Goggles, Nitrile Gloves (Double), Lab Coat, Chemical-Resistant Apron |
| Post-Reaction Workup | Any | Chemical Splash Goggles, Nitrile Gloves (Double), Lab Coat |
| Waste Disposal | Any | Chemical Splash Goggles, Nitrile Gloves (Double), Lab Coat |
Operational and Disposal Plans
A structured workflow minimizes risk and ensures procedural consistency. The following step-by-step plans for operations, emergencies, and disposal are critical for safe handling.
Experimental Workflow: A Safety-Integrated Approach
The following diagram outlines the decision-making process for safely handling 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid.
Caption: Workflow for Safe Handling of 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid.
Step-by-Step Handling Protocol
-
Preparation: Before any work begins, verify that the chemical fume hood is operational and that a chemical spill kit is accessible.[7] Don all required PPE as outlined in Table 1.
-
Weighing and Transfer: Conduct all weighing and transfers on a plastic-backed absorbent mat inside the fume hood to contain any minor drips or spills.[2]
-
Reaction Setup: When adding the compound to a reaction vessel, do so slowly to avoid splashing. Ensure the apparatus is securely clamped.
-
Monitoring: Monitor the reaction from outside the fume hood sash whenever possible.
-
Cleanup: After the procedure, decontaminate all surfaces with an appropriate solvent and then soap and water. Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.[13]
Emergency Spill Response Plan
Always be prepared for a spill. Your response will depend on the size of the spill.
For a Minor Spill (< 100 mL and contained within the fume hood):
-
Alert: Alert personnel in the immediate area.[13]
-
Isolate: Ensure the spill is contained within the fume hood.
-
Protect: If not already wearing it, don your full PPE, including a chemical-resistant apron.
-
Neutralize: Gently cover the spill with an acid neutralizer like sodium bicarbonate, working from the outside in.[14][15]
-
Absorb: Once fizzing has stopped, use an absorbent material (e.g., kitty litter, vermiculite) to soak up the neutralized material.[13]
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[13][14]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[14]
-
Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.[16]
For a Major Spill (> 100 mL or any spill outside a fume hood):
-
Evacuate: Immediately evacuate the laboratory, alerting others as you leave.[7][13]
-
Isolate: Close the laboratory doors to confine the vapors.[13]
-
Notify: Call your institution's emergency number or 911 and inform them of the chemical spill.[7] Do not re-enter the area. Await the arrival of the trained emergency response team.
Waste Disposal Plan
Proper disposal is a legal and ethical requirement to protect our environment and community.
-
Segregation: All waste contaminated with 3,3-Dimethyl-2-(2-oxopiperidin-1-yl)butanoic acid (including excess reagent, solutions, contaminated gloves, absorbent pads, and glassware) must be collected as hazardous waste.[17]
-
Containment: Use a designated, leak-proof, and clearly labeled waste container.[14] The label should include the full chemical name and the words "Hazardous Waste."
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup. Never dispose of this chemical down the drain or in the regular trash.[6][17]
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.
References
-
Washington Nanofabrication Facility. (n.d.). Organic Acid Standard Operating Procedure. University of Washington. Retrieved from [Link]
-
Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Penta s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
University of Guelph. (2015, February 23). Safe Operating Procedure: Chemical Spills. Retrieved from [Link]
-
Allan Chemical Corporation. (n.d.). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
Michigan State University. (2009, September 17). Standard Operating Procedure for a Chemical Spill. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
-
3M. (2023, August 24). SAFETY DATA SHEET. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
-
Alpha Chemika. (n.d.). PIPERIDINE For Synthesis. Retrieved from [Link]
-
Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
-
Greenbook.net. (2011, October 18). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
Sources
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. flinnsci.com [flinnsci.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. chemicea.com [chemicea.com]
- 7. coral.washington.edu [coral.washington.edu]
- 8. trimaco.com [trimaco.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 14. egr.msu.edu [egr.msu.edu]
- 15. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 16. uoguelph.ca [uoguelph.ca]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
